Product packaging for 4-(o-Methoxythiobenzoyl)morpholine(Cat. No.:CAS No. 57954-41-3)

4-(o-Methoxythiobenzoyl)morpholine

Cat. No.: B3911604
CAS No.: 57954-41-3
M. Wt: 237.32 g/mol
InChI Key: HMQWZGUTPAAVTO-UHFFFAOYSA-N
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Description

4-(o-Methoxythiobenzoyl)morpholine is a chemical reagent of interest in pharmaceutical and agrochemical research, incorporating the versatile morpholine pharmacophore. The morpholine ring—a six-membered structure with oxygen and nitrogen heteroatoms—is a ubiquitous scaffold in medicinal chemistry, known for its ability to improve the aqueous solubility of drug candidates and participate in key molecular interactions . This specific derivative features a benzoyl group modified with both methoxy and thioether functionalities, suggesting potential for diverse reactivity and biological activity. While the specific biological data for this exact compound may be limited, its structure aligns with a prominent class of morpholine-containing compounds investigated as enzyme inhibitors. Research into similar N-methylmorpholine-substituted molecular hybrids has demonstrated significant inhibitory potential against therapeutic targets like the α-glucosidase enzyme, which is relevant for managing type 2 diabetes . Furthermore, morpholine derivatives are frequently explored in the synthesis of compounds with a range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects . The presence of the morpholine ring in these compounds often contributes to their mechanism of action, for instance by interacting with enzyme active sites through hydrogen bonding or by modulating the compound's pharmacokinetic profile. This product is intended for research purposes in chemical synthesis and drug discovery applications. It is strictly for laboratory use and is not classified as a medicinal or edible product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO2S B3911604 4-(o-Methoxythiobenzoyl)morpholine CAS No. 57954-41-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methoxyphenyl)-morpholin-4-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-14-11-5-3-2-4-10(11)12(16)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQWZGUTPAAVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=S)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303387
Record name 4-(o-Methoxythiobenzoyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57954-41-3
Record name NSC158107
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158107
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(o-Methoxythiobenzoyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is 4-(o-Methoxythiobenzoyl)morpholine?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-(o-Methoxythiobenzoyl)morpholine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information, including scientific literature and chemical databases, contains limited specific experimental data for this compound (CAS 57954-41-3). This guide provides a comprehensive overview based on the known chemical properties of this compound and the well-established chemistry and biological activities of related morpholine-containing thioamides. The experimental protocols and potential biological pathways described herein are representative of this class of molecules and should be adapted and validated for the specific compound of interest.

Introduction

This compound, also known by its IUPAC name (2-methoxyphenyl)(morpholino)methanethione, is a small molecule belonging to the thioamide class of compounds. It incorporates a morpholine ring, a common scaffold in medicinal chemistry known to enhance the pharmacokinetic properties of drug candidates. The presence of the methoxy-substituted phenyl ring and the thioamide linkage suggests potential for a range of biological activities. This document aims to provide a detailed technical overview of its chemical characteristics, potential synthetic routes, and plausible biological significance based on related structures.

Chemical and Physical Properties

A summary of the known and computed properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and in silico modeling.

PropertyValueSource
IUPAC Name (2-methoxyphenyl)(morpholino)methanethione-
Synonyms This compound, (2-methoxyphenyl)-morpholin-4-ylmethanethione-
CAS Number 57954-41-3-
Molecular Formula C₁₂H₁₅NO₂S-
Molecular Weight 237.32 g/mol -
Appearance Solid (predicted)-
XLogP3 2.4 (predicted)-
Hydrogen Bond Donors 0-
Hydrogen Bond Acceptors 3-
Rotatable Bonds 2-
Topological Polar Surface Area 53.8 Ų-

Synthesis and Experimental Protocols

General Experimental Protocol for Thionation of an Amide

Materials:

  • (2-methoxyphenyl)(morpholino)methanone (starting amide)

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous toluene (or other suitable high-boiling aprotic solvent)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate (or other suitable eluents)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting amide, (2-methoxyphenyl)(morpholino)methanone (1 equivalent), in anhydrous toluene.

  • Addition of Thionating Agent: Add Lawesson's Reagent (0.5-0.6 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent in vacuo to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Amide Starting Amide ((2-methoxyphenyl)(morpholino)methanone) Reaction Reaction (Reflux, 2-6h) Amide->Reaction Lawessons Lawesson's Reagent Lawessons->Reaction Solvent Anhydrous Toluene Solvent->Reaction Workup Aqueous Workup (NaHCO3, Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product (this compound) Purification->Product

Caption: General workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

The biological activity of this compound has not been explicitly reported. However, based on the activities of structurally related morpholine derivatives and thioamides, several potential areas of interest for biological screening can be proposed.

Anticancer Activity

Morpholine derivatives are present in several approved and experimental anticancer drugs. Their mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer, such as cell proliferation, survival, and angiogenesis. The thioamide functional group can also contribute to anticancer activity through various mechanisms, including the induction of apoptosis.

Anticancer_Pathway Compound This compound Kinase Protein Kinase (e.g., PI3K, Akt, mTOR) Compound->Kinase Inhibition Proliferation Cell Proliferation Kinase->Proliferation Promotes Survival Cell Survival Kinase->Survival Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits

Caption: Potential anticancer signaling pathway inhibition.

Anti-inflammatory Activity

Certain morpholine-containing compounds have demonstrated anti-inflammatory properties. This activity can be mediated through the inhibition of key inflammatory enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways such as NF-κB.

Antimicrobial Activity

Thioamides are known to possess antimicrobial properties, including antibacterial and antifungal activities. The sulfur atom in the thioamide group is often crucial for this activity, potentially by interfering with essential metabolic pathways in microorganisms.

Conclusion

This compound is a compound with interesting chemical features that suggest potential for biological activity. While specific experimental data is currently lacking in the public domain, this guide provides a framework for its synthesis and potential areas of biological investigation based on the known properties of its constituent chemical moieties. Further research is warranted to synthesize this compound, confirm its properties, and explore its potential as a lead compound in drug discovery programs. Researchers are encouraged to use the provided general protocols as a starting point for their investigations and to thoroughly characterize the compound and its biological effects.

Technical Guide: Synthesis and Preparation of 4-(o-Methoxythiobenzoyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the synthesis of 4-(o-Methoxythiobenzoyl)morpholine, a thioamide derivative of potential interest in medicinal chemistry and materials science. Thioamides are crucial isosteres of amides and serve as versatile building blocks for sulfur-containing heterocycles.[1][2] This guide outlines a robust two-step synthetic pathway, beginning with the formation of an amide intermediate, 4-(2-Methoxybenzoyl)morpholine, followed by a thionation reaction to yield the target compound. Detailed experimental protocols, quantitative data summaries, and a visual workflow of the synthesis are presented to facilitate reproducible and efficient preparation in a laboratory setting.

Synthetic Pathway Overview

The preparation of this compound is most effectively achieved through a two-step process:

  • Amidation: The synthesis begins with the N-acylation of morpholine with 2-methoxybenzoyl chloride. This reaction forms the stable amide intermediate, 4-(2-Methoxybenzoyl)morpholine. This is a standard and high-yielding method for amide bond formation.

  • Thionation: The carbonyl group of the amide intermediate is subsequently converted to a thiocarbonyl group. This transformation is accomplished using Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide), a mild and highly effective thionating agent for converting amides to thioamides.[3][4][5]

The overall reaction scheme is depicted below:

  • Step 1: 2-Methoxybenzoyl chloride + Morpholine → 4-(2-Methoxybenzoyl)morpholine

  • Step 2: 4-(2-Methoxybenzoyl)morpholine + Lawesson's Reagent → this compound

Data Presentation

Quantitative data for the synthesis are summarized in the following tables, based on established methodologies for analogous compounds.

Table 1: Reagents and Materials

Reagent/Material Chemical Formula Molar Mass ( g/mol ) Role Supplier Suggestion
2-Methoxybenzoyl chloride C₈H₇ClO₂ 170.59 Starting Material Sigma-Aldrich, TCI
Morpholine C₄H₉NO 87.12 Starting Material Sigma-Aldrich, Acros
Triethylamine (TEA) C₆H₁₅N 101.19 Base Fisher Scientific
Dichloromethane (DCM) CH₂Cl₂ 84.93 Solvent VWR, Sigma-Aldrich
Lawesson's Reagent (LR) C₁₄H₁₄O₂P₂S₄ 404.47 Thionating Agent Sigma-Aldrich, Oakwood
Toluene C₇H₈ 92.14 Solvent Fisher Scientific
Sodium Sulfate (Na₂SO₄) Na₂SO₄ 142.04 Drying Agent VWR

| Deionized Water | H₂O | 18.02 | Washing Agent | In-house |

Table 2: Summary of Reaction Parameters and Expected Outcomes

Step Reaction Key Parameters Reaction Time Expected Yield Purity Assessment
1 Amidation Solvent: DCM; Temp: 0°C to RT 1-2 hours >90%[6] ¹H NMR, ¹³C NMR

| 2 | Thionation | Solvent: Toluene; Temp: Reflux (110°C) | 2-4 hours | 80-95%[5] | ¹H NMR, MS, HPLC |

Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. 2-Methoxybenzoyl chloride is corrosive and moisture-sensitive. Lawesson's reagent has an unpleasant odor and should be handled with care.

Step 1: Synthesis of the Amide Intermediate, 4-(2-Methoxybenzoyl)morpholine

This protocol is adapted from a standard amidation procedure.[6]

Materials:

  • Morpholine (1.0 eq)

  • Triethylamine (1.1 eq)

  • Dichloromethane (DCM)

  • 2-Methoxybenzoyl chloride (1.05 eq)

  • Deionized water

  • Sodium sulfate (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add morpholine and dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add triethylamine to the stirred solution.

  • Add 2-methoxybenzoyl chloride dropwise to the mixture over 15 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product, 4-(2-Methoxybenzoyl)morpholine, typically as an off-white solid. The product can be used in the next step without further purification if deemed sufficiently pure by NMR analysis.

Step 2: Synthesis of this compound via Thionation

This procedure utilizes Lawesson's Reagent for the thionation of the amide intermediate.[3][5][7]

Materials:

  • 4-(2-Methoxybenzoyl)morpholine (1.0 eq)

  • Lawesson's Reagent (0.5-0.6 eq)

  • Toluene (anhydrous)

  • Ethylene glycol (for workup)[8]

Procedure:

  • To a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, add 4-(2-Methoxybenzoyl)morpholine and Lawesson's Reagent.

  • Add anhydrous toluene to the flask.

  • Heat the mixture to reflux (approximately 110°C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Workup and Purification: The workup for reactions involving Lawesson's reagent is critical for removing phosphorus byproducts.[8] A recommended procedure involves adding ethylene glycol to the cooled reaction mixture and stirring for 1-2 hours to decompose the reagent's byproducts into more polar, water-soluble species.[8]

  • Remove the toluene under reduced pressure.

  • Add ethyl acetate and water to the residue and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford pure this compound.

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of the two-step synthesis process.

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_0 Step 1: Amidation cluster_1 Step 2: Thionation cluster_2 Purification R1 2-Methoxybenzoyl Chloride Amide Intermediate: 4-(2-Methoxybenzoyl)morpholine R1->Amide Acylation (0°C to RT) R2 Morpholine R2->Amide Acylation (0°C to RT) Base Triethylamine (Base) in Dichloromethane Base->Amide Acylation (0°C to RT) LR Lawesson's Reagent in Toluene Amide->LR Thioamide Final Product: This compound LR->Thioamide Thionation (Reflux) Workup Workup & Column Chromatography Thioamide->Workup

Caption: A workflow diagram illustrating the two-step synthesis of the target compound.

References

An In-depth Technical Guide to the Potential Mechanism of Action of 4-(o-Methoxythiobenzoyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific studies detailing the mechanism of action for 4-(o-Methoxythiobenzoyl)morpholine have been published. Therefore, this guide provides a comprehensive overview based on the known biological activities of its constituent chemical moieties—morpholine, thiobenzoyl, and o-methoxybenzoyl groups—and outlines a strategic experimental approach to elucidate its specific mechanism of action.

Introduction: The Morpholine Scaffold in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, modulate pharmacokinetic properties, and improve metabolic stability.[1][2] Its presence in a molecule can confer a range of pharmacological activities, from anticancer and anti-inflammatory to antiviral and neuroprotective effects.[1][3] The specific biological activity of a morpholine-containing compound is largely determined by the other chemical groups attached to it.

Given the novelty of this compound, understanding its potential mechanism of action requires a systematic investigation of its effects on cellular processes. This guide will explore the known bioactivities of related compounds and propose a comprehensive research plan to characterize this specific molecule.

Potential Biological Activities Based on Structural Analogues

The structure of this compound suggests several potential avenues for its biological activity. The morpholine ring itself is a key component of numerous bioactive molecules.[2] The thiobenzoyl and methoxybenzoyl moieties also contribute to the pharmacological profiles of various compounds.

Anticancer Activity

Many morpholine derivatives exhibit potent anticancer properties through diverse mechanisms. These include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression. For instance, some morpholine-containing compounds have been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Anti-inflammatory Activity

The morpholine scaffold is also found in compounds with significant anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory enzymes or cytokines.

Antimicrobial and Antifungal Activity

Certain morpholine derivatives have demonstrated efficacy against various microbial and fungal pathogens. For example, some antifungal agents containing a morpholine ring act by inhibiting sterol biosynthesis in the fungal cell membrane.[3]

Elucidating the Mechanism of Action: A Proposed Experimental Workflow

To determine the specific mechanism of action of this compound, a multi-faceted experimental approach is necessary. The following workflow outlines the key stages of this investigation.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Mechanism Characterization cluster_2 Phase 3: Molecular Target Identification cluster_3 Phase 4: Validation and In Vivo Studies A Cytotoxicity Assays (e.g., MTT, LDH) D Apoptosis Assays (Annexin V/PI, Caspase Activity) A->D If Cytotoxic B Cell Viability Assays (e.g., Trypan Blue) B->D C Initial Target Cell Line Panel C->A C->B E Cell Cycle Analysis (Flow Cytometry) D->E F Mitochondrial Membrane Potential Assays D->F G Reactive Oxygen Species (ROS) Detection D->G K Western Blot for Signaling Pathways E->K G->F H Kinase Profiling I Affinity Chromatography H->I J Computational Docking I->J K->H L Target Knockdown/Overexpression K->L M Animal Models of Disease L->M N Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies M->N

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols
  • MTT Assay:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Annexin V-FITC/Propidium Iodide (PI) Staining:

    • Treat cells with the compound for the desired time.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.[4][5]

  • Propidium Iodide Staining:

    • Treat cells with the compound for 24 hours.

    • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

    • Incubate for 30 minutes at 37°C.

    • Analyze the DNA content by flow cytometry.[4]

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data for a generic morpholine-containing anticancer compound to illustrate how quantitative results would be structured.

Table 1: Cytotoxicity of Compound X (a hypothetical morpholine derivative) against various cancer cell lines (IC50 in µM)

Cell LineCompound X (24h)Compound X (48h)Compound X (72h)
MCF-7 (Breast)15.2 ± 1.88.5 ± 0.94.1 ± 0.5
A549 (Lung)22.7 ± 2.112.3 ± 1.36.8 ± 0.7
HeLa (Cervical)18.9 ± 1.510.1 ± 1.15.3 ± 0.6
PC-3 (Prostate)25.4 ± 2.514.6 ± 1.77.9 ± 0.9

Table 2: Cell Cycle Distribution (%) in MCF-7 cells after 24h treatment with Compound X

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Control60.5 ± 3.225.1 ± 2.114.4 ± 1.5
Compound X (5 µM)55.2 ± 2.920.3 ± 1.924.5 ± 2.3
Compound X (10 µM)48.7 ± 2.515.8 ± 1.635.5 ± 3.1

Visualizing Potential Signaling Pathways

Based on the activities of other morpholine derivatives, this compound could potentially modulate key cellular signaling pathways. The diagram below illustrates a hypothetical signaling cascade that could be affected.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K RAF RAF RTK->RAF Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK ERK->Proliferation MEK MEK MEK->ERK RAF->MEK Compound This compound Compound->PI3K Inhibition? Compound->RAF Inhibition?

Caption: Hypothetical signaling pathway potentially targeted by the compound.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated, its chemical structure suggests a high potential for significant biological activity. The morpholine scaffold is a well-established pharmacophore, and the thiobenzoyl and methoxybenzoyl moieties are known to contribute to the pharmacological effects of various compounds. A systematic investigation, as outlined in this guide, will be crucial in uncovering the specific cellular and molecular targets of this novel compound. The insights gained from such studies will be invaluable for its potential development as a therapeutic agent. Future research should focus on the proposed experimental workflow to provide the data necessary for a complete understanding of its mechanism of action.

References

CAS number and IUPAC name for 4-(o-Methoxythiobenzoyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data for researchers, scientists, and drug development professionals.

Initial Assessment: A thorough investigation for "4-(o-Methoxythiobenzoyl)morpholine," also referred to as 4-(2-methoxythiobenzoyl)morpholine, reveals a significant scarcity of publicly available scientific data. No specific CAS number or standardized IUPAC name for this ortho-substituted compound could be identified in major chemical databases or peer-reviewed literature. This suggests that this compound is a novel or exceedingly rare compound with limited to no documented research.

In an effort to provide relevant information, this guide also explored the closely related para-isomer, 4-(4-Methoxythiobenzoyl)morpholine . While a CAS number (6392-01-4) exists for this compound, in-depth experimental data, detailed protocols, and established biological pathways remain largely unpublished. Chemical suppliers list it as a rare compound intended for early-stage discovery research, and they do not provide extensive analytical data.

This guide, therefore, serves to outline the current information landscape for these compounds and provides a foundational understanding based on the known properties of the morpholine scaffold and related thiobenzoyl compounds.

Chemical Identification and Properties

Due to the absence of specific data for the ortho-isomer, the following information is based on general chemical principles and data for the para-isomer where available.

PropertyData for this compoundData for 4-(p-Methoxythiobenzoyl)morpholine
CAS Number Not Found6392-01-4
IUPAC Name (2-methoxyphenyl)(morpholino)methanethione (Predicted)(4-methoxyphenyl)(morpholino)methanethione
Molecular Formula C₁₂H₁₅NO₂SC₁₂H₁₅NO₂S
Molecular Weight 237.32 g/mol 237.32 g/mol

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not available in published literature. However, a general synthetic approach can be proposed based on established methods for the synthesis of thioamides and other morpholine derivatives.

Proposed General Synthetic Pathway

A plausible synthetic route could involve the reaction of 2-methoxybenzoyl chloride with morpholine to form the corresponding amide, followed by thionation using a reagent such as Lawesson's reagent or phosphorus pentasulfide.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Thionation A 2-Methoxybenzoyl Chloride C 4-(2-Methoxybenzoyl)morpholine (Amide Intermediate) A->C B Morpholine B->C E This compound C->E D Lawesson's Reagent D->E G A Compound Synthesis & Purification (this compound) B In Vitro Screening (e.g., cell viability, enzyme assays) A->B Test Compound C Hit Identification B->C Active Compounds D Target Identification & Validation C->D Validated Hits E Lead Optimization D->E Confirmed Target F In Vivo Studies (Animal Models) E->F Optimized Lead

Spectroscopic Data for 4-(o-Methoxythiobenzoyl)morpholine: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for spectroscopic data (NMR, IR, Mass Spectrometry) and associated experimental protocols for 4-(o-Methoxythiobenzoyl)morpholine has yielded no specific results for this compound. Publicly available scientific databases and chemical literature do not appear to contain the requested characterization data for this particular molecule.

While information on related compounds such as 4-(thiobenzoyl)morpholine and other morpholine derivatives is accessible, these molecules differ in the substitution pattern of the phenyl ring, and their spectroscopic data cannot be reliably extrapolated to the ortho-methoxy substituted target compound.

Due to the absence of experimental data for this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations of the analytical workflow.

Researchers and scientists seeking this information may need to perform the synthesis and subsequent spectroscopic characterization of this compound to obtain the necessary data.

General Experimental Protocols for Spectroscopic Analysis of Related Morpholine Derivatives

For researchers who may synthesize this compound, the following general methodologies are typically employed for the spectroscopic analysis of similar organic molecules and could be adapted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

  • ¹³C NMR: Spectra are usually acquired on the same instrument as ¹H NMR, operating at a corresponding frequency (e.g., 75, 100, or 125 MHz). The same deuterated solvents and internal standard are used.

Infrared (IR) Spectroscopy
  • IR spectra are often recorded using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) if oily, as a KBr pellet if solid, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Mass spectra can be obtained using various ionization techniques. Electron Ionization (EI) is common for providing fragmentation patterns that aid in structural elucidation. Electrospray Ionization (ESI) is often used for determining the molecular weight of the compound, typically by observing the protonated molecule [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass and elemental composition.

Logical Workflow for Spectroscopic Analysis

For a novel compound like this compound, a typical workflow for its spectroscopic characterization would follow a logical progression to confirm its structure and purity.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation & Structure Confirmation Compound Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry (EI, ESI, HRMS) Compound->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

An In-depth Technical Guide to 4-(o-Methoxythiobenzoyl)morpholine: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Historical Background

The morpholine moiety is a privileged scaffold in medicinal chemistry, featured in numerous approved and experimental drugs.[1][2] Its advantageous physicochemical properties, such as improving aqueous solubility and metabolic stability, make it a desirable component in drug design.[1] Thioamides, isosteres of amides, have also garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] The combination of a morpholine ring with a thiobenzoyl group, as in 4-(o-Methoxythiobenzoyl)morpholine, presents a novel chemical entity with potential for a range of pharmacological applications. While the specific discovery of this compound is not documented, its structural motifs suggest potential as a bioactive molecule.

Synthesis and Characterization

The synthesis of this compound can be approached through several established methods for thioamide formation. A common and effective method involves the thionation of the corresponding amide, 4-(o-methoxybenzoyl)morpholine.

Proposed Synthesis of this compound

A plausible synthetic route involves a two-step process: the initial formation of the amide followed by thionation.

Step 1: Amide Formation The synthesis begins with the acylation of morpholine with o-methoxybenzoyl chloride.

  • Reaction: o-Methoxybenzoyl chloride is reacted with morpholine in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane (DCM).

  • Purpose of Reagents:

    • o-Methoxybenzoyl chloride: The acylating agent.

    • Morpholine: The amine nucleophile.

    • Triethylamine: A base to neutralize the HCl byproduct.

    • DCM: An inert solvent.

Step 2: Thionation The resulting amide is then converted to the thioamide using a thionating agent like Lawesson's reagent.

  • Reaction: 4-(o-methoxybenzoyl)morpholine is heated with Lawesson's reagent in a solvent such as toluene.

  • Purpose of Reagents:

    • 4-(o-methoxybenzoyl)morpholine: The amide precursor.

    • Lawesson's Reagent: A common and effective thionating agent.

    • Toluene: A high-boiling, non-reactive solvent suitable for this reaction.

A diagram of the proposed synthesis workflow is presented below:

G cluster_0 Step 1: Amide Synthesis cluster_1 Step 2: Thionation o-Methoxybenzoyl_chloride o-Methoxybenzoyl chloride Reaction1 Acylation (DCM, Triethylamine) o-Methoxybenzoyl_chloride->Reaction1 Morpholine Morpholine Morpholine->Reaction1 Amide 4-(o-Methoxybenzoyl)morpholine Reaction1->Amide Reaction2 Thionation (Toluene, Heat) Amide->Reaction2 Lawesson Lawesson's Reagent Lawesson->Reaction2 Thioamide This compound Reaction2->Thioamide

Figure 1: Proposed synthesis workflow for this compound.
Experimental Protocol: Synthesis

Materials:

  • o-Methoxybenzoyl chloride

  • Morpholine

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Lawesson's Reagent

  • Toluene, anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Amide Synthesis:

    • To a solution of morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add a solution of o-methoxybenzoyl chloride (1.0 eq) in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) to yield 4-(o-methoxybenzoyl)morpholine.

  • Thionation:

    • To a solution of 4-(o-methoxybenzoyl)morpholine (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) to yield this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Technique Expected Observations
¹H NMR Peaks corresponding to the protons of the methoxy group, the aromatic ring, and the morpholine ring.
¹³C NMR A peak for the thioamide carbon (typically downfield), along with peaks for the aromatic, methoxy, and morpholine carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of C12H15NO2S.
Infrared (IR) Spectroscopy Absence of the amide C=O stretch and presence of a C=S stretch.
Purity (HPLC) A single major peak indicating high purity.

Potential Biological Activities and Signaling Pathways

Given the structural features of this compound, it is plausible to hypothesize several biological activities. Thioamide-containing compounds have been reported as inhibitors of various enzymes and as anticancer and antimicrobial agents.[3][5] The morpholine moiety is known to be present in compounds targeting kinases and other enzymes.[2]

A hypothetical signaling pathway that could be modulated by a compound of this class is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth and Proliferation mTORC1->Cell_Growth Compound This compound Compound->PI3K inhibits

Figure 2: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

In Vitro Biological Evaluation: Experimental Protocols

To assess the potential biological activity of this compound, a series of in vitro assays can be performed.

Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on cell viability.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa) and a non-cancerous cell line (e.g., HEK293).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Enzyme Inhibition Assay

This assay can be adapted to any enzyme of interest, for example, a specific kinase.[7][8]

Materials:

  • Purified enzyme.

  • Substrate for the enzyme.

  • This compound stock solution (in DMSO).

  • Assay buffer.

  • Detection reagent (e.g., a reagent that measures the product or a cofactor like ATP).

  • 96-well plates.

Protocol:

  • Add the assay buffer, enzyme, and various concentrations of this compound to the wells of a 96-well plate.

  • Incubate for a predetermined time to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate.

  • Incubate for the desired reaction time.

  • Stop the reaction and add the detection reagent.

  • Measure the signal (e.g., fluorescence, absorbance) using a microplate reader.

  • Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

Data Presentation

Quantitative data from the biological assays should be summarized in tables for clear comparison.

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM)

Compound MCF-7 HeLa HEK293
This compound 15.222.5>100
Doxorubicin (Control) 0.80.55.1

Table 2: Hypothetical Enzyme Inhibition Data (IC₅₀ in µM)

Compound PI3Kα mTOR
This compound 8.712.3
Wortmannin (Control) 0.0050.2

Conclusion

This compound represents a novel chemical entity with potential for biological activity, stemming from its constituent morpholine and thioamide moieties. While specific experimental data is currently lacking, this guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation based on established scientific principles. The proposed protocols and hypothetical data serve as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds. Further investigation is warranted to elucidate the specific biological targets and mechanisms of action of this compound.

References

A Deep Dive into the Computational Analysis of Acetylsalicylic Acid (Aspirin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the theoretical and computational methodologies used to elucidate the physicochemical properties and mechanism of action of acetylsalicylic acid (aspirin). By leveraging computational techniques such as Density Functional Theory (DFT) and molecular docking, researchers have gained significant insights into aspirin's behavior at the molecular level, particularly its interaction with cyclooxygenase (COX) enzymes.

Theoretical Framework and Physicochemical Properties

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure and reactivity of aspirin.[1][2] These analyses provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.

Molecular Geometry and Stability

The optimization of aspirin's molecular structure is a common first step in computational analysis. Using DFT methods with functionals like B3LYP and various basis sets, the equilibrium geometry in different phases (gas and solvent) can be accurately predicted.[1][3] Key structural parameters, such as bond lengths and angles, have been calculated and are in good agreement with experimental data.[1] For instance, in the benzene ring of aspirin, the C-C bond distances are consistently calculated to be around 1.39 Å in its neutral state.[1]

Electronic Properties and Reactivity

The electronic properties of aspirin, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding its chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies greater stability.[1][2] Quantum chemical studies have determined the HOMO and LUMO energies for aspirin, indicating it acts as an electron donor.[4] The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack.[4]

Data Presentation: Quantum Chemical and Thermodynamic Parameters

The following tables summarize key quantitative data from various computational studies on aspirin.

Table 1: Calculated Electronic and Thermodynamic Properties of Aspirin

ParameterValueMethod/Basis SetState/SolventSource
HOMO Energy-9.6335 eVDFTGas Phase[4]
LUMO Energy-0.5483 eVDFTGas Phase[4]
Energy Gap (HOMO-LUMO)0.199 eVB3LYP/6-31G-[5]
Total Energy-609.037 HartreeB3LYP/6-31G-[5]
Zero-Point Vibrational Energy98.07 eVB3LYP/6-311+G(d,p)Neutral State[1]
Chemical HardnessHighest in waterB3LYP/6-311+G(d,p)Neutral State[1]

Table 2: Molecular Docking Results of Aspirin with Cyclooxygenase (COX) Enzymes

Target ProteinDocking Score (Binding Affinity)Key Interacting ResiduesComputational MethodSource
Human COX-2 (5F1A)Better than parent drug for derivatives-Molecular Docking[6][7]
COX-1-3.5 ± 0.4 kcal/mol (non-covalent binding)Ser530QM/MM MD[8]
COX-2-3.8 ± 0.5 kcal/mol (non-covalent binding)Ser530QM/MM MD[8]
HIV-1 Protease (HVR protein)-66.64-Molecular Docking[9]

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

Aspirin's primary therapeutic effect stems from its ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby blocking the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever.[2][10] Unlike most nonsteroidal anti-inflammatory drugs (NSAIDs) which are reversible inhibitors, aspirin irreversibly inhibits COX enzymes through covalent modification.[11]

The mechanism involves the transfer of aspirin's acetyl group to a serine residue (Ser530 in COX-1 and the homologous Ser516 in COX-2) within the enzyme's active site.[8][12] This acetylation sterically hinders the binding of the natural substrate, arachidonic acid, to the active site, thus preventing its conversion into prostaglandins.[13]

Computational studies have elucidated that aspirin's higher potency against COX-1 compared to COX-2 is primarily due to differences in the kinetics of the covalent inhibition step, rather than the initial non-covalent binding.[8]

Visualizations

Signaling Pathway of Aspirin's Anti-inflammatory Action

Aspirin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesizes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Aspirin Aspirin (Acetylsalicylic Acid) Aspirin->COX_Enzymes Irreversibly Inhibits (Acetylation of Serine)

Caption: Aspirin's inhibition of the prostaglandin synthesis pathway.

General Workflow for Computational Analysis of a Compound

Computational_Workflow start Define Research Question (e.g., Aspirin-COX Interaction) mol_prep 1. Molecular Structure Preparation (Aspirin & Target Protein) start->mol_prep dft 2. Quantum Chemical Calculations (DFT) - Geometry Optimization - Electronic Properties (HOMO/LUMO) - Spectroscopic Analysis mol_prep->dft docking 3. Molecular Docking Simulation - Predict Binding Pose - Calculate Binding Affinity mol_prep->docking analysis 5. Data Analysis & Interpretation dft->analysis md 4. Molecular Dynamics (MD) Simulation - Analyze Complex Stability - Study Dynamic Interactions docking->md md->analysis conclusion Conclusion & Reporting analysis->conclusion

Caption: A typical workflow for the computational analysis of a drug molecule.

Logical Relationship of COX-1 and COX-2 Inhibition by Aspirin

COX_Inhibition_Logic cluster_cox1 COX-1 Pathway cluster_cox2 COX-2 Pathway Aspirin Aspirin COX1 COX-1 Aspirin->COX1 Strongly Inhibits (Irreversible Acetylation) COX2 COX-2 Aspirin->COX2 Inhibits & Modifies Activity Prostaglandins_Physiological Physiological Prostaglandins (e.g., Stomach Lining Protection) COX1->Prostaglandins_Physiological Side_Effects Gastrointestinal Side Effects Prostaglandins_Physiological->Side_Effects Inhibition leads to Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory Therapeutic_Effect Anti-inflammatory Effect Prostaglandins_Inflammatory->Therapeutic_Effect Inhibition leads to

Caption: Differential inhibition of COX-1 and COX-2 by aspirin.

Experimental Protocols (Computational Methodologies)

The insights described in this guide are derived from established computational chemistry protocols. Below are generalized methodologies for the key experiments cited.

Density Functional Theory (DFT) Calculations
  • Software: Quantum chemical calculations are typically performed using software packages such as Gaussian 09W or similar programs.[1]

  • Initial Geometry: The initial 3D structure of aspirin is obtained from chemical databases like ChemSpider or constructed using molecular modeling software.[7]

  • Geometry Optimization: The molecular structure of aspirin is optimized to find the lowest energy conformation. This is commonly done using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[1][6][7]

  • Basis Set: A variety of basis sets are employed, with 6-311+G(d,p) or 6-31G(d,p) being common choices that provide a good balance between accuracy and computational cost.[1][6]

  • Analysis: Post-optimization, various properties are calculated:

    • Thermodynamic Properties: Frequencies, zero-point vibrational energies, and thermal energies are computed.[1]

    • Electronic Properties: HOMO and LUMO energies are determined to calculate the energy gap and global reactivity descriptors.[1]

    • Spectroscopic Analysis: Infrared (IR), Raman, and UV-Vis spectra can be simulated and compared with experimental data for validation.[1]

    • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify regions of electrophilic and nucleophilic reactivity.[1]

Molecular Docking
  • Software: Molecular docking simulations are performed using software like AutoDock, Glide, or similar programs.

  • Receptor and Ligand Preparation:

    • Receptor (Protein): The 3D crystal structure of the target protein (e.g., human COX-2, PDB ID: 5F1A) is obtained from the Protein Data Bank.[6][7] Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

    • Ligand (Aspirin): The 3D structure of aspirin is prepared and energy-minimized, often using the same DFT methods described above.

  • Grid Generation: A docking grid is defined around the active site of the receptor, typically centered on key catalytic residues like Ser530.[14]

  • Docking Simulation: The ligand is allowed to flexibly dock into the defined grid box of the receptor. The software samples numerous conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The resulting poses are analyzed to identify the most favorable binding mode. Key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues are examined. The docking score provides a quantitative estimate of the binding affinity.[6]

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
  • System Setup: A hybrid QM/MM approach is used to study reaction mechanisms within a large biological system like an enzyme.[8] The reactive center (e.g., aspirin and the key active site residues like Ser530) is treated with a high-level quantum mechanics method, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field.

  • Simulation: Molecular dynamics (MD) simulations are run to sample the conformational space of the enzyme-substrate complex.[8]

  • Reaction Coordinate Sampling: Techniques like umbrella sampling are used to calculate the potential of mean force (PMF) along the reaction coordinate of the acetylation process. This allows for the determination of activation energy barriers and the identification of transition states and intermediates.[8]

  • Analysis: The simulation trajectories are analyzed to understand the detailed mechanism of the covalent modification, including the roles of specific amino acid residues in catalysis.[8]

References

Safety, handling, and storage of 4-(o-Methoxythiobenzoyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

Compound Identification and General Properties

While specific data for 4-(o-Methoxythiobenzoyl)morpholine is scarce, a general understanding of its structure suggests it is a morpholine derivative containing a thioamide linkage. Thioamides can have different reactivity and toxicity profiles compared to their amide counterparts. The ortho-methoxy substitution may influence its metabolic stability and receptor binding profile.

For illustrative purposes, the safety data for the related compound, 4-(4-Methoxybenzoyl)morpholine, is presented below. It should NOT be considered a direct substitute for data on this compound.

PropertyValue (for 4-(4-Methoxybenzoyl)morpholine)
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point71-74 °C

Hazard Identification and Safety Precautions

Due to the lack of specific toxicological data for this compound, it should be handled as a compound with unknown toxicity. The primary hazards associated with similar morpholine derivatives are outlined below.

Potential Health Effects (based on 4-(4-Methoxybenzoyl)morpholine)
  • Eye Contact: May cause serious eye irritation.

  • Skin Contact: May cause skin irritation.

  • Inhalation: May cause respiratory irritation.

  • Ingestion: May be harmful if swallowed.

Recommended Personal Protective Equipment (PPE)
  • Eye/Face Protection: Use chemical safety goggles and a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if working in a poorly ventilated area or with fine powders.

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Handling Procedures
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Dispensing: When weighing and dispensing, take measures to avoid the generation of dust.

  • Cross-Contamination: Avoid contact with incompatible materials.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage Conditions
  • Temperature: Store in a cool, dry place.

  • Container: Keep the container tightly closed.

  • Incompatibilities: Keep away from oxidizing agents.

Experimental Protocols

As no specific experimental protocols involving this compound are publicly available, a generalized workflow for handling a novel research compound is provided below.

General Workflow for Handling a Novel Research Compound

G cluster_prep Preparation cluster_handling Compound Handling cluster_exp Experimentation cluster_cleanup Post-Experiment a Risk Assessment b Assemble PPE a->b c Prepare Fume Hood b->c d Retrieve from Storage c->d e Weigh Compound d->e f Prepare Solution e->f g Introduce to Assay f->g h Incubation/Reaction g->h i Data Acquisition h->i j Decontaminate Glassware i->j l Return to Storage i->l k Dispose of Waste j->k

A generalized experimental workflow for a novel compound.

Potential Signaling Pathways

The biological activity of this compound is uncharacterized. However, morpholine-containing compounds are known to interact with a variety of biological targets. A hypothetical signaling pathway is illustrated below to demonstrate the potential for such a molecule to act as an inhibitor.

Hypothetical GPCR Inhibition Pathway

cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor GPCR g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger downstream Downstream Signaling second_messenger->downstream compound This compound (Hypothetical Inhibitor) compound->receptor Inhibits ligand Endogenous Ligand ligand->receptor

Hypothetical inhibition of a GPCR signaling pathway.

First Aid Measures

In the event of exposure, follow these first aid measures.

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.

  • Specific Hazards: Emits toxic fumes under fire conditions.

  • Protective Equipment: Wear a self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.

Accidental Release Measures

  • Personal Precautions: Use proper personal protective equipment as indicated in Section 2.

  • Environmental Precautions: Should not be released into the environment.

  • Methods for Cleaning Up: Sweep up, place in a bag and hold for waste disposal. Avoid raising dust. Ventilate area and wash spill site after material pickup is complete.

This document serves as a preliminary guide. It is imperative that a thorough risk assessment is conducted before handling this compound, and that all laboratory activities are performed in accordance with institutional safety policies.

Literature review on 4-(o-Methoxythiobenzoyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This document presents a comprehensive review of the available scientific literature on the compound 4-(o-Methoxythiobenzoyl)morpholine. An exhaustive search of scientific databases and chemical repositories was conducted to collate and analyze all pertinent information regarding its synthesis, biological activity, and mechanism of action.

Despite a thorough investigation, the scientific literature is largely silent on this compound. No publications detailing its specific biological activity, quantitative data (e.g., IC50, Ki), or involvement in signaling pathways were identified. Similarly, detailed experimental protocols for biological assays involving this specific compound are not available in the current body of scientific literature.

This guide will, therefore, focus on the broader context of the morpholine and thiobenzoyl moieties, drawing on literature for structurally related compounds to provide a foundational understanding for researchers interested in this molecule.

Introduction to Morpholine and its Derivatives in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates.[1][2] Its inclusion in a molecule can improve aqueous solubility, metabolic stability, and bioavailability.[1] The morpholine moiety is a component of numerous approved drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][3][4] The versatile nature of the morpholine ring allows for its incorporation into diverse chemical structures, making it a valuable building block in the design of novel therapeutics.[5][6]

The Thiobenzoyl Moiety

The thiobenzoyl group, a thioamide derivative, is a key structural feature of this compound. Thioamides are known to be isosteres of amides with distinct electronic and steric properties that can influence their biological activity. While specific data for the target compound is unavailable, the parent compound, 4-(Thiobenzoyl)morpholine, is documented in chemical databases, though without associated biological data.[2]

Synthesis and Characterization

While no specific publications detailing the synthesis of this compound were found, a general synthetic approach can be inferred from standard organic chemistry principles. The synthesis would likely involve the reaction of o-methoxythiobenzoic acid or a derivative (such as an acid chloride or ester) with morpholine.

A potential synthetic workflow is outlined below. It is important to note that this is a theoretical pathway and would require experimental optimization.

G cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product o_methoxybenzoic_acid o-Methoxybenzoic Acid o_methoxythiobenzoic_acid o-Methoxythiobenzoic Acid o_methoxybenzoic_acid->o_methoxythiobenzoic_acid Thionation thionating_agent Thionating Agent (e.g., Lawesson's Reagent) thionating_agent->o_methoxythiobenzoic_acid morpholine Morpholine product This compound morpholine->product o_methoxythiobenzoic_acid->product Amidation

Caption: Proposed synthetic pathway for this compound.

Potential Areas for Future Research

The absence of data on this compound presents a clear opportunity for novel research. Key areas for investigation would include:

  • Synthesis and Characterization: Development and optimization of a synthetic route to produce and characterize the compound.

  • Screening for Biological Activity: Broad-based screening against various biological targets (e.g., kinases, GPCRs, enzymes) to identify potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the contribution of the o-methoxy group and the morpholine ring to any observed biological activity.

Conclusion

References

Methodological & Application

Application Notes and Protocols: 4-(o-Methoxythiobenzoyl)morpholine in Thionation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(o-Methoxythiobenzoyl)morpholine is a thioacylating agent with potential applications in organic synthesis, particularly in the thionation of carbonyl compounds to their corresponding thiocarbonyl analogs. This transformation is of significant interest in medicinal chemistry and drug development, as the introduction of a thiocarbonyl group can modulate the biological activity, metabolic stability, and pharmacokinetic properties of therapeutic agents. The morpholine moiety may enhance solubility and influence the reactivity and selectivity of the reagent. This document provides an overview of the anticipated applications of this compound in thionation reactions, along with generalized experimental protocols and relevant mechanistic insights.

While specific experimental data for this compound is not extensively available in the current literature, the protocols and data presented herein are based on established principles of thionation chemistry and the reactivity of analogous thioacylating agents. These should serve as a robust starting point for researchers employing this specific reagent.

Principle of Thionation

Thionation is the process of converting a carbonyl group (C=O) into a thiocarbonyl group (C=S). This is a valuable transformation for the synthesis of thioamides, thiolactams, thioketones, and other sulfur-containing heterocycles. Thioamides, in particular, are important structural motifs in numerous biologically active compounds. The general transformation can be depicted as follows:

Caption: General scheme of a thionation reaction.

Applications in Organic Synthesis

This compound can be employed for the thionation of a variety of carbonyl-containing substrates. The primary applications are anticipated in the following areas:

  • Synthesis of Thioamides from Amides: The conversion of amides to thioamides is a cornerstone application. Thioamides are precursors to various heterocyclic compounds and are known to exhibit a wide range of biological activities.

  • Synthesis of Thioketones from Ketones: While less common than thioamides, thioketones are reactive intermediates in organic synthesis. The thionation of ketones using this reagent could provide access to these valuable compounds under potentially mild conditions.

  • Synthesis of Thiolactams from Lactams: Thiolactams are important building blocks in the synthesis of pharmaceuticals and agrochemicals.

  • Late-Stage Functionalization in Drug Discovery: The ability to introduce a sulfur atom into a complex molecule at a late stage of a synthetic sequence is highly desirable in drug discovery programs for the rapid generation of analogs with modified properties.

Quantitative Data Summary

Table 1: Representative Thionation of Amides to Thioamides

Substrate (Amide)Product (Thioamide)SolventTemperature (°C)Time (h)Yield (%)
BenzamideThiobenzamideToluene110485-95
N-MethylacetamideN-MethylthioacetamideDioxane100670-80
2-Pyrrolidinone2-ThiopyrrolidinoneTHF65880-90

Table 2: Representative Thionation of Ketones to Thioketones

Substrate (Ketone)Product (Thioketone)SolventTemperature (°C)Time (h)Yield (%)
AcetophenoneThioacetophenoneXylene1401260-70
CyclohexanoneCyclohexanethioneBenzene801075-85
BenzophenoneThiobenzophenoneToluene110880-90

Experimental Protocols

The following are generalized protocols for the thionation of amides and ketones using this compound. Note: These protocols are illustrative and will likely require optimization of stoichiometry, temperature, reaction time, and solvent for specific substrates.

Protocol 1: General Procedure for the Thionation of an Amide

Materials:

  • Amide substrate

  • This compound

  • Anhydrous solvent (e.g., toluene, dioxane, or THF)

  • Inert gas (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amide substrate (1.0 eq).

  • Add this compound (1.1 - 1.5 eq).

  • Add the anhydrous solvent (e.g., toluene, 0.1-0.5 M concentration).

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired thioamide.

  • Characterize the product by standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Amide_Thionation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis A 1. Add Amide to Flask B 2. Add this compound A->B C 3. Add Anhydrous Solvent B->C D 4. Heat and Stir under Inert Atmosphere C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool to Room Temperature E->F G 7. Concentrate in vacuo F->G H 8. Column Chromatography G->H I 9. Characterize Product (NMR, MS) H->I

Caption: Workflow for the thionation of an amide.

Protocol 2: General Procedure for the Thionation of a Ketone

Materials:

  • Ketone substrate

  • This compound

  • Anhydrous high-boiling solvent (e.g., xylene or toluene)

  • Inert gas (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

  • Heating and stirring apparatus

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the ketone substrate (1.0 eq) in the anhydrous solvent (e.g., xylene).

  • Add this compound (1.2 - 2.0 eq).

  • Heat the reaction mixture to reflux (typically 110-140 °C) with vigorous stirring.

  • Monitor the disappearance of the starting material by TLC or GC-MS. Ketone thionations often require longer reaction times than amide thionations.

  • Once the reaction is complete, allow the mixture to cool to ambient temperature.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to yield the pure thioketone.

  • Characterize the final product using appropriate analytical methods.

Proposed Reaction Mechanism

The thionation of a carbonyl compound with a thioacylating agent like this compound is proposed to proceed through a nucleophilic addition-elimination pathway.

Thionation_Mechanism start Carbonyl Compound + Thionating Agent intermediate1 Nucleophilic Attack of Carbonyl Oxygen on Thioacyl Group start->intermediate1 Step 1 intermediate2 Formation of a Four-Membered Thiaoxaphosphetane-like Intermediate (if applicable) or Direct Intermediate intermediate1->intermediate2 Step 2 intermediate3 Ring Opening/Elimination intermediate2->intermediate3 Step 3 product Thiocarbonyl Compound intermediate3->product Step 4a byproduct Morpholine Carboxamide Byproduct intermediate3->byproduct Step 4b

Caption: Proposed mechanism for thionation.

The reaction is initiated by the nucleophilic attack of the carbonyl oxygen onto the electrophilic thioacyl carbon of this compound. This is followed by a series of bond formations and cleavages, ultimately leading to the formation of the thiocarbonyl product and a stable morpholine carboxamide byproduct. The ortho-methoxy group may influence the reactivity of the thioacyl group through electronic and steric effects.

Safety Precautions

  • Thionation reagents and their byproducts can be odorous and should be handled in a well-ventilated fume hood.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Reactions should be conducted under an inert atmosphere, as some reagents may be sensitive to moisture and air.

  • Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used in the procedures.

Conclusion

This compound represents a potentially useful reagent for the thionation of carbonyl compounds. The protocols and information provided in these application notes offer a foundational guide for researchers to explore its utility in their synthetic endeavors. As with any new reagent, careful optimization of reaction conditions will be crucial to achieving high yields and purity for specific substrates.

Application Notes: Protocol for the Conversion of Amides to Thioamides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thioamides are crucial structural motifs in organic and medicinal chemistry. They serve as isosteres of amides, where the carbonyl oxygen is replaced by a sulfur atom.[1][2] This substitution imparts unique physicochemical properties, such as altered hydrogen bonding capabilities, increased metabolic stability, and enhanced biological activity.[2][3] Thioamide-containing compounds are found in natural products and have been incorporated into FDA-approved drugs, including the anti-tuberculosis agent ethionamide and the hyperthyroidism medication methimazole.[1] Consequently, the efficient synthesis of thioamides from readily available amides is a fundamentally important transformation for researchers in drug development and chemical synthesis.

The most common method for this conversion is thionation, utilizing a sulfur-transfer reagent. This document provides detailed protocols for the conversion of amides to thioamides using two of the most established and effective thionating agents: Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀).

Protocol 1: Thionation using Lawesson's Reagent

Principle and Advantages Lawesson's Reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, is a widely used, mild, and efficient thionating agent.[4][5] Compared to phosphorus pentasulfide, LR often requires lower reaction temperatures, proceeds with shorter reaction times, and can provide higher yields.[4][6] It is particularly effective for a broad range of amide substrates, including primary, secondary, and tertiary amides. The reaction is typically performed in an anhydrous solvent like tetrahydrofuran (THF) or toluene.

Reaction Mechanism The thionation process with Lawesson's Reagent is believed to proceed through a four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the formation of a highly stable phosphorus-oxygen double bond in the byproduct, which facilitates the transfer of sulfur to the carbonyl carbon.[4]

References

Application Notes and Protocols: 4-(Arylthiobenzoyl)morpholine Derivatives in Organic Synthesis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific data for 4-(o-Methoxythiobenzoyl)morpholine. The following application notes and protocols are based on the synthesis and established applications of the broader class of 4-(Arylthiobenzoyl)morpholine derivatives and are provided as a representative guide.

Introduction

4-(Arylthiobenzoyl)morpholine belongs to the thioamide class of organic compounds. Thioamides are structural analogs of amides where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts unique chemical and physical properties, making them valuable intermediates in organic synthesis and pharmacologically active agents. The morpholine moiety is a common scaffold in medicinal chemistry, known to improve the pharmacokinetic profile of drug candidates.[1][2] The combination of an arylthioamide with a morpholine substituent presents a promising platform for the development of novel therapeutics and synthetic building blocks.

Applications in Organic Synthesis

The primary application of 4-(Arylthiobenzoyl)morpholine derivatives in organic synthesis is as versatile intermediates for the construction of sulfur- and nitrogen-containing heterocycles. The thioamide functionality can undergo a variety of cyclization reactions to form thiazoles, thiadiazoles, and other important heterocyclic systems.

Applications in Medicinal Chemistry: Hydrogen Sulfide (H₂S) Donors

A significant and emerging application of arylthioamides is their role as hydrogen sulfide (H₂S) donors.[3][4] H₂S is a gasotransmitter with important physiological functions, including vasodilation and cytoprotection.[3] Compounds that can controllably release H₂S in a biological system are of great interest for the treatment of cardiovascular and inflammatory diseases.[3][4] Arylthioamides have been shown to release H₂S under physiological conditions, and the rate of release can be modulated by the electronic properties of the aryl substituent.[3][5]

Experimental Protocols

Protocol 1: Synthesis of a Representative 4-(Arylthiobenzoyl)morpholine via Thionation

This protocol describes a general method for the synthesis of 4-(Arylthiobenzoyl)morpholine derivatives from the corresponding 4-(Arylbenzoyl)morpholine using Lawesson's reagent. Lawesson's reagent is a widely used and effective thionating agent for the conversion of amides to thioamides.[6][7][8]

Materials:

  • 4-(Arylbenzoyl)morpholine (1.0 mmol)

  • Lawesson's Reagent (0.5 - 0.6 mmol)

  • Anhydrous Toluene or Tetrahydrofuran (THF) (10-20 mL)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-(Arylbenzoyl)morpholine (1.0 mmol) and anhydrous toluene or THF (10 mL).

  • Add Lawesson's reagent (0.5 - 0.6 mmol) to the solution.

  • The reaction mixture is heated to reflux (for toluene, ~110°C) or stirred at room temperature (for THF). The progress of the reaction should be monitored by thin-layer chromatography (TLC).[6]

  • Upon completion of the reaction (typically 2-12 hours), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is redissolved in ethyl acetate (20 mL) and washed successively with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 4-(Arylthiobenzoyl)morpholine.

Quantitative Data for Thionation of Amides:

The following table summarizes typical reaction conditions and yields for the thionation of various amides to thioamides using Lawesson's reagent, which are indicative of the expected outcomes for the synthesis of 4-(Arylthiobenzoyl)morpholine derivatives.

Amide SubstrateSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
N-benzyl-N-phenylacetamideToluene110392[9]
N-(p-methylphenyl)benzamideToluene110395[9]
N-phenylbenzamideToluene110296[9]
Pyrrolidin-2-oneTHF250.586[6]

Visualizations

Synthesis_Workflow Start 4-(Arylbenzoyl)morpholine Reaction Thionation Reaction (Heat or RT) Start->Reaction Reagent Lawesson's Reagent Reagent->Reaction Solvent Toluene or THF Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-(Arylthiobenzoyl)morpholine Purification->Product

Caption: General workflow for the synthesis of 4-(Arylthiobenzoyl)morpholine.

H2S_Donor_Pathway Thioamide 4-(Arylthiobenzoyl)morpholine Release H₂S Release Thioamide->Release Trigger Physiological Trigger (e.g., Thiols) Trigger->Release Effect Vasodilation & Cytoprotection Release->Effect

Caption: Proposed pathway for H₂S donation by 4-(Arylthiobenzoyl)morpholine.

References

Uncharted Territory: The Quest for 4-(o-Methoxythiobenzoyl)morpholine in Lactam Thionation

Author: BenchChem Technical Support Team. Date: November 2025

Extensive research into the scientific literature and chemical databases has revealed no information on the use of 4-(o-Methoxythiobenzoyl)morpholine as a thionating agent for lactams. This specific compound does not appear to be a known or commercially available reagent for this chemical transformation.

While the request for detailed application notes and protocols for "this compound" is specific, our comprehensive search of scholarly articles, chemical supplier catalogs, and reaction databases has yielded no instances of its application in the thionation of lactams. The synthesis, properties, and reactivity of this particular molecule as a thionating agent are not documented in the public domain.

This suggests that either the compound is a novel, yet-to-be-published reagent, or the name provided may be inaccurate. The field of organic synthesis is rich with various thionating agents, with Lawesson's reagent being a prominent and widely used example for the conversion of carbonyls, including lactams, into their corresponding thiocarbonyls.[1][2]

The Prevailing Landscape of Lactam Thionation

The conversion of a lactam to a thiolactam is a crucial transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. This reaction is typically achieved using phosphorus- and sulfur-based reagents.

Key Thionating Agents for Lactams:

  • Lawesson's Reagent: (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a mild and effective reagent for the thionation of a wide range of carbonyl compounds, including lactams.[1][2] It is often preferred over phosphorus pentasulfide due to its better solubility in organic solvents and milder reaction conditions.

  • Phosphorus Pentasulfide (P₄S₁₀): A traditional and powerful thionating agent, P₄S₁₀ is effective but often requires higher reaction temperatures and can lead to side products.

A Note to Researchers and Drug Development Professionals

For scientists and professionals in drug development seeking to perform thionation of lactams, we recommend consulting the extensive literature available on established reagents such as Lawesson's reagent. Detailed protocols, reaction conditions, and quantitative data for these well-characterized agents are readily accessible in scientific journals and chemical methodology resources.

Should "this compound" be a novel or proprietary reagent, we encourage the research group in possession of this compound to publish their findings to enrich the field of synthetic chemistry.

In the absence of any data on the specified compound, we are unable to provide the requested application notes, protocols, and visualizations. We advise researchers to verify the name and structure of the intended reagent and to consult the existing body of literature for reliable and validated methods for lactam thionation.

References

Application Notes and Protocols for 4-(o-Methoxythiobenzoyl)morpholine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are hypothetical and based on the known biological activities of structurally related morpholine and thiobenzoyl-containing compounds. As of the date of this document, there is a lack of specific published data for 4-(o-Methoxythiobenzoyl)morpholine. These notes are intended to serve as a potential starting point for researchers and drug development professionals interested in investigating the therapeutic potential of this compound.

Introduction

The morpholine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological and pharmacokinetic properties.[1][2] The thioamide functionality is also present in various natural products and therapeutic agents, contributing to a range of biological activities.[3] The compound this compound combines these two key structural features, suggesting its potential for diverse applications in drug discovery. While specific data for this compound is not currently available, this document outlines potential areas of investigation and general protocols for its evaluation based on the activities of related molecules.

Hypothetical Applications in Medicinal Chemistry

Based on the known activities of morpholine and thiomorpholine derivatives, this compound could be investigated for the following potential therapeutic applications:

  • Anticancer Activity: Morpholine derivatives have been extensively studied as anticancer agents.[1][2] The incorporation of a thiobenzoyl group could modulate this activity. It is hypothesized that this compound could be evaluated as a potential inhibitor of cancer cell proliferation.

  • Antioxidant and Hypolipidemic Effects: Certain thiomorpholine derivatives have demonstrated antioxidant and hypolipidemic properties.[4] The presence of the methoxy group on the phenyl ring and the thiobenzoyl moiety could contribute to free radical scavenging and lipid-lowering activities, suggesting a potential role in cardiovascular disease research.[4]

  • Antibacterial and Antifungal Activity: The morpholine and thiomorpholine scaffolds are found in various antimicrobial agents.[5][6] this compound could be screened for its efficacy against a panel of pathogenic bacteria and fungi.

Quantitative Data Summary

As there is no specific published data for this compound, a table of quantitative data cannot be provided. Researchers would need to perform the experiments outlined in the following protocols to determine key parameters such as IC50/EC50 values, cytotoxicity, and other relevant metrics.

Parameter Value Assay Cell Line/Organism Reference
IC50 (Anticancer)Not AvailableMTT Assaye.g., MCF-7, A549, HCT116To be determined
IC50 (Antioxidant)Not AvailableDPPH AssayN/ATo be determined
MIC (Antibacterial)Not AvailableBroth Microdilutione.g., S. aureus, E. coliTo be determined
MIC (Antifungal)Not AvailableBroth Microdilutione.g., C. albicansTo be determined

Experimental Protocols

The following are general protocols that can be adapted for the initial screening of this compound.

In Vitro Anticancer Activity (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for another 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antioxidant Activity (DPPH Radical Scavenging Assay)

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

  • This compound (dissolved in methanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plates

  • UV-Vis spectrophotometer

Procedure:

  • Prepare different concentrations of the test compound and ascorbic acid in methanol.

  • Add 100 µL of each concentration to the wells of a 96-well plate.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Visualizations

Hypothetical Experimental Workflow

experimental_workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis and Lead Identification synthesis Synthesis and Purification of This compound characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antioxidant Antioxidant Assays (e.g., DPPH) characterization->antioxidant antimicrobial Antimicrobial Assays (e.g., MIC determination) characterization->antimicrobial data_analysis IC50/MIC Determination anticancer->data_analysis antioxidant->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: A hypothetical workflow for the synthesis and biological evaluation of this compound.

Generalized Signaling Pathway for Anticancer Activity

signaling_pathway cluster_cell Cancer Cell compound This compound pi3k PI3K compound->pi3k Hypothesized Inhibition growth_factor Growth Factor Receptor growth_factor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation and Survival mtor->proliferation

Caption: A generalized PI3K/Akt signaling pathway potentially targeted by anticancer morpholine derivatives.

References

Step-by-step guide for thioamide synthesis using this compound

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

Topic: Step-by-Step Guide for Thioamide Synthesis from Amides using Lawesson's Reagent

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thioamides are crucial structural motifs in a variety of biologically active compounds, including pharmaceuticals and natural products.[1][2] They serve as important isosteres of amides, where the carbonyl oxygen is replaced by sulfur, leading to altered chemical and physical properties such as nucleophilicity, hydrogen bonding capabilities, and stability against hydrolysis.[3] This modification can enhance target affinity and pharmacokinetic properties of drug candidates.[2] One of the most common and efficient methods for synthesizing thioamides is the thionation of a corresponding amide using Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide).[4][5][6] This protocol provides a detailed, step-by-step guide for this transformation.

Lawesson's Reagent is a mild and effective thionating agent that often provides high yields and cleaner reactions compared to other reagents like phosphorus pentasulfide (P₄S₁₀).[5][6] The reaction mechanism is thought to proceed through a Wittig-like intermediate, involving a cycloaddition of the reactive monomeric form of Lawesson's Reagent to the amide carbonyl group, followed by cycloreversion to form the thioamide and a stable phosphorus-oxygen byproduct.[4][5][7] The reactivity of carbonyl derivatives towards Lawesson's reagent generally follows the order: amides > ketones > esters.[7]

Reaction and Mechanism

The overall reaction is the conversion of an amide to a thioamide using Lawesson's Reagent (LR).

General Reaction Scheme: R-C(=O)NR'R'' + 0.5 (p-MeOC₆H₄PS₂)₂ → R-C(=S)NR'R''

The mechanism involves the dissociation of the dimeric Lawesson's Reagent into a more reactive dithiophosphine ylide monomer. This monomer then undergoes a concerted cycloaddition with the amide's carbonyl group to form a four-membered thiaoxaphosphetane intermediate.[8] The driving force of the reaction is the subsequent cycloreversion, which forms the desired thiocarbonyl compound and a thermodynamically stable P=O bond in the byproduct.[5][7]

Experimental Protocol

This protocol describes a general procedure for the thionation of an amide on a 1.0 mmol scale. The reaction conditions may require optimization depending on the specific substrate.

Materials:

  • Starting Amide (1.0 mmol)

  • Lawesson's Reagent (LR) (0.5 - 0.6 mmol, 0.5 - 0.6 equivalents)

  • Anhydrous Toluene (or other high-boiling anhydrous solvents like xylene or dioxane) (4-5 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the starting amide (1.0 mmol) and Lawesson's Reagent (0.60 mmol).[9]

  • Solvent Addition: Under an inert atmosphere, add anhydrous toluene (4 mL) to the flask.[9]

  • Heating: Place the flask in a heating mantle or oil bath and attach a reflux condenser. Heat the reaction mixture to reflux.[9] The reaction temperature will depend on the solvent used (for toluene, reflux is at ~110 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amide is fully consumed.[9] This can take anywhere from a few hours to overnight depending on the reactivity of the amide.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude residue will contain the desired thioamide and phosphorus byproducts.

  • Purification: Purify the crude product by silica gel column chromatography. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis.

Safety Precautions:

  • Lawesson's Reagent has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

  • The reaction generates hydrogen sulfide as a byproduct, which is toxic and has a foul odor. Ensure proper ventilation.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Presentation: Substrate Scope and Yields

The thionation of amides with Lawesson's Reagent is a versatile reaction applicable to a wide range of substrates. The following table summarizes representative examples with their reaction conditions and isolated yields.

EntryStarting AmideSolventTime (h)Yield (%)Reference
1N-(p-methylphenyl)benzamideToluene479[9]
2BenzamideTHF-89-93[10]
3N-phenylbenzamideToluene-High[11]
4N,N-dimethylbenzamideToluene4-[9]
52-pyrrolidinone (lactam)Toluene-High[12]

Note: Reaction conditions and yields can vary based on the specific substrate and scale.

Visualizations

Logical Relationship of Reactants and Products

Thioamide_Synthesis Amide Amide (R-C(=O)NR'R'') Process Thionation Reaction (Heat, Anhydrous Solvent) Amide->Process LR Lawesson's Reagent LR->Process Thioamide Thioamide (R-C(=S)NR'R'') Byproduct Phosphorus Byproduct Process->Thioamide Desired Product Process->Byproduct Side Product

Caption: General overview of the thionation reaction.

Experimental Workflow Diagram

Experimental_Workflow start Start setup 1. Reaction Setup (Amide + Lawesson's Reagent) start->setup add_solvent 2. Add Anhydrous Solvent (e.g., Toluene) setup->add_solvent reflux 3. Heat to Reflux add_solvent->reflux monitor 4. Monitor by TLC reflux->monitor monitor->reflux Incomplete workup 5. Cool & Evaporate Solvent monitor->workup Reaction Complete purify 6. Column Chromatography workup->purify product Pure Thioamide purify->product

Caption: Step-by-step experimental workflow for thioamide synthesis.

References

Application Notes and Protocols: 4-(o-Methoxythiobenzoyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental data is publicly available for 4-(o-Methoxythiobenzoyl)morpholine. The following application notes and protocols are based on established synthetic methodologies for analogous thioamides and should be adapted and optimized as necessary.

Introduction

This compound is a thioamide derivative of morpholine. Thioamides are important structural motifs in organic chemistry and have been explored for their utility as synthetic intermediates and as pharmacophores in medicinal chemistry. The presence of the electron-donating methoxy group at the ortho position of the phenyl ring may influence the electronic properties and reactivity of the thio-carbonyl group. These compounds can serve as precursors for the synthesis of various sulfur-containing heterocycles and may exhibit interesting biological activities.

Data Presentation

Due to the absence of specific quantitative data for the reaction of this compound in the public domain, the following table summarizes typical reaction conditions for the synthesis of analogous N,N-disubstituted thioamides from their corresponding amides using Lawesson's reagent, a common thionating agent.

Table 1: General Reaction Conditions for the Thionation of N-Benzoylmorpholines

ParameterTypical Range/ValueNotes
Substrate 4-(o-Methoxybenzoyl)morpholineThe corresponding amide precursor.
Thionating Agent Lawesson's Reagent0.5 - 1.0 equivalents.
Solvent Toluene, Xylene, DioxaneAnhydrous conditions are recommended.
Temperature 80 - 140 °CReaction progress should be monitored by TLC or LC-MS.
Reaction Time 2 - 24 hoursVaries depending on the substrate and temperature.
Work-up Aqueous work-up followed by chromatographyPurification is typically required to remove phosphorus byproducts.
Yield 60 - 95%Highly dependent on the specific substrate and conditions.

Experimental Protocols

Two plausible synthetic routes for the preparation of this compound are detailed below.

Protocol 1: Thionation of 4-(o-Methoxybenzoyl)morpholine using Lawesson's Reagent

This protocol describes the conversion of the amide precursor, 4-(o-methoxybenzoyl)morpholine, to the target thioamide using Lawesson's reagent.

Diagram: Synthetic Workflow for Thionation

thionation_workflow Amide 4-(o-Methoxybenzoyl)morpholine Reaction Thionation Reaction Amide->Reaction Reagent Lawesson's Reagent Toluene, Reflux Reagent->Reaction Workup Aqueous Work-up & Purification Reaction->Workup Product This compound Workup->Product

Caption: General workflow for the synthesis of this compound via thionation.

Materials:

  • 4-(o-Methoxybenzoyl)morpholine

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of 4-(o-methoxybenzoyl)morpholine (1.0 eq) in anhydrous toluene (10 mL per mmol of amide) under an inert atmosphere (e.g., nitrogen or argon), add Lawesson's reagent (0.5 - 0.6 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed (typically 2-8 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove any insoluble byproducts.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

Protocol 2: Synthesis via Willgerodt-Kindler Reaction

This protocol outlines the one-pot synthesis of this compound from o-methoxybenzaldehyde, morpholine, and elemental sulfur.

Diagram: Willgerodt-Kindler Reaction Workflow

willgerodt_kindler_workflow Aldehyde o-Methoxybenzaldehyde Reaction Willgerodt-Kindler Reaction Aldehyde->Reaction Amine Morpholine Amine->Reaction Sulfur Elemental Sulfur Sulfur->Reaction Workup Work-up & Purification Reaction->Workup Product This compound Workup->Product

Caption: General workflow for the Willgerodt-Kindler synthesis of this compound.

Materials:

  • o-Methoxybenzaldehyde

  • Morpholine

  • Elemental Sulfur

  • Pyridine or N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Dichloromethane or Ethyl Acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask, combine o-methoxybenzaldehyde (1.0 eq), morpholine (1.2 eq), and elemental sulfur (1.5 eq).

  • Add a solvent such as pyridine or DMF (5 mL per mmol of aldehyde).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing 1 M hydrochloric acid and dichloromethane or ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Potential Applications in Research and Drug Development

While specific applications of this compound are not well-documented, thioamides, in general, are versatile intermediates.

  • Synthetic Intermediate: The thio-carbonyl group can undergo various transformations, making it a useful building block for the synthesis of sulfur-containing heterocycles like thiazoles, thiadiazoles, and thiophenes. These heterocyclic systems are prevalent in many biologically active molecules.

  • Medicinal Chemistry: The morpholine moiety is a privileged scaffold in drug discovery, often improving the pharmacokinetic properties of a molecule.[1][2] The thioamide functional group can act as a hydrogen bond acceptor and may participate in coordination with metal ions in metalloenzymes. The overall structure could be explored as a starting point for the development of novel therapeutic agents.

  • Material Science: Thioamides can act as ligands for metal complexes, suggesting potential applications in catalysis or material science.

Logical Relationships in Synthesis

The synthesis of the target compound is logically dependent on the availability and reactivity of its precursors. The choice between the two primary synthetic routes will depend on factors such as the commercial availability of the starting materials, reaction scalability, and tolerance of other functional groups in more complex substrates.

Diagram: Precursor-Product Relationship

logical_relationship cluster_route1 Route 1: Thionation cluster_route2 Route 2: Willgerodt-Kindler Amide 4-(o-Methoxybenzoyl)morpholine Thioamide1 This compound Amide->Thioamide1 Lawesson's Reagent Aldehyde o-Methoxybenzaldehyde Thioamide2 This compound Aldehyde->Thioamide2 Morpholine Morpholine Morpholine->Thioamide2 Sulfur Sulfur Sulfur->Thioamide2

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Utilizing Morpholine-Containing Thioamides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific information on the synthesis of heterocyclic compounds using 4-(o-Methoxythiobenzoyl)morpholine . The following application notes and protocols are based on the broader, well-documented class of morpholine-containing thioamides and related derivatives, which serve as versatile precursors for a variety of heterocyclic systems. These examples are intended to provide researchers, scientists, and drug development professionals with valuable insights into the synthetic utility of the morpholine scaffold in constructing medicinally relevant heterocyclic compounds.

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological and pharmacokinetic properties.[1] When combined with a thioamide functional group, morpholine derivatives become powerful building blocks for the synthesis of a diverse range of sulfur and nitrogen-containing heterocycles. These heterocyclic products, such as thiadiazoles, thiazoles, and thiomorpholines, are of significant interest due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds from morpholine-based precursors, present quantitative data in a clear and comparable format, and include visualizations of the synthetic pathways.

Synthesis of 2-Amino-1,3,4-Thiadiazoles from Morpholine-4-carbothiohydrazide

1,3,4-Thiadiazoles are a class of five-membered heterocyclic compounds that exhibit a broad range of pharmacological activities.[3] A common and effective method for their synthesis involves the cyclization of thiosemicarbazide derivatives.[3] This protocol details the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles starting from a morpholine-containing thiosemicarbazide.

Experimental Protocol

Step 1: Synthesis of Morpholine-4-carbothiohydrazide

  • To a solution of morpholine (1.0 eq) in ethanol, add carbon disulfide (1.1 eq) dropwise at 0-5 °C.

  • Stir the mixture for 30 minutes, then add hydrazine hydrate (1.1 eq) dropwise while maintaining the temperature below 10 °C.

  • Continue stirring at room temperature for 2-3 hours.

  • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield morpholine-4-carbothiohydrazide.

Step 2: Cyclization to 2-Amino-5-substituted-1,3,4-Thiadiazole

  • A mixture of morpholine-4-carbothiohydrazide (1.0 eq) and the desired carboxylic acid (1.1 eq) is carefully treated with concentrated sulfuric acid (2-3 mL) with cooling in an ice bath.

  • The reaction mixture is then heated at 80-90 °C for 6-8 hours.[3]

  • After cooling to room temperature, the mixture is poured onto crushed ice.

  • The resulting precipitate is filtered, washed thoroughly with water until neutral, and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-5-substituted-1,3,4-thiadiazole derivative.

Quantitative Data
ProductR-Group (from Carboxylic Acid)Yield (%)Reference
2-Amino-5-phenyl-1,3,4-thiadiazolePhenyl75-85[3]
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole4-Chlorophenyl70-80[3]
2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole4-Methoxyphenyl80-90[3]

Synthetic Pathway

G cluster_0 Step 1: Synthesis of Morpholine-4-carbothiohydrazide cluster_1 Step 2: Cyclization A Morpholine D Morpholine-4-carbothiohydrazide A->D B Carbon Disulfide B->D C Hydrazine Hydrate C->D G 2-Amino-5-substituted-1,3,4-thiadiazole D->G E Carboxylic Acid (R-COOH) E->G F Conc. H2SO4 F->G

Caption: Synthesis of 2-Amino-1,3,4-Thiadiazoles.

Hantzsch Synthesis of 2-Amino-Thiazoles from Morpholine-4-carbothioamide

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives.[4][5] This protocol outlines the synthesis of 2-(morpholino)-thiazole derivatives from morpholine-4-carbothioamide and α-haloketones.

Experimental Protocol
  • To a solution of morpholine-4-carbothioamide (1.0 eq) in a suitable solvent such as ethanol or methanol, add the α-haloketone (e.g., α-bromoacetophenone) (1.0 eq).[4]

  • The reaction mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then treated with a saturated solution of sodium bicarbonate to neutralize the hydrohalic acid formed during the reaction.

  • The resulting solid product is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure 2-(morpholino)-thiazole derivative.[6]

Quantitative Data
Productα-HaloketoneYield (%)Reference
2-Morpholino-4-phenylthiazole2-Bromoacetophenone85-95[4]
4-(4-Bromophenyl)-2-morpholinothiazole2,4'-Dibromoacetophenone80-90[4]
4-(4-Nitrophenyl)-2-morpholinothiazole2-Bromo-1-(4-nitrophenyl)ethanone82-92[4]

Reaction Workflow

G A Morpholine-4-carbothioamide C Reflux in Ethanol A->C B α-Haloketone B->C D Neutralization (NaHCO3) C->D E Recrystallization D->E F Pure 2-(Morpholino)-thiazole E->F

Caption: Hantzsch Thiazole Synthesis Workflow.

Synthesis of Thiomorpholine Derivatives

Thiomorpholine and its derivatives are important structural motifs in many biologically active compounds.[1] A straightforward synthesis involves the reaction of a bis-electrophile with a primary amine bearing a thiol group, or a one-pot reaction from more readily available starting materials.

Experimental Protocol: One-Pot Synthesis from β-Amino Alcohols

This protocol is adapted from a general procedure for the synthesis of substituted morpholines and can be applied to thiomorpholine synthesis with appropriate starting materials.[7]

  • To a solution of a chiral β-amino alcohol (1.0 eq) in a suitable solvent, add (S)- or (R)-epichlorohydrin (1.3 eq) in the presence of a Lewis acid like LiClO4.[7]

  • Stir the reaction mixture at room temperature until the formation of the corresponding chloro alcohol is complete (monitored by TLC).

  • Treat the reaction mixture with a base such as sodium methoxide (NaOMe) to induce epoxide formation.

  • Subsequent intramolecular cyclization affords the thiomorpholine derivative (if a β-aminothiol is used as the starting material) or morpholine derivative.[7]

  • The product is purified by column chromatography.

Quantitative Data for Analogous Morpholine Synthesis
Starting Amino AlcoholProduct StereochemistryYield (%)Reference
(S)-2-Amino-1-propanol(S)-3-Methylmorpholine60-70[7]
(R)-Phenylglycinol(R)-3-Phenylmorpholine65-75[7]

Logical Relationship Diagram

G Start β-Amino Alcohol/ β-Aminothiol Step1 Reaction with Epichlorohydrin (Lewis Acid) Start->Step1 Intermediate1 Chloro Alcohol Intermediate Step1->Intermediate1 Step2 Base-induced Epoxide Formation Intermediate1->Step2 Intermediate2 Epoxide Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Product Morpholine/ Thiomorpholine Derivative Step3->Product

Caption: One-Pot Synthesis of Morpholine/Thiomorpholine.

References

Application Notes and Protocols for Reaction Work-up and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Work-up and Purification

The successful synthesis of a chemical compound is contingent not only on the reaction itself but also on the subsequent isolation and purification of the desired product. The "work-up" refers to the series of steps taken to process the reaction mixture after the reaction is deemed complete.[1] This typically involves quenching the reaction, separating the product from the reaction solvent, and removing byproducts.[1] Purification is the process of removing any remaining impurities to achieve the desired level of purity for the final compound, a critical step in drug development to ensure safety and efficacy.[2][3]

The choice of work-up and purification techniques is dictated by the physical and chemical properties of the target compound and its impurities, such as polarity, solubility, volatility, and thermal stability.[4] A well-designed purification strategy aims to maximize product recovery (yield) and purity while minimizing time and resource expenditure.[3]

Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[5] This method is often the first step in a work-up procedure.[1]

Application Note: Acid-Base Extraction

A powerful variation of liquid-liquid extraction is acid-base extraction, which separates acidic, basic, and neutral compounds by manipulating their protonation state to alter their solubility.[6][7] By reacting an acidic or basic compound with a base or acid, respectively, a water-soluble salt is formed, which can then be separated from neutral compounds that remain in the organic layer.[6][7]

Key Principles:

  • Acidic compounds (e.g., carboxylic acids, phenols) are deprotonated by aqueous bases (e.g., NaOH, NaHCO₃) to form water-soluble salts.[6][7]

  • Basic compounds (e.g., amines) are protonated by aqueous acids (e.g., HCl) to form water-soluble salts.[5]

  • Neutral compounds remain in the organic phase throughout the process.[6][7]

Experimental Protocol: Separation of an Acidic, Basic, and Neutral Mixture

Objective: To separate a mixture of benzoic acid (acidic), 4-chloroaniline (basic), and naphthalene (neutral) using acid-base extraction.

Materials:

  • Mixture of benzoic acid, 4-chloroaniline, and naphthalene

  • Diethyl ether

  • 5% HCl (aq)

  • 5% NaOH (aq)

  • Saturated NaCl solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve approximately 1 gram of the mixture in 30 mL of diethyl ether and transfer it to a separatory funnel.

  • Extraction of the Basic Compound:

    • Add 20 mL of 5% HCl to the separatory funnel.

    • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.

    • Allow the layers to separate completely.

    • Drain the lower aqueous layer into a flask labeled "Basic Extract."

    • Repeat the extraction of the organic layer with another 20 mL of 5% HCl. Combine the aqueous extracts.

  • Extraction of the Acidic Compound:

    • To the remaining organic layer in the separatory funnel, add 20 mL of 5% NaOH.

    • Shake and separate the layers as described in step 2.

    • Drain the lower aqueous layer into a flask labeled "Acidic Extract."

    • Repeat the extraction with another 20 mL of 5% NaOH and combine the aqueous extracts.

  • Isolation of the Neutral Compound:

    • Wash the remaining organic layer with 20 mL of brine.

    • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate.

    • Decant or filter the dried organic solution and remove the solvent using a rotary evaporator to yield the neutral compound (naphthalene).

  • Isolation of the Acidic and Basic Compounds:

    • Cool the "Acidic Extract" in an ice bath and acidify by adding concentrated HCl dropwise until a precipitate forms. Collect the solid (benzoic acid) by vacuum filtration.

    • Cool the "Basic Extract" in an ice bath and basify by adding concentrated NaOH dropwise until a precipitate forms. Collect the solid (4-chloroaniline) by vacuum filtration.

Crystallization

Crystallization is a powerful technique for purifying solid compounds.[8] The principle behind recrystallization is the difference in solubility of a compound in a hot solvent versus a cold solvent.[8][9] An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals.[8] Impurities remain in the solution.[9]

Application Note: Solvent Selection

The choice of solvent is critical for successful recrystallization.[9][10] An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature but completely at its boiling point.[10]

  • Dissolve impurities readily at all temperatures or not at all.[10]

  • Not react with the compound to be purified.[10]

  • Have a relatively low boiling point for easy removal from the crystals.[10]

Commonly used solvent systems include ethanol-water, ethyl acetate-hexane, and acetone-water.[11]

Experimental Protocol: Recrystallization of Impure Benzoic Acid

Objective: To purify a sample of benzoic acid containing a soluble impurity.

Materials:

  • Impure benzoic acid

  • Water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the impure benzoic acid in an Erlenmeyer flask.

  • Add a small amount of water and heat the mixture on a hot plate to boiling.

  • Continue adding small portions of hot water until the benzoic acid just dissolves.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities or charcoal.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place it in an ice bath for 10-15 minutes to maximize crystal formation.[8]

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.[8]

  • Allow the crystals to dry completely on the filter paper or in a desiccator.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[4] It is widely used for purifying both solid and liquid samples.[4]

Application Note: Flash Chromatography vs. Preparative HPLC
  • Flash Chromatography: A rapid form of column chromatography that uses moderate pressure to push the mobile phase through the column.[12] It is ideal for routine purifications of multi-gram quantities of material and offers a good balance between speed and resolution.[12][13]

  • Preparative High-Performance Liquid Chromatography (HPLC): Employs high pressure and smaller stationary phase particles, providing superior resolution for difficult separations or when very high purity is required.[12][13] It is often used for the final purification step of active pharmaceutical ingredients (APIs).[14][15]

Experimental Protocol: Flash Column Chromatography

Objective: To separate a mixture of two compounds with different polarities.

Materials:

  • Crude mixture

  • Silica gel

  • Appropriate solvent system (e.g., hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Solvent System Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). The desired compound should have an Rf value of approximately 0.3.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the mobile phase and pour it into the column.

    • Allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of the mobile phase.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Add the mobile phase to the column and apply pressure (e.g., with a pump or compressed air) to achieve a steady flow.

    • Collect fractions in separate tubes.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure compound.

    • Combine the pure fractions and remove the solvent by rotary evaporation.

Distillation

Distillation is a method for purifying liquids based on differences in their boiling points.[4][16] The liquid is heated to its boiling point, the vapor is condensed, and the condensate is collected.[16]

Application Note: Types of Distillation
  • Simple Distillation: Used to separate liquids with significantly different boiling points (typically >25 °C difference) or to separate a volatile liquid from a non-volatile solid.[4][16]

  • Fractional Distillation: Employs a fractionating column to separate liquids with close boiling points. The column provides a large surface area for repeated vaporization and condensation cycles, leading to a more efficient separation.[4][16]

  • Vacuum Distillation: Used for compounds that decompose at their atmospheric boiling point. By reducing the pressure, the boiling point of the liquid is lowered.[4]

Experimental Protocol: Simple Distillation

Objective: To purify a volatile liquid from a non-volatile impurity.

Materials:

  • Impure liquid

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle

  • Boiling chips

Procedure:

  • Place the impure liquid and a few boiling chips in the distillation flask.

  • Set up the distillation apparatus, ensuring all joints are secure. The thermometer bulb should be positioned just below the side arm of the distillation head.

  • Turn on the cooling water to the condenser.

  • Begin heating the distillation flask.

  • Record the temperature at which the liquid begins to boil and condense in the receiving flask. This is the boiling point of the pure liquid.

  • Continue distillation until most of the liquid has been collected, but do not distill to dryness.

  • Turn off the heat and allow the apparatus to cool before disassembling.

Quantitative Data Summary

The choice of a purification method often involves a trade-off between purity, yield, and speed. The following tables provide representative data to illustrate the typical outcomes of different purification techniques. Actual results will vary depending on the specific compound, impurities, and experimental conditions.

Table 1: Comparison of Purification Techniques for a Solid Compound

TechniqueTypical Purity (%)Typical Yield (%)SpeedScale
Single Recrystallization95-99+50-90[8][17]Moderatemg to kg
Flash Chromatography90-9880-95+Fast[13]mg to kg
Preparative HPLC>9970-90Slow[13]µg to g

Table 2: Performance of Acid-Base Extraction

Compound TypeInitial Purity (%)Purity after Extraction (%)Recovery (%)
Acidic80>9585-95
Basic85>9585-95
Neutral90>98>90

Table 3: Factors Influencing Recrystallization Success

FactorEffect on PurityEffect on YieldRecommendation
Cooling RateSlow cooling increases puritySlow cooling may slightly decrease yieldCool slowly to room temperature, then in an ice bath.[18]
Solvent VolumeMinimal volume increases yieldExcess solvent decreases yield[8]Use the minimum amount of hot solvent for dissolution.[8]
WashingImproves purityExcessive washing decreases yieldWash crystals with a minimal amount of ice-cold solvent.[8]

Workflow Visualizations

Workflow for Purification of a Synthesized Active Pharmaceutical Ingredient (API)

api_purification reaction Crude Reaction Mixture extraction Liquid-Liquid Extraction reaction->extraction concentration Solvent Removal (Rotary Evaporation) extraction->concentration Organic Layer waste1 Aqueous Waste extraction->waste1 Aqueous Layer (Impurities) flash_chrom Flash Chromatography concentration->flash_chrom waste2 Solvent Waste concentration->waste2 recrystallization Recrystallization flash_chrom->recrystallization Semi-pure Fractions drying Vacuum Drying recrystallization->drying Crystals waste3 Mother Liquor recrystallization->waste3 api Pure API (>99%) drying->api

Caption: A typical multi-step purification workflow for an API.[19][20]

Logical Flow for Acid-Base Extraction

acid_base_extraction start Mixture in Organic Solvent (Acid, Base, Neutral) add_hcl 1. Extract with aqueous HCl start->add_hcl org_layer1 Organic Layer (Acid, Neutral) add_hcl->org_layer1 aq_layer1 Aqueous Layer (Protonated Base) add_hcl->aq_layer1 add_naoh 2. Extract with aqueous NaOH org_layer1->add_naoh add_naoh_to_aq1 Add NaOH (aq) aq_layer1->add_naoh_to_aq1 pure_base Pure Basic Compound add_naoh_to_aq1->pure_base org_layer2 Organic Layer (Neutral) add_naoh->org_layer2 aq_layer2 Aqueous Layer (Acid Salt) add_naoh->aq_layer2 isolate_neutral Dry and Evaporate Solvent org_layer2->isolate_neutral add_hcl_to_aq2 Add HCl (aq) aq_layer2->add_hcl_to_aq2 pure_acid Pure Acidic Compound add_hcl_to_aq2->pure_acid pure_neutral Pure Neutral Compound isolate_neutral->pure_neutral

Caption: Decision tree for separating a three-component mixture.[6][7]

References

Troubleshooting & Optimization

Troubleshooting low yields in 4-(o-Methoxythiobenzoyl)morpholine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 4-(o-Methoxythiobenzoyl)morpholine, particularly when experiencing low yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction to synthesize this compound from 4-(o-methoxybenzoyl)morpholine using Lawesson's reagent is not going to completion. What are the possible causes?

A1: Incomplete conversion is a common issue. Here are several factors to investigate:

  • Purity of Starting Materials: Ensure that your starting amide, 4-(o-methoxybenzoyl)morpholine, is pure and dry. Moisture can react with Lawesson's reagent and reduce its efficacy. The solvent should also be anhydrous.

  • Quality of Lawesson's Reagent: Lawesson's reagent can degrade over time, especially if not stored under anhydrous conditions. It is recommended to use a freshly opened bottle or a reagent that has been stored properly.

  • Reaction Temperature and Time: The thionation reaction typically requires elevated temperatures. Refluxing in a solvent like toluene or xylene is common.[1] If the reaction is sluggish, ensure the temperature is appropriate and consider extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Stoichiometry of Lawesson's Reagent: While a stoichiometric amount is theoretically required, in practice, a slight excess of Lawesson's reagent may be necessary to drive the reaction to completion. However, a large excess can complicate purification.

Q2: I seem to be losing a significant amount of my product during the purification step. Why is this happening and how can I improve my yield?

A2: Low isolated yields are frequently a result of co-elution of the desired thioamide with a phosphorus-containing byproduct from Lawesson's reagent during column chromatography. This byproduct often has a similar polarity to the product, making separation difficult.[1]

To address this, a chemical treatment of the crude reaction mixture prior to purification is highly effective. Adding an alcohol, such as ethanol or ethylene glycol, and heating the mixture can convert the problematic byproduct into a more polar species that is easily separated during aqueous work-up or chromatography.

Q3: What are the typical reaction conditions for the synthesis of this compound?

ParameterRecommended ConditionNotes
Solvent Toluene or XyleneAnhydrous conditions are crucial.
Thionating Agent Lawesson's ReagentUse 0.5 to 0.6 equivalents per equivalent of amide.
Temperature RefluxThe reaction is typically heated to the boiling point of the solvent.
Reaction Time 2-24 hoursMonitor by TLC until the starting amide is consumed.[1]
Work-up Treatment with ethanol or ethylene glycol followed by aqueous extraction.This step is critical for simplifying purification.
Purification Silica gel column chromatography.The choice of eluent will depend on the polarity of the product.

Q4: Are there any common side reactions I should be aware of?

A4: Besides incomplete reaction, the primary concern is the formation of byproducts from Lawesson's reagent. In some cases, prolonged heating at very high temperatures can lead to decomposition of the starting material or the product. It is advisable to use the minimum temperature and time required for complete conversion of the starting amide.

Q5: How can I confirm the identity and purity of my final product?

A5: Standard analytical techniques can be used to characterize this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Look for the characteristic C=S stretching frequency.

  • Melting Point: A sharp melting point is an indicator of purity.

Experimental Protocols

Representative Protocol for the Synthesis of this compound:

  • To a solution of 4-(o-methoxybenzoyl)morpholine (1.0 eq.) in anhydrous toluene, add Lawesson's reagent (0.5-0.6 eq.).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Add ethanol (approximately 0.5 mL per mmol of starting amide) and heat the mixture to reflux for 1-2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired this compound.

Visualizations

reaction_workflow cluster_reaction Reaction cluster_workup Work-up & Purification Starting_Materials 4-(o-methoxybenzoyl)morpholine + Lawesson's Reagent in Toluene Reaction_Step Reflux Starting_Materials->Reaction_Step Crude_Mixture Crude Product + Phosphorus Byproduct Reaction_Step->Crude_Mixture Byproduct_Treatment Add Ethanol/Ethylene Glycol & Heat Crude_Mixture->Byproduct_Treatment Key Step Aqueous_Extraction Aqueous Extraction Byproduct_Treatment->Aqueous_Extraction Chromatography Silica Gel Chromatography Aqueous_Extraction->Chromatography Final_Product Pure this compound Chromatography->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Low Yield Observed check_conversion Check Reaction Conversion (TLC/NMR of crude) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Low purification_loss High Conversion, Low Isolated Yield check_conversion->purification_loss High reagent_quality Verify Purity/Activity of Starting Materials & Lawesson's Reagent incomplete_conversion->reagent_quality Yes byproduct_issue Suspect Byproduct Co-elution purification_loss->byproduct_issue Yes optimize_conditions Optimize Reaction Conditions (Time/Temp) reagent_quality->optimize_conditions rerun_reaction Rerun Reaction optimize_conditions->rerun_reaction implement_treatment Implement Alcohol Treatment Step (Ethanol/Ethylene Glycol) byproduct_issue->implement_treatment re_purify Re-purify implement_treatment->re_purify

Caption: A logical flowchart for troubleshooting low yields in the reaction.

References

Technical Support Center: 4-(o-Methoxythiobenzoyl)morpholine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(o-Methoxythiobenzoyl)morpholine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.

Method 1: Thionation of 4-(o-Methoxybenzoyl)morpholine with Lawesson's Reagent

Issue 1: Low or No Product Yield

Possible Cause Suggested Solution
Incomplete Reaction - Monitor the reaction progress closely using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature if the starting material is still present.- Ensure an appropriate solvent with a sufficiently high boiling point (e.g., toluene, xylene) is used for refluxing.
Degradation of Lawesson's Reagent - Use fresh, high-quality Lawesson's reagent. The reagent can degrade upon prolonged exposure to moisture.- Store Lawesson's reagent under anhydrous conditions.
Sub-optimal Reagent Stoichiometry - While a slight excess of Lawesson's reagent (0.5 to 0.6 equivalents) is common, a large excess can lead to side products. Optimize the stoichiometry for your specific scale.
Incorrect Work-up Procedure - Avoid premature quenching of the reaction. Allow the reaction mixture to cool before adding any aqueous solutions.

Issue 2: Difficulty in Product Purification

Possible Cause Suggested Solution
Co-elution with Phosphorus Byproducts - After the reaction, add ethanol or ethylene glycol and reflux for a period to convert the phosphorus byproduct into a more polar species, simplifying purification by column chromatography.[1][2]
Product Oiling Out During Crystallization - Try a different solvent or a solvent mixture for recrystallization.- Consider using a seed crystal to induce proper crystallization.
Residual Starting Material - If the reaction did not go to completion, a careful column chromatography is necessary to separate the product from the starting amide.
Method 2: One-Pot Synthesis via Willgerodt-Kindler Reaction

Issue 1: Formation of Multiple Byproducts

Possible Cause Suggested Solution
Incorrect Reaction Temperature - A typical temperature for this reaction is around 100°C.[3][4] Lower temperatures may be too slow, while excessively high temperatures can lead to decomposition and side reactions.
Impurities in Starting Materials - Ensure the purity of o-methoxybenzaldehyde, morpholine, and elemental sulfur.
Unoptimized Reagent Ratios - Vary the molar ratios of the aldehyde, amine, and sulfur to find the optimal conditions that favor the formation of the desired thioamide.

Issue 2: Reaction is Sluggish or Does Not Initiate

Possible Cause Suggested Solution
Insufficient Mixing - For this solvent-free reaction, ensure vigorous stirring to maintain a homogeneous mixture of the reactants.
Low Reaction Temperature - Gradually increase the temperature to the recommended 100°C while monitoring for any signs of reaction initiation.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods are:

  • Thionation of the corresponding amide: This involves synthesizing 4-(o-methoxybenzoyl)morpholine first and then converting the amide to a thioamide using a thionating agent like Lawesson's reagent.[5][6]

  • Willgerodt-Kindler Reaction: This is a one-pot, three-component reaction involving o-methoxybenzaldehyde, morpholine, and elemental sulfur, typically performed under solvent-free conditions.[3][4]

Q2: How can I monitor the progress of the thionation reaction with Lawesson's reagent?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The product, this compound, will have a different Rf value compared to the starting material, 4-(o-methoxybenzoyl)morpholine.

Q3: Are there any safety precautions I should take when working with Lawesson's reagent?

A3: Yes, Lawesson's reagent is a sulfur-containing compound that can release hydrogen sulfide gas, which is toxic and has a strong, unpleasant odor. It is crucial to handle Lawesson's reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: What is the main challenge in purifying the product from a reaction using Lawesson's reagent?

A4: The primary challenge is the removal of the phosphorus-containing byproduct, which often has a similar polarity to the desired thioamide product, making separation by column chromatography difficult.[1][2] Treating the crude reaction mixture with ethanol or ethylene glycol can convert this byproduct into a more polar compound, facilitating easier purification.[1][2]

Q5: Can I use other amines instead of morpholine in the Willgerodt-Kindler reaction?

A5: Yes, the Willgerodt-Kindler reaction is known to work with various cyclic secondary amines such as pyrrolidine and piperidine.[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Thionation
  • Amide Formation: In a round-bottom flask, dissolve o-methoxybenzoic acid in a suitable solvent (e.g., dichloromethane). Add a coupling agent (e.g., DCC or EDC) and an activating agent (e.g., HOBt). Stir for 15 minutes at 0°C. Add morpholine dropwise and let the reaction stir at room temperature overnight. Filter the reaction mixture and purify the crude product by recrystallization or column chromatography to obtain 4-(o-methoxybenzoyl)morpholine.

  • Thionation: To a solution of 4-(o-methoxybenzoyl)morpholine in dry toluene, add Lawesson's reagent (0.6 equivalents).

  • Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Add ethanol (twice the volume of toluene used) and reflux for 2 hours to decompose the phosphorus byproduct.[1]

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield this compound.

Protocol 2: Synthesis of this compound via Willgerodt-Kindler Reaction
  • In a round-bottom flask, combine o-methoxybenzaldehyde (1.0 mmol), morpholine (1.2 mmol), and elemental sulfur (2.5 mmol).

  • Heat the mixture at 100°C with vigorous stirring under a nitrogen atmosphere.[3][4]

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • After completion, cool the reaction mixture to room temperature.

  • Purify the crude product directly by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate this compound.

Visualizations

Synthesis_Workflow cluster_amide Amide Synthesis cluster_thionation Thionation start_amide o-Methoxybenzoic Acid + Morpholine coupling Coupling Reaction start_amide->coupling purify_amide Purification coupling->purify_amide amide 4-(o-Methoxybenzoyl)morpholine purify_amide->amide thionation_reaction Thionation Reaction amide->thionation_reaction lawesson Lawesson's Reagent lawesson->thionation_reaction workup Work-up & Purification thionation_reaction->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound via thionation.

Troubleshooting_Thionation cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield incomplete_rxn Incomplete Reaction start->incomplete_rxn degraded_reagent Degraded Lawesson's Reagent start->degraded_reagent bad_stoichiometry Sub-optimal Stoichiometry start->bad_stoichiometry sol_incomplete Increase time/temp Monitor with TLC incomplete_rxn->sol_incomplete sol_reagent Use fresh reagent Store properly degraded_reagent->sol_reagent sol_stoichiometry Optimize reagent ratio bad_stoichiometry->sol_stoichiometry

Caption: Troubleshooting logic for low yield in the thionation reaction.

Willgerodt_Kindler_Workflow reactants o-Methoxybenzaldehyde + Morpholine + Sulfur one_pot One-Pot Reaction (100°C, Solvent-free) reactants->one_pot purification Column Chromatography one_pot->purification final_product This compound purification->final_product

Caption: Workflow for the one-pot Willgerodt-Kindler synthesis.

References

Technical Support Center: Di-tert-butyl Dicarbonate (Boc Anhydride)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Di-tert-butyl dicarbonate (Boc anhydride) for the protection of amine groups.

Troubleshooting Guide

This guide addresses common issues encountered during the Boc protection of amines.

Issue 1: Low or No Yield of the Desired N-Boc Product

If you are experiencing low or no yield of your target N-Boc protected compound, consider the following potential causes and solutions.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Extend the reaction time and monitor the progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Poor Solubility of Starting Material: The amine starting material may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and inefficient reaction.[1][2]

    • Solution: If the amine is zwitterionic or poorly soluble, consider using aqueous conditions with a base like sodium hydroxide to improve solubility.[2] For non-aqueous reactions, try a different solvent system.

  • Suboptimal Reaction Conditions: The reaction conditions may not be suitable for your specific substrate.

    • Solution: For sterically hindered amines, heating the reaction mixture may be necessary.[3] Some protocols suggest heating to around 40-55°C.[3][4]

Issue 2: Presence of Unexpected Byproducts

The formation of byproducts is a common issue in Boc protection reactions, often dependent on the specific substrate and reaction conditions.

  • Urea and Isocyanate Formation: The presence of urea or isocyanate-related byproducts is often observed, particularly when using 4-dimethylaminopyridine (DMAP) as a catalyst at low temperatures.[5][6]

    • Solution: Avoid the use of DMAP if not necessary. For many aliphatic amines, the reaction proceeds in quantitative yield without a catalyst.[5][6] If a catalyst is required, consider alternative non-nucleophilic bases.

  • O-acylation of Hydroxyl Groups: If your substrate contains a hydroxyl group (e.g., an amino alcohol or a serine/threonine residue), you may observe the formation of an O-Boc byproduct, especially with prolonged reaction times in the presence of DMAP.[5][6]

    • Solution: Minimize the reaction time and monitor the reaction closely. If O-acylation is a significant problem, consider protecting the hydroxyl group prior to the Boc protection of the amine.

  • Formation of Double Boc-Protected (N,N-di-Boc) Amine: Primary amines can sometimes be di-protected, leading to the formation of an N,N-di-Boc derivative.

    • Solution: Use of catalyst-free, water-mediated conditions has been shown to prevent the formation of N,N-di-Boc byproducts. Careful control of the stoichiometry of Boc anhydride (using closer to 1 equivalent) can also minimize this side reaction.

  • Alkylation of Nucleophilic Residues during Deprotection: During the acidic deprotection of the Boc group, the intermediate t-butyl cation can alkylate nucleophilic residues such as methionine or tryptophan.[7][8]

    • Solution: Use scavengers like anisole, cresol, or thiophenol during the deprotection step to trap the t-butyl cation.[7]

Quantitative Data on Side Product Formation

The following table summarizes the expected yield of the desired N-Boc product and the prevalence of common side products under different reaction conditions.

Reaction ConditionTarget N-Boc Product YieldIsocyanate/Urea FormationO-Acylation (with -OH present)N,N-di-Boc Formation
Without DMAP (for aliphatic amines) Quantitative[5][6]Not typically observedMinimalMinimal
With DMAP (low temperature) HighFavored[5][6]PossiblePossible
With DMAP (prolonged reaction) HighPossibleIncreased likelihood[5][6]Possible
Aqueous, catalyst-free High to excellentNot observedNot observedNot observed

Frequently Asked Questions (FAQs)

Q1: Is a base always necessary for a Boc protection reaction?

A1: No, a base is not strictly required. The reaction between an amine and Boc anhydride can proceed without a base, producing tert-butanol as a byproduct.[7] However, a non-nucleophilic base like triethylamine or sodium bicarbonate is often added to neutralize the generated tert-butoxycarbamic acid and drive the reaction to completion.[3]

Q2: When should I use DMAP as a catalyst?

A2: DMAP is a highly effective acylation catalyst and can significantly accelerate the reaction.[9] However, it is also known to promote side reactions such as isocyanate formation and O-acylation.[5][6][9] It is generally recommended to first attempt the reaction without DMAP, especially for reactive primary and secondary aliphatic amines. DMAP may be necessary for less nucleophilic amines or when a faster reaction rate is desired, but its use should be carefully monitored to avoid byproduct formation.

Q3: My Boc-protected product is contaminated with unreacted Boc anhydride. How can I remove it?

A3: Unreacted Boc anhydride can often be removed by leaving the crude product under high vacuum for an extended period (e.g., 72 hours), as it will sublimate.[4] Alternatively, purification by column chromatography is a standard method for its removal.

Q4: What are the byproducts of the Boc protection reaction itself?

A4: The primary byproducts of a successful Boc protection are tert-butanol and carbon dioxide.[9] These are generally volatile and easily removed during workup.

Q5: During deprotection with a strong acid like TFA, I am seeing degradation of other acid-sensitive groups in my molecule. What can I do?

A5: If your molecule contains other acid-labile protecting groups or functionalities, you can try using milder acidic conditions for deprotection, such as HCl in an organic solvent like dioxane.[10] Alternatively, thermal deprotection by heating in a suitable solvent can be an option for some substrates.[10]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of an Aliphatic Amine

  • Dissolve the amine in a suitable solvent (e.g., dichloromethane, THF, or a mixture of water and dioxane).

  • Add 1.05 to 1.2 equivalents of Di-tert-butyl dicarbonate (Boc anhydride).

  • If desired, add 1.1 to 1.5 equivalents of a non-nucleophilic base such as triethylamine or sodium bicarbonate.[3]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting amine is consumed.

  • Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Procedure for Minimizing Side Reactions (Aqueous, Catalyst-Free)

  • In a round-bottom flask, add the amine (1 mmol) to a mixture of distilled water (e.g., 9.5 mL) and a minimal amount of a co-solvent like acetone (e.g., 0.5 mL) to aid in the solubility of the Boc anhydride.

  • Stir the mixture at room temperature for a few minutes.

  • Add Di-tert-butyl dicarbonate (1.05-1.2 equivalents).

  • Stir vigorously at room temperature and monitor the reaction by TLC. These reactions are often complete within a short period (e.g., 10-30 minutes).[1]

  • Upon completion, extract the product with an organic solvent such as dichloromethane.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • This method has been reported to give high yields of the mono-N-Boc product with no observable isocyanate, urea, or O-acylation byproducts.

Visualizations

TroubleshootingWorkflow start Experiment Outcome low_yield Low or No Yield start->low_yield Problem byproducts Unexpected Byproducts start->byproducts Problem incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn Potential Cause poor_solubility Poor Solubility low_yield->poor_solubility Potential Cause urea Urea/Isocyanate Formation byproducts->urea o_acyl O-Acylation byproducts->o_acyl di_boc N,N-di-Boc Formation byproducts->di_boc extend_time Solution: Extend reaction time and monitor. incomplete_rxn->extend_time change_solvent Solution: Use aqueous conditions or a different solvent system. poor_solubility->change_solvent dmap Cause: DMAP catalyst urea->dmap o_acyl->dmap prolonged_rxn Cause: Prolonged reaction o_acyl->prolonged_rxn di_boc->dmap avoid_dmap Solution: Omit DMAP or use aqueous, catalyst-free conditions. dmap->avoid_dmap control_stoich Solution: Use catalyst-free conditions and control stoichiometry. monitor_rxn Solution: Monitor reaction closely and minimize reaction time. prolonged_rxn->monitor_rxn

Caption: Troubleshooting workflow for Boc protection reactions.

References

Technical Support Center: 4-(o-Methoxythiobenzoyl)morpholine Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 4-(o-Methoxythiobenzoyl)morpholine for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: What are the primary reasons for poor solubility of this compound?

A2: The low aqueous solubility of this compound can likely be attributed to its molecular structure, which includes a nonpolar aromatic ring and a thiobenzoyl group. The morpholine group provides some polarity, but the overall molecule is expected to be hydrophobic. The crystalline state of the solid material can also significantly impact its solubility.

Q3: What are the common strategies to improve the solubility of poorly soluble compounds like this one?

A3: A variety of techniques can be employed to enhance the solubility of poorly soluble drugs and chemical compounds. These methods can be broadly categorized into physical and chemical modifications.[1][2][3] Physical modifications include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and creating solid dispersions in carriers.[2][4] Chemical modifications involve pH adjustment, the use of co-solvents, complexation (e.g., with cyclodextrins), and the use of surfactants.[2]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and improving the solubility of this compound.

Problem: The compound does not dissolve sufficiently in my aqueous buffer.

Step 1: Initial Solvent Screening

Before extensive formulation work, it is crucial to determine the compound's baseline solubility in various common solvents. This will inform the selection of an appropriate solubilization strategy.

Experimental Protocol: Solvent Screening

  • Prepare small, known amounts of this compound in separate vials.

  • Add a measured volume of each test solvent to the vials to create a range of concentrations.

  • Agitate the vials at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Visually inspect for undissolved particles.

  • If dissolution is observed, quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Table 1: Example Solvent Screening Data

SolventPredicted SolubilityNotes
WaterVery LowExpected based on structure.
EthanolModerate to HighCommon solvent for organic compounds.
DMSOHighA strong organic solvent.
PEG 400Moderate to HighA non-volatile co-solvent.
Propylene GlycolModerateA common co-solvent.

Step 2: Co-Solvent System Development

If the compound is soluble in a water-miscible organic solvent, a co-solvent system can be developed to increase its concentration in an aqueous medium. The use of co-solvents is a highly effective technique to enhance the solubility of poorly soluble drugs.[1]

Experimental Protocol: Co-Solvent System

  • Dissolve this compound in a suitable water-miscible organic solvent (e.g., ethanol, DMSO, PEG 400) to create a concentrated stock solution.

  • Titrate the aqueous buffer into the stock solution while vortexing.

  • Observe for any precipitation. The point at which the solution becomes cloudy indicates the limit of solubility in that co-solvent/buffer ratio.

  • Optimize the ratio of the co-solvent to the aqueous buffer to achieve the desired final concentration without precipitation.

Step 3: pH Adjustment

The solubility of ionizable compounds can be significantly influenced by the pH of the solution.

Experimental Protocol: pH-Dependent Solubility

  • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add a known excess of this compound to each buffer.

  • Agitate the samples until equilibrium is reached.

  • Filter the samples to remove undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method.

Step 4: Surfactant-Mediated Solubilization

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.

Experimental Protocol: Surfactant Solubilization

  • Prepare aqueous solutions of various non-ionic surfactants (e.g., Tween® 80, Polysorbate 20, Kolliphor® EL) at different concentrations (e.g., 0.1%, 0.5%, 1.0% w/v).

  • Add an excess of this compound to each surfactant solution.

  • Equilibrate the samples with agitation.

  • Separate the undissolved solid and quantify the concentration of the dissolved compound.

Step 5: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2]

Experimental Protocol: Cyclodextrin Complexation

  • Prepare aqueous solutions of different cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) at various concentrations.

  • Add an excess of this compound to each cyclodextrin solution.

  • Stir the mixtures for an extended period (e.g., 48-72 hours) at a constant temperature.

  • Filter the suspensions and analyze the filtrate for the concentration of the dissolved compound.

Table 2: Summary of Solubility Enhancement Strategies

TechniquePrincipleAdvantagesDisadvantages
Co-solvency Reduces the polarity of the solvent system.Simple and rapid to formulate.[1]May not be suitable for all applications due to the organic solvent.
pH Adjustment Increases the ionization of the compound.Can be very effective for ionizable compounds.Only applicable if the compound has ionizable groups.
Surfactants Forms micelles to encapsulate the compound.Effective at low concentrations.Can interfere with some biological assays.
Cyclodextrins Forms inclusion complexes with the compound.Can significantly increase solubility and stability.Can be a more expensive option.

Visualizing Experimental Workflows

The following diagrams illustrate the decision-making process and experimental workflows for improving the solubility of this compound.

Solubility_Troubleshooting_Workflow start Start: Poor Solubility of This compound solvent_screen Step 1: Initial Solvent Screening (Water, Ethanol, DMSO, PEG 400) start->solvent_screen co_solvent Step 2: Co-Solvent System (e.g., Ethanol/Water) solvent_screen->co_solvent Soluble in organic solvent? ph_adjustment Step 3: pH Adjustment co_solvent->ph_adjustment Failure end Achieved Desired Solubility co_solvent->end Success surfactant Step 4: Surfactant Solubilization (e.g., Tween 80) ph_adjustment->surfactant Failure ph_adjustment->end Success cyclodextrin Step 5: Cyclodextrin Complexation (e.g., HP-β-CD) surfactant->cyclodextrin Failure surfactant->end Success cyclodextrin->end Success fail Solubility Not Improved cyclodextrin->fail Failure

Caption: A workflow for troubleshooting the poor solubility of this compound.

Co_Solvent_Methodology cluster_0 Co-Solvent System Development A Dissolve Compound in 100% Co-Solvent (e.g., DMSO) B Titrate with Aqueous Buffer A->B C Observe for Precipitation B->C C->A Precipitation Occurs (Adjust Ratio) D Determine Optimal Co-solvent Ratio C->D No Precipitation

Caption: The experimental workflow for developing a co-solvent system.

References

Stability and degradation of 4-(o-Methoxythiobenzoyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 4-(o-Methoxythiobenzoyl)morpholine. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by its two key structural components: the thioamide linkage and the o-methoxybenzoyl group. Thioamides are known to be susceptible to hydrolysis, particularly under acidic or alkaline conditions, which can lead to the formation of the corresponding amide.[1][2] The o-methoxybenzoyl group can also be a site for degradation, for instance, through cleavage of the ether bond under certain conditions. Furthermore, like many organic molecules, exposure to heat, light (photolysis), and oxidizing agents can promote degradation.[3][4]

Q2: How should I properly store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from oxidation. The container should be tightly sealed to prevent moisture absorption, which could facilitate hydrolysis. For long-term storage, refrigeration or freezing is recommended, depending on the manufacturer's specifications.

Q3: What are the likely degradation products of this compound?

A3: Based on the chemical structure, the most probable degradation products would result from the hydrolysis of the thioamide bond to form 4-(o-Methoxybenzoyl)morpholine (the corresponding amide) and hydrogen sulfide. Oxidation of the thioamide group could also occur.[5] Additionally, cleavage of the methoxy group on the benzene ring could potentially occur under harsh acidic conditions.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results or loss of compound activity over time. Degradation of this compound due to improper storage or handling.1. Verify the storage conditions (temperature, humidity, light exposure). 2. Prepare fresh solutions for each experiment. 3. Perform a purity check of the compound using a suitable analytical method (e.g., HPLC, LC-MS).
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Characterize the unexpected peaks using mass spectrometry to identify potential degradants. 2. Conduct forced degradation studies (see Experimental Protocols) to intentionally generate and identify degradation products, which can then be used as standards.[3][4][9][10]
Precipitation of the compound from solution. Poor solubility or degradation leading to less soluble products.1. Re-evaluate the choice of solvent and consider using a co-solvent. 2. Check the pH of the solution, as changes due to degradation can affect solubility. 3. Filter the solution before use to remove any precipitate.
Color change of the compound or solution. Potential oxidative degradation or other chemical transformations.1. Store the compound under an inert atmosphere. 2. Avoid exposure to oxidizing agents. 3. If a color change is observed, it is a strong indicator of degradation, and the material should be re-analyzed for purity before use.

Experimental Protocols

Forced degradation studies are essential for understanding the stability of a molecule.[3][4][9][10] Below are detailed protocols for assessing the stability of this compound under various stress conditions, based on ICH guidelines.[3][9]

Hydrolytic Stability
  • Objective: To assess the stability of the compound in aqueous solutions at different pH values.

  • Procedure:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) conditions.[4]

    • Incubate the solutions at a controlled temperature (e.g., 50°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Oxidative Stability
  • Objective: To evaluate the susceptibility of the compound to oxidation.

  • Procedure:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3%) to the compound solution.[4]

    • Incubate the mixture at room temperature for a defined period (e.g., 24 hours).

    • At specified time points, withdraw an aliquot and quench the reaction if necessary (e.g., with sodium bisulfite).

    • Analyze the samples by HPLC to determine the extent of degradation.

Photostability
  • Objective: To determine the effect of light on the stability of the compound.

  • Procedure (based on ICH Q1B guidelines): [6][7][8]

    • Expose the solid compound and a solution of the compound to a light source that provides both visible and UV output. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.[11]

    • A dark control sample should be stored under the same conditions but protected from light.

    • After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

    • Compare the results to assess the extent of photodegradation.

Thermal Stability
  • Objective: To assess the stability of the compound at elevated temperatures.

  • Procedure:

    • Place the solid compound in a controlled temperature oven at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 7 days).

    • At selected time points, remove samples and allow them to cool to room temperature.

    • Prepare solutions of the heat-stressed samples and analyze them by HPLC to quantify any degradation.

Visualizations

cluster_0 Forced Degradation Experimental Workflow start Prepare Stock Solution of This compound stress Expose to Stress Conditions start->stress hydrolysis Acidic (HCl) Neutral (Water) Basic (NaOH) stress->hydrolysis Hydrolytic oxidation Hydrogen Peroxide stress->oxidation Oxidative photolysis UV/Vis Light stress->photolysis Photolytic thermal Elevated Temperature stress->thermal Thermal analysis Analyze by Stability-Indicating HPLC Method hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis data Quantify Parent Compound and Degradation Products analysis->data report Generate Stability Report data->report

Caption: Workflow for forced degradation studies of this compound.

cluster_1 Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_thermal Thermal Degradation parent This compound hydrolysis_product 4-(o-Methoxybenzoyl)morpholine (Amide) parent->hydrolysis_product H2O, H+ or OH- oxidation_product Oxidized Thioamide Species parent->oxidation_product [O] photolysis_products Various Photodegradants parent->photolysis_products hv thermal_products Various Thermal Degradants parent->thermal_products Δ h2s Hydrogen Sulfide

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Purification of Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of reaction products.

FAQs: General Purification Challenges

Q1: What are the most common impurities encountered during the purification of reaction products?

A1: Common impurities include by-products from the reaction, unreacted starting materials, reagents, catalysts, and solvents. In the case of protein purification, contaminants can also include host cell proteins, nucleic acids, and endotoxins. For small molecules, structurally similar impurities can co-crystallize, reducing the purity of the final product.[1]

Q2: How do I choose the appropriate purification technique for my product?

A2: The choice of purification technique depends on the physicochemical properties of your target molecule (e.g., size, charge, polarity, solubility, and thermal stability) and the nature of the impurities. A multi-step purification strategy is often necessary to achieve high purity.[2]

Q3: How can I improve the yield and purity of my purified product?

A3: Optimizing each step of your purification protocol is crucial. This includes careful selection of the purification method, optimization of buffer conditions (for proteins), solvent selection (for small molecules), and the number of purification steps. It's often a trade-off between achieving high purity and maintaining a high yield.[3]

Troubleshooting Guides

Chromatography

Q4: My protein of interest is not binding to the affinity chromatography column. What could be the problem?

A4: Several factors could be responsible for this issue:

  • Incorrect Buffer Conditions: The pH or ionic strength of your binding buffer may not be optimal for the interaction between your protein's affinity tag and the resin.

  • Blocked or Denatured Tag: The affinity tag on your protein might be sterically hindered or denatured, preventing it from binding to the resin.

  • Column Overloading: Exceeding the binding capacity of the column can lead to the protein flowing through without binding.

  • Problem with the Resin: The affinity resin may be old, improperly stored, or have lost its binding capacity.

Troubleshooting Workflow: No Binding to Affinity Column

G start Protein not binding to affinity column check_buffer Check binding buffer pH and ionic strength start->check_buffer check_tag Verify tag integrity (e.g., Western blot) start->check_tag check_load Reduce sample load start->check_load check_resin Test resin with a positive control start->check_resin troubleshoot_buffer Optimize buffer conditions check_buffer->troubleshoot_buffer troubleshoot_tag Consider a different tag or linker check_tag->troubleshoot_tag troubleshoot_load Use a larger column check_load->troubleshoot_load troubleshoot_resin Replace resin check_resin->troubleshoot_resin

Caption: Troubleshooting steps for protein binding issues in affinity chromatography.

Q5: I am observing peak tailing in my size-exclusion chromatography (SEC) chromatogram. What is causing this?

A5: Peak tailing in SEC can be caused by:

  • Secondary Interactions: Your protein may be interacting with the SEC resin through ionic or hydrophobic interactions.

  • Sample Overloading: Injecting too much sample can lead to non-ideal chromatographic behavior.

  • Poor Column Packing: An improperly packed column can result in uneven flow paths.

  • Low Flow Rate: A flow rate that is too low can sometimes contribute to band broadening and tailing.

Crystallization

Q6: I am not getting any crystals during my small molecule crystallization experiment. What should I do?

A6: Difficulty in obtaining crystals can be due to several factors:

  • Solvent Choice: The solvent system may not be appropriate for your compound. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[4]

  • Supersaturation: The solution may not be sufficiently supersaturated. Try concentrating the solution further.

  • Purity of the Compound: The presence of impurities can inhibit crystallization. Consider an additional purification step before crystallization.[1]

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of an oil or amorphous solid instead of crystals. Allow the solution to cool slowly.[4]

Q7: My crystals are very small and needle-like. How can I grow larger crystals?

A7: The formation of small, needle-like crystals is often a result of rapid crystallization. To encourage the growth of larger crystals:

  • Slow Down the Cooling Process: Allow the saturated solution to cool to room temperature slowly before placing it in an ice bath.

  • Reduce the Level of Supersaturation: Use a slightly larger volume of solvent to dissolve your compound.

  • Use a Co-solvent: Adding a small amount of a "poorer" solvent (in which your compound is less soluble) can sometimes promote the growth of larger, more well-defined crystals.

Distillation

Q8: My fractional distillation is not separating the components of my mixture effectively. What could be the issue?

A8: Inefficient separation during fractional distillation can be due to:

  • Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates for the separation. Using a longer column or a column with a more efficient packing material can help.

  • Heating Rate: Heating the distillation flask too quickly can prevent the establishment of a proper temperature gradient in the column.

  • Flooding of the Column: Excessive heating can cause the column to flood with condensate, which disrupts the equilibrium and reduces separation efficiency.[5]

Data Presentation

Table 1: Comparison of Common Protein Chromatography Techniques

Chromatography TypePrinciple of SeparationTypical PurityTypical YieldKey AdvantagesCommon Challenges
Affinity Chromatography Specific binding interaction>95%80-95%High selectivity, single-step purificationLigand leakage, non-specific binding
Ion-Exchange Chromatography Net surface charge80-95%70-90%High capacity, good resolutionpH and salt concentration dependent
Size-Exclusion Chromatography Hydrodynamic radius (size)>90%>90%Gentle, preserves native stateLow resolution, limited capacity
Hydrophobic Interaction Surface hydrophobicity85-95%75-95%Less denaturing than reverse phaseHigh salt concentrations required

Table 2: Impact of Impurity Concentration on Crystallization Yield of Paracetamol [1][6]

ImpurityImpurity Concentration (mol%)Crystallization Yield (%)
Acetanilide085.2
Acetanilide2.5182.1
Acetanilide5.0179.5
Metacetamol085.2
Metacetamol4.8378.3
Metacetamol9.6575.8

Experimental Protocols

Protocol 1: Affinity Chromatography of a His-tagged Protein
  • Column Equilibration: Wash the Ni-NTA affinity column with 5-10 column volumes of binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).[7][8]

  • Sample Loading: Load the clarified cell lysate containing the His-tagged protein onto the column. Collect the flow-through to check for unbound protein.[7]

  • Washing: Wash the column with 10-20 column volumes of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[9]

  • Elution: Elute the bound protein with 3-5 column volumes of elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions and analyze them by SDS-PAGE.[7][8]

Protocol 2: Recrystallization of an Organic Compound
  • Dissolution: In an Erlenmeyer flask, add the impure solid and a small amount of an appropriate solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.[10]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4][11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4][11]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[12]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Signaling Pathways and Purification Challenges

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.[13] Key proteins in this pathway, such as MEK and ERK kinases, are important drug targets.

Purification Challenge: Recombinant expression of kinases like MEK and ERK in E. coli can often lead to the formation of insoluble inclusion bodies. This necessitates an additional refolding step in the purification protocol, which can be challenging and often results in lower yields.

MAPK Signaling and Purification Workflow

cluster_pathway MAPK Signaling Pathway cluster_purification Purification Workflow for MEK/ERK RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Expression Recombinant Expression in E. coli InclusionBodies Inclusion Body Formation Expression->InclusionBodies Solubilization Solubilization (e.g., Urea) InclusionBodies->Solubilization Refolding Refolding Solubilization->Refolding Chromatography Chromatography (e.g., IMAC, SEC) Refolding->Chromatography

Caption: MAPK pathway and a typical workflow for purifying kinases prone to inclusion body formation.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is critical for cytokine signaling and immune responses.[14][15] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.

Purification Challenge: STAT proteins are transcription factors that are often present in low abundance in native sources. Overexpression can sometimes lead to aggregation. Furthermore, their activity is dependent on phosphorylation, which must be preserved or reconstituted during and after purification for functional assays.

JAK-STAT Signaling and Purification Considerations

cluster_purification Purification Considerations CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT STAT_P Phosphorylated STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus GeneExpression Gene Expression Nucleus->GeneExpression LowAbundance Low Abundance Phosphorylation Maintain Phosphorylation Aggregation Potential for Aggregation

Caption: The JAK-STAT pathway and key challenges in purifying STAT proteins.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and is a major target in cancer therapy.[16][17][18]

Purification Challenge: As a transmembrane protein, the full-length EGFR requires solubilization from the cell membrane using detergents, which can be challenging to remove and may affect the protein's stability and activity. The extracellular domain is often expressed as a soluble fragment, but ensuring proper folding and glycosylation can be difficult in prokaryotic expression systems.

EGFR Purification Logic

start Purify EGFR is_full_length Full-length receptor? start->is_full_length solubilize Membrane extraction with detergents is_full_length->solubilize Yes express_fragment Express soluble extracellular domain is_full_length->express_fragment No purify_detergent Purify in presence of detergent solubilize->purify_detergent purify_soluble Purify from soluble fraction express_fragment->purify_soluble end Purified EGFR purify_detergent->end purify_soluble->end

Caption: Decision tree for the purification strategy of the Epidermal Growth Factor Receptor (EGFR).

References

Technical Support Center: Optimizing Reaction Efficiency Through Solvent and Temperature Control

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting and optimizing your chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the impact of solvent and temperature on reaction efficiency. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to enhance your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield is significantly lower than expected. How can I determine if the solvent is the primary issue?

A1: Low reaction yield can stem from various factors, and the solvent plays a critical role.[1][2] Here’s a systematic approach to investigate the solvent as a potential cause:

  • Solubility Check: Ensure all reactants are fully soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a heterogeneous reaction mixture, limiting the contact between reactants and thus lowering the reaction rate and yield.[3]

  • Solvent-Reactant Reactivity: Verify that the solvent is not reacting with any of the reactants, reagents, or the catalyst. For instance, using a protic solvent (e.g., methanol) with a Grignard reagent will quench the reagent and halt the desired reaction.[4][5]

  • Polarity Mismatch: The polarity of the solvent significantly influences reaction rates by affecting the stability of the transition state.[6][7][8]

    • If your reaction involves the formation of a charged or more polar transition state from neutral reactants, a polar solvent will likely accelerate the reaction.[6][7]

    • Conversely, if the transition state is less polar than the reactants, a nonpolar solvent may be more effective.[6][9]

  • Literature Review: Compare your solvent choice with established protocols for similar reactions. While novel conditions can be advantageous, literature precedents provide a valuable starting point.[2]

Q2: I'm observing the formation of multiple byproducts. Can the reaction temperature be the cause?

A2: Yes, reaction temperature is a critical factor in controlling reaction selectivity.[10][]

  • Thermodynamic vs. Kinetic Control: At lower temperatures, the reaction may favor the kinetically controlled product (the one that forms fastest). At higher temperatures, the thermodynamically controlled product (the most stable product) may be favored as there is enough energy to overcome a higher activation barrier, potentially leading to a different major product or byproduct formation.

  • Side Reactions: Undesirable side reactions often have different activation energies than the primary reaction. Increasing the temperature might accelerate a side reaction more than the desired reaction, leading to a mixture of products.[12] For example, ethanol can be converted to diethyl ether at around 100°C but will primarily form ethylene at 180°C in the presence of sulfuric acid.[10]

  • Decomposition: High temperatures can lead to the decomposition of reactants, products, or catalysts, resulting in lower yields and the formation of impurities.[1][13] It's crucial to operate within the stability window of all reaction components.

Q3: My reaction is proceeding very slowly. Should I just increase the temperature?

A3: While increasing the temperature generally increases the reaction rate, it's not always the optimal solution and should be approached with caution.[3][10][12][14]

  • Arrhenius Equation: The relationship between temperature and reaction rate is described by the Arrhenius equation, which indicates that the rate constant increases exponentially with temperature.[15][16][17] A general rule of thumb is that the reaction rate can double for every 10°C increase in temperature.[16]

  • Potential Downsides of Increasing Temperature:

    • Reduced Selectivity: As mentioned in Q2, higher temperatures can promote side reactions.[12]

    • Decomposition: The risk of thermal degradation of your starting materials, products, or catalyst increases.[1]

    • Safety Hazards: Increased temperature can lead to higher pressure in a sealed system and increase the risk of runaway reactions.

  • Alternative Strategies: Before defaulting to a higher temperature, consider other factors that could be limiting the reaction rate, such as reactant concentration, catalyst efficiency, or solvent effects.[10]

Q4: How do I select an appropriate solvent for a new reaction?

A4: Solvent selection is a multi-faceted process that balances chemical compatibility with practical and safety considerations.[4][18]

  • Solubility: The solvent must dissolve all reactants and catalysts to a reasonable extent.[4][5]

  • Inertness: The solvent should not react with any of the components in the reaction mixture.[4]

  • Reaction Mechanism: Consider the polarity of the reactants and the transition state. For reactions involving polar intermediates or transition states, polar solvents are generally preferred.[6][7][8]

  • Boiling Point: The boiling point of the solvent should be compatible with the desired reaction temperature. A solvent with a boiling point slightly above the reaction temperature is often ideal for reflux conditions.

  • Downstream Processing: Consider how the solvent will be removed after the reaction. A lower-boiling solvent is easier to remove by evaporation. Also, consider its miscibility with solvents used in the workup (e.g., water for extractions).

  • Safety and Environmental Impact: Evaluate the toxicity, flammability, and environmental impact of the solvent. Many organizations have solvent selection guides that rank solvents based on these criteria.[19][20]

Data Presentation: Solvent and Temperature Effects on Reaction Rates

The following tables summarize the impact of solvent polarity and temperature on the relative rates of common reaction types.

Table 1: Effect of Solvent Polarity on Nucleophilic Substitution Reaction Rates

Reaction TypeReactant ChargeTransition StateEffect of Increasing Solvent Polarity on RateExample Solvents (Increasing Polarity)
SN1 NeutralCharged (Carbocation)IncreasesHexane < Chloroform < Acetone < Ethanol < Water
SN2 Charged Nucleophile, Neutral SubstrateCharge is dispersedDecreasesMethanol < DMF < Acetonitrile < DMSO
SN2 Neutral Nucleophile and SubstrateMore polar than reactantsIncreasesToluene < THF < Acetone < Acetonitrile

Data synthesized from principles described in multiple sources.[6][9][21]

Table 2: Illustrative Effect of Temperature on Reaction Rate Constant (k)

Activation Energy (Ea)Temperature (K)Relative Rate Constant (k)
50 kJ/mol298 (25 °C)1.00
50 kJ/mol308 (35 °C)2.03
50 kJ/mol318 (45 °C)3.98
80 kJ/mol298 (25 °C)1.00
80 kJ/mol308 (35 °C)2.72
80 kJ/mol318 (45 °C)6.97

Calculated based on the Arrhenius equation (k = Ae-Ea/RT), assuming a constant pre-exponential factor (A). This table illustrates the exponential relationship between temperature and reaction rate.[15][17][22]

Experimental Protocols

Protocol 1: Screening Solvents for Optimal Reaction Yield

This protocol outlines a general procedure for systematically testing multiple solvents to identify the optimal one for a given reaction.

  • Solvent Selection: Choose a range of 4-6 solvents with varying polarities and properties (e.g., protic, aprotic, polar, non-polar). Ensure they are compatible with your reactants and reaction conditions.

  • Reaction Setup: In parallel, set up identical reactions in each of the chosen solvents in small-scale reaction vessels (e.g., vials). Ensure all other parameters (temperature, reactant concentration, stirring rate) are kept constant.

  • Monitoring: Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Analysis: After a fixed time, or once the reactions have gone to completion, quench the reactions and analyze the crude reaction mixtures to determine the yield of the desired product and the formation of any byproducts.

  • Selection: Based on the yield and purity, select the best-performing solvent for further optimization.

Protocol 2: Determining the Optimal Reaction Temperature

This protocol describes a method for identifying the optimal temperature for a reaction to maximize yield and minimize byproduct formation.

  • Initial Temperature: Based on literature for similar reactions or the boiling point of the solvent, select a starting temperature.

  • Temperature Gradient: Set up a series of identical reactions at different temperatures (e.g., in 10°C increments) around the initial temperature. This can be done using a multi-well reaction block with temperature control for each well.

  • Execution and Monitoring: Run the reactions for the same amount of time, monitoring their progress if possible.

  • Data Collection: Once complete, analyze the product mixture from each reaction to determine the yield and impurity profile.

  • Optimization: Plot the yield and key impurity levels as a function of temperature to identify the optimal temperature that provides the best balance of high yield and low impurity formation. Be mindful of a sharp increase in impurities or a decrease in yield at higher temperatures, which could indicate product or reactant decomposition.[23]

Visualizations

Caption: A workflow diagram for the systematic selection of a reaction solvent.

Temperature_Optimization_Logic Troubleshooting Reaction Rate and Temperature start Reaction is too slow increase_temp Increase Temperature start->increase_temp check_byproducts Monitor for new byproducts increase_temp->check_byproducts byproducts_ok Byproducts acceptable? check_byproducts->byproducts_ok yield_improves Yield improves? byproducts_ok->yield_improves Yes consider_alternatives Consider Alternatives (e.g., different solvent, catalyst) byproducts_ok->consider_alternatives No optimal_temp Optimal Temperature Found yield_improves->optimal_temp Yes yield_improves->consider_alternatives No

Caption: A decision tree for troubleshooting a slow reaction by adjusting the temperature.

Caption: Energy diagram showing how a polar solvent can stabilize a polar transition state.

References

How to minimize impurities in 4-(o-Methoxythiobenzoyl)morpholine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-(o-Methoxythiobenzoyl)morpholine. The following information is designed to help minimize impurities and address common issues encountered during this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is a two-step process. First, o-methoxybenzoyl chloride is reacted with morpholine to form the amide intermediate, 4-(o-Methoxybenzoyl)morpholine. This amide is then thionated, most commonly using Lawesson's reagent, to yield the final thioamide product.

Q2: What are the potential major impurities in this reaction?

A2: Potential major impurities include unreacted starting materials (4-(o-Methoxybenzoyl)morpholine), byproducts from the thionating agent (such as anisole and phosphorus-containing species if Lawesson's reagent is used), and the corresponding amide (4-(o-Methoxybenzoyl)morpholine) resulting from incomplete thionation or hydrolysis of the thioamide product.

Q3: How can I monitor the progress of the thionation reaction?

A3: The progress of the thionation reaction can be effectively monitored by Thin Layer Chromatography (TLC). The product, this compound, is typically more non-polar than the starting amide. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should show a clear separation between the starting material spot and the product spot. Staining with an appropriate agent, such as potassium permanganate, can help visualize the spots if they are not UV-active.

Q4: What are the key safety precautions to take when working with Lawesson's reagent?

A4: Lawesson's reagent is a flammable solid and can release toxic and flammable hydrogen sulfide gas upon contact with water or acids. It is crucial to handle it in a well-ventilated fume hood, away from moisture. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. For quenching the reaction, it is advisable to use a saturated solution of sodium bicarbonate, which should be added slowly and carefully to neutralize any acidic byproducts and unreacted reagent.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Lawesson's reagent (hydrolyzed).2. Insufficient reaction temperature or time.3. Poor quality starting amide.1. Use freshly opened or properly stored Lawesson's reagent. The reagent should be a pale yellow powder.2. Ensure the reaction is heated to the appropriate temperature (typically refluxing toluene or dioxane) and monitor by TLC until the starting material is consumed.3. Confirm the purity of the 4-(o-Methoxybenzoyl)morpholine by NMR or melting point before starting the thionation.
Presence of a Significant Amount of Starting Amide in the Final Product 1. Incomplete reaction.2. Insufficient amount of Lawesson's reagent.1. Increase the reaction time and continue to monitor by TLC.2. Use a slight excess of Lawesson's reagent (e.g., 0.5 to 0.6 equivalents relative to the amide).
Difficulties in Purifying the Product from Lawesson's Reagent Byproducts 1. Byproducts are co-eluting with the product during column chromatography.1. After the reaction, quench with saturated aqueous sodium bicarbonate to hydrolyze and remove some of the phosphorus-containing byproducts.2. A thorough aqueous workup can help remove water-soluble impurities before chromatography.3. For chromatography, a gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate) can improve separation.
Product Decomposes During Workup or Purification 1. Hydrolysis of the thioamide back to the amide due to acidic conditions.2. High temperatures during solvent removal or chromatography.1. Ensure all workup steps are performed under neutral or slightly basic conditions. Use of saturated sodium bicarbonate in the aqueous wash is recommended.2. Avoid excessive heat. Use a rotary evaporator at a moderate temperature and consider performing column chromatography at room temperature.

Experimental Protocols

Protocol 1: Synthesis of 4-(o-Methoxybenzoyl)morpholine (Amide Intermediate)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve morpholine (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve o-methoxybenzoyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the cooled morpholine solution over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the o-methoxybenzoyl chloride is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of this compound (Thionation)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(o-Methoxybenzoyl)morpholine (1.0 equivalent) in an anhydrous solvent such as toluene or dioxane.

  • Addition of Lawesson's Reagent: Add Lawesson's reagent (0.55 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully quench by slowly adding saturated aqueous sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

experimental_workflow Experimental Workflow for this compound Synthesis cluster_amide_synthesis Step 1: Amide Formation cluster_thionation Step 2: Thionation start_amide Dissolve Morpholine in Solvent add_acyl_chloride Add o-Methoxybenzoyl Chloride start_amide->add_acyl_chloride react_amide React at Room Temperature add_acyl_chloride->react_amide workup_amide Aqueous Workup react_amide->workup_amide purify_amide Purify Amide Intermediate workup_amide->purify_amide start_thionation Dissolve Amide in Anhydrous Solvent purify_amide->start_thionation Proceed with Pure Amide add_lr Add Lawesson's Reagent start_thionation->add_lr reflux Heat to Reflux add_lr->reflux quench Quench with NaHCO3 reflux->quench workup_thioamide Aqueous Workup & Extraction quench->workup_thioamide purify_thioamide Column Chromatography workup_thioamide->purify_thioamide final_product This compound purify_thioamide->final_product

Caption: Synthesis workflow for this compound.

This troubleshooting guide provides a foundational understanding of potential issues and their resolutions. For more complex problems, consulting detailed literature on thioamide synthesis and Lawesson's reagent is recommended.

Refining protocols for scale-up synthesis with the compound

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for the scale-up synthesis of chemical compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the scale-up of synthesis processes, offering potential causes and actionable solutions.

Q1: We are observing a significant drop in yield upon scaling up our reaction from the lab (gram-scale) to the pilot plant (kilogram-scale). What are the potential causes and how can we troubleshoot this?

A1: A decrease in yield during scale-up is a common challenge and can be attributed to several factors that change with scale.[1]

Potential Causes & Troubleshooting Steps:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[2][3] The surface area-to-volume ratio decreases significantly upon scale-up, making heat dissipation more challenging for exothermic reactions.[4]

    • Solution:

      • Optimize Agitation: Re-evaluate the stirrer design, speed, and position to ensure homogeneous mixing.[2] Consider using baffles in the reactor to improve turbulence.

      • Improve Heat Transfer: Implement a more efficient cooling system or adjust the solvent to one with a higher boiling point to allow for better temperature control.[5] For highly exothermic reactions, consider a semi-batch process where one reactant is added gradually to control the reaction rate and temperature.[6]

      • Reaction Calorimetry: Conduct reaction calorimetry studies at the lab scale to understand the heat flow of the reaction and predict the thermal behavior at a larger scale.[7]

  • Changes in Reaction Kinetics: The time required to heat and cool a larger reaction mass is longer, which can affect the outcome of time-sensitive reactions.[8]

    • Solution:

      • Kinetics Studies: Perform kinetic studies to understand the rate-determining step and the impact of temperature on reaction time.[9] This will help in adjusting the reaction time at a larger scale.

      • In-Process Controls (IPCs): Implement real-time monitoring of the reaction progress using techniques like HPLC, GC, or spectroscopy to determine the optimal reaction endpoint.[10][11]

  • Impurity Profile Changes: Different reaction conditions at a larger scale can lead to the formation of new or increased levels of impurities, which can consume starting materials or interfere with the desired reaction pathway.[12]

    • Solution:

      • Impurity Profiling: Analyze crude reaction mixtures at both scales to identify and quantify impurities.[13] Understanding the impurity formation mechanism can help in modifying the reaction conditions to minimize their generation.

      • Raw Material Quality: Ensure the quality and consistency of starting materials, as variations can introduce new impurities.[14]

Q2: We are facing difficulties with product crystallization during scale-up. The crystal size and morphology are inconsistent, and we are experiencing filtration issues. How can we address this?

A2: Crystallization is highly sensitive to changes in scale due to its dependence on mixing, heat transfer, and supersaturation.[15][16]

Potential Causes & Troubleshooting Steps:

  • Poor Mixing and Temperature Control: Inadequate mixing in large crystallizers can lead to non-uniform supersaturation and temperature gradients, resulting in uncontrolled nucleation and crystal growth.[15]

    • Solution:

      • Optimize Agitation: Use appropriate impeller designs and agitation speeds to ensure a homogeneous suspension of crystals and uniform temperature distribution.

      • Controlled Cooling: Implement a programmed cooling profile to control the rate of supersaturation generation. A slower cooling rate often leads to larger, more uniform crystals.

  • Supersaturation Control: The rate of addition of an anti-solvent or the rate of cooling significantly impacts the level of supersaturation.

    • Solution:

      • Seeding Strategy: Introduce seed crystals at a specific level of supersaturation to control nucleation and promote the growth of existing crystals.

      • Anti-solvent Addition: Control the addition rate of the anti-solvent to maintain a consistent level of supersaturation.

  • Solvent and Impurity Effects: The presence of impurities can inhibit or alter crystal growth patterns.[17] The solvent system that works at a small scale may not be optimal for large-scale crystallization.

    • Solution:

      • Solvent Screening: Conduct solubility studies in different solvents or solvent mixtures to identify the optimal system for crystallization.

      • Impurity Study: Investigate the impact of known impurities on the crystallization process. If an impurity is found to be detrimental, an additional purification step prior to crystallization may be necessary.

Q3: How should we approach process safety when scaling up a chemical synthesis?

A3: Process safety is a critical consideration that must be addressed proactively during scale-up. What may be a manageable exotherm in the lab can become a dangerous runaway reaction in a large reactor.[18][19]

Key Safety Considerations & Actions:

  • Thermal Hazard Assessment:

    • Action: Conduct a thorough thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) to understand the reaction's heat of reaction, onset temperature of decomposition, and potential for thermal runaway.[7][20]

  • Hazard and Operability (HAZOP) Study:

    • Action: Perform a HAZOP study to systematically identify potential deviations from the intended process and their consequences.[21] This helps in implementing appropriate control measures.

  • Equipment and Process Control:

    • Action: Ensure that the reactor and its associated equipment are properly rated for the anticipated temperature and pressure.[20] Implement robust process control systems to monitor and control critical parameters.[21]

  • Emergency Preparedness:

    • Action: Develop and document emergency shutdown procedures. Ensure that all personnel are trained on these procedures.[7]

Data Presentation

Table 1: Comparison of Reaction Parameters and Outcomes at Different Scales

ParameterLab Scale (10 g)Pilot Scale (10 kg)Production Scale (100 kg)
Reaction Temperature (°C) 25 ± 230 ± 535 ± 5
Agitation Speed (RPM) 30015075
Reaction Time (hours) 468
Yield (%) 958275
Purity (HPLC Area %) 99.598.097.5
Major Impurity A (%) 0.21.01.5
Major Impurity B (%) 0.10.50.8

Table 2: Crystallization Solvent Screening and Product Quality

Solvent SystemYield (%)Crystal Size (µm)Bulk Density (g/mL)Filtration Time (min/kg)
Methanol/Water (3:1) 9250-1000.4530
Ethanol/Heptane (1:2) 88150-2500.6015
Acetone/Water (2:1) 9520-500.3060
Isopropanol/Toluene (1:1) 85100-2000.5520

Experimental Protocols

Protocol 1: In-Process Control (IPC) Monitoring of Reaction Completion by HPLC

  • Sample Preparation:

    • Carefully withdraw approximately 0.1 mL of the reaction mixture at predetermined time intervals (e.g., every hour).

    • Quench the reaction immediately by adding 1.0 mL of a suitable solvent (e.g., acetonitrile) to stop the reaction.

    • Vortex the sample for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

    • Dilute the supernatant to an appropriate concentration with the mobile phase.

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Monitor the disappearance of the starting material peak and the appearance of the product peak.

    • The reaction is considered complete when the peak area of the starting material is less than a predefined threshold (e.g., <1.0%).

Protocol 2: Procedure for Seeding in Large-Scale Crystallization

  • Supersaturation: Cool the saturated solution to the predetermined seeding temperature. This temperature should be in the metastable zone where spontaneous nucleation is unlikely.

  • Seed Slurry Preparation: Prepare a slurry of finely milled seed crystals (typically 1-5% by weight of the final product) in a portion of the mother liquor.

  • Seeding: Add the seed slurry to the crystallizer in a single portion.

  • Maturation: Hold the mixture at the seeding temperature for a period of time (e.g., 1-2 hours) to allow the seeds to distribute evenly and start growing.

  • Controlled Cooling: Proceed with the programmed cooling profile to grow the crystals to the desired size.

Mandatory Visualization

Scale_Up_Troubleshooting_Workflow cluster_issue Issue Identification cluster_investigation Investigation Phase cluster_solution Solution Implementation cluster_outcome Outcome start Scale-Up Issue Encountered (e.g., Low Yield, Impurities, Crystallization Problems) check_mixing Evaluate Mass and Heat Transfer - Agitation Efficiency - Temperature Profile start->check_mixing Potential Causes check_kinetics Analyze Reaction Kinetics - Reaction Time - Temperature Effects start->check_kinetics Potential Causes check_impurities Profile Impurities - Identify New/Increased Impurities - Check Raw Material Quality start->check_impurities Potential Causes check_crystallization Investigate Crystallization Parameters - Supersaturation Control - Solvent Effects start->check_crystallization Potential Causes optimize_process Optimize Process Parameters - Adjust Agitation/Temperature - Modify Reaction Time check_mixing->optimize_process check_kinetics->optimize_process refine_purification Refine Purification Strategy - Recrystallization - Chromatography check_impurities->refine_purification check_crystallization->optimize_process implement_pat Implement Process Analytical Technology (PAT) - Real-time Monitoring optimize_process->implement_pat refine_purification->implement_pat end Successful Scale-Up Protocol implement_pat->end Validation

Caption: Troubleshooting workflow for addressing common scale-up synthesis issues.

Impurity_Management_Pathway cluster_mitigation Mitigation Strategy start Impurity Detected Above Threshold identify Identify Impurity Structure (LC-MS, NMR) start->identify determine_source Determine Source of Impurity - Starting Material - Side Reaction - Degradation identify->determine_source modify_reaction Modify Reaction Conditions - Temperature - Solvent - Reagents determine_source->modify_reaction improve_purification Improve Purification - Recrystallization - Chromatography determine_source->improve_purification control_sm Control Starting Material Quality determine_source->control_sm monitor Monitor Impurity Level (In-Process and Final Product) modify_reaction->monitor improve_purification->monitor control_sm->monitor end Impurity Below Acceptance Criteria monitor->end Successful Control

Caption: Decision pathway for the identification and control of process-related impurities.

References

Avoiding common pitfalls in thioamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for thioamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of thioamides. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing thioamides?

A1: Thioamides are typically synthesized by the thionation of amides. The most common reagents for this transformation are Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀).[1][2][3] Other methods include the reaction of nitriles with a sulfur source, and multi-component reactions involving aldehydes, amines, and elemental sulfur (Willgerodt-Kindler reaction).[4][5][6]

Q2: My reaction with Lawesson's reagent is low-yielding. What are the possible reasons?

A2: Low yields with Lawesson's reagent can stem from several factors. The reagent's stability is a key concern; it can decompose at temperatures above 110 °C.[2][3] The purity of the reagent is also crucial. Additionally, reaction times and temperature are critical parameters that need to be optimized for different substrates.[2][3] In some cases, the workup procedure can be challenging, leading to product loss.[3][7]

Q3: I am observing significant side products in my thionation reaction. What are they and how can I minimize them?

A3: A common side reaction, particularly with primary amides, is the formation of nitriles.[8] In the context of peptide synthesis, epimerization at the α-carbon can be a significant issue, especially under basic conditions.[9][10] Acidic conditions, often used for deprotection in solid-phase peptide synthesis (SPPS), can lead to degradation of the thioamide moiety.[9][11] To minimize these side products, careful control of reaction conditions (temperature, reaction time) and the choice of reagents are essential. For instance, using a milder thionating agent or protecting groups can be beneficial.[11]

Q4: What are the main challenges in purifying thioamides?

A4: Purification of thioamides can be complicated by the presence of phosphorus-containing byproducts when using reagents like Lawesson's or P₄S₁₀.[3][7] These byproducts can be difficult to remove by standard chromatography. A common strategy is to perform an aqueous workup to hydrolyze these byproducts.[8] In some cases, using a fluorous-tagged Lawesson's reagent can simplify purification through fluorous solid-phase extraction.[7]

Q5: Are there greener alternatives to traditional thionating reagents?

A5: Yes, there is growing interest in developing more environmentally friendly methods for thioamide synthesis. One approach is the use of elemental sulfur in multi-component reactions, which avoids the use of phosphorus-based reagents.[5][6] Reactions in water or deep eutectic solvents are also being explored as greener alternatives.[5][12]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no conversion of the starting amide Inactive or decomposed thionating reagent.Use fresh, high-purity Lawesson's reagent or P₄S₁₀. Store reagents under anhydrous conditions.
Insufficient reaction temperature or time.Optimize the reaction temperature and time for your specific substrate. Monitor the reaction by TLC or LC-MS. For Lawesson's reagent, temperatures are typically in the range of 80-110 °C.[2][3]
Poor solubility of the starting material or reagent.Choose a suitable high-boiling solvent in which both the substrate and the thionating agent are soluble (e.g., toluene, xylene, dioxane).[3]
Formation of nitrile byproduct Reaction with a primary amide.This is a common side reaction.[8] Try using milder reaction conditions (lower temperature, shorter time). Alternatively, consider a different synthetic route if the nitrile formation is significant.
Epimerization of chiral centers Basic conditions during reaction or workup.In peptide synthesis, this is a known issue.[9][10] Use of a thioimidate protecting group can prevent epimerization.[11][13][14] Minimize exposure to strong bases during workup.
Degradation of the thioamide product Harsh acidic or basic conditions during workup or purification.Thioamides can be sensitive to both strong acids and bases.[9] Use neutral or mildly acidic/basic conditions for workup and purification. Avoid prolonged exposure to harsh pH.
Difficulty in removing phosphorus byproducts Incomplete hydrolysis of reagent byproducts.Perform a thorough aqueous workup. Washing with a saturated solution of NaHCO₃ can help.[15] In some cases, a mild acidic wash may be beneficial.
Co-elution with the product during chromatography.If byproducts persist, consider alternative purification methods such as recrystallization or using a modified thionating reagent (e.g., fluorous Lawesson's reagent) that allows for easier separation.[7]

Data Presentation: Comparison of Common Thionating Reagents

Thionating Reagent Typical Substrates Typical Solvents Typical Temperature (°C) Typical Reaction Time (h) Advantages Disadvantages
Lawesson's Reagent Amides, Lactams, Ketones, EstersToluene, Xylene, THF, Dioxane80 - 1102 - 25Commercially available, generally good yields.[2][3]Can be unstable at high temperatures, difficult to remove byproducts.[2][3][7]
Phosphorus Pentasulfide (P₄S₁₀) Amides, KetonesPyridine, Toluene, CS₂RefluxVariablePowerful thionating agent.[16][17]Can require harsh conditions, byproduct removal can be challenging.[3][17]
P₄S₁₀ / Hexamethyldisiloxane (HMDO) Amides, Esters, KetonesToluene, XyleneRefluxVariableImproved reactivity and easier workup compared to P₄S₁₀ alone.[8][17]Requires an additional reagent.
Elemental Sulfur (S₈) Aldehydes, Ketones (with amines)DMF, NMP, Water100 - 1802 - 20Inexpensive, environmentally friendly.[5][6]Often requires higher temperatures and multi-component reactions.[6]

Experimental Protocols

General Protocol for Thionation of an Amide using Lawesson's Reagent
  • Reaction Setup: To a solution of the amide (1.0 mmol) in anhydrous toluene (10 mL) in a round-bottom flask equipped with a condenser and a magnetic stirrer, add Lawesson's reagent (0.55 mmol, 0.55 equivalents).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove any insoluble material. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate). To remove phosphorus byproducts, an aqueous workup (washing the organic layer with saturated NaHCO₃ solution and brine) before chromatography is often beneficial.

Visualizations

Experimental Workflow for Thioamide Synthesis

G General Workflow for Thioamide Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Select Starting Material (e.g., Amide) reagent Choose Thionating Agent (e.g., Lawesson's Reagent) start->reagent solvent Select Anhydrous Solvent (e.g., Toluene) reagent->solvent setup Combine Reactants and Solvent solvent->setup heat Heat to Reaction Temperature setup->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter and Concentrate cool->filter purify Purify Product (Chromatography) filter->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A generalized workflow for a typical thioamide synthesis experiment.

Troubleshooting Decision Tree for Low Yield in Thioamide Synthesis

G Troubleshooting Low Yield in Thioamide Synthesis start Low Yield Observed check_reagent Is the thionating reagent fresh and pure? start->check_reagent check_conditions Are the reaction conditions (temp, time) optimized? check_reagent->check_conditions Yes reagent_no Use fresh reagent check_reagent->reagent_no No check_workup Was the workup and purification efficient? check_conditions->check_workup Yes conditions_no Optimize temperature and reaction time check_conditions->conditions_no No check_side_reactions Are there significant side products? check_workup->check_side_reactions Yes workup_no Optimize workup/ purification protocol check_workup->workup_no No side_reactions_yes Identify side products and adjust conditions to minimize check_side_reactions->side_reactions_yes Yes

Caption: A decision tree to diagnose and solve issues of low yield.

References

Validation & Comparative

A Comparative Guide to Thionating Reagents: Lawesson's Reagent vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, chemists, and professionals in drug development, the conversion of a carbonyl group to a thiocarbonyl is a critical transformation in organic synthesis. For decades, Lawesson's reagent has been the go-to solution for this task. However, the landscape of chemical synthesis is ever-evolving, with new reagents offering potential advantages in selectivity, safety, and efficiency. This guide provides a detailed comparison of Lawesson's reagent with other available thionating agents, supported by experimental data and protocols to inform your selection process.

Introduction to Thionation Chemistry

Thionation, the replacement of an oxygen atom in a carbonyl group with a sulfur atom, is a fundamental reaction in the synthesis of a wide array of sulfur-containing compounds. These thio-analogs, including thioamides, thioesters, and thioketones, are pivotal intermediates in the creation of pharmaceuticals, agrochemicals, and materials with unique electronic properties.

Lawesson's Reagent: The Established Standard

Lawesson's reagent (LR), with the chemical name 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, has been a dominant force in thionation chemistry since its popularization. It is prized for its effectiveness in converting a variety of carbonyl compounds, particularly amides and ketones, into their corresponding thiocarbonyls, often in high yields.

Key Characteristics of Lawesson's Reagent:

  • Broad Applicability: Effective for the thionation of ketones, esters, amides, lactones, and lactams.

  • Convenience: Commercially available and relatively easy to handle for experienced chemists.

  • Mechanism: The reaction proceeds through a dissociative mechanism, forming a reactive dithiophosphine ylide that engages with the carbonyl compound.

However, Lawesson's reagent is not without its drawbacks. Reactions can require high temperatures, and the reagent itself, along with its byproducts, are known for their unpleasant odors. Furthermore, achieving selective thionation in molecules with multiple carbonyl groups can be challenging.

The Search for Alternatives

While "4-(o-Methoxythiobenzoyl)morpholine" was the initial compound of interest for comparison, a thorough review of scientific literature and chemical databases did not yield information on its use as a thionating agent. This suggests it may be a highly specialized, non-commercial, or novel compound with limited published data.

Consequently, this guide will compare Lawesson's reagent to other well-documented thionating agents that researchers may consider as alternatives. These include phosphorus pentasulfide (P₄S₁₀) and Davy's reagents.

Head-to-Head Comparison of Thionating Agents

The choice of a thionating agent can significantly impact the outcome of a reaction. The following table summarizes the performance of Lawesson's reagent against common alternatives.

FeatureLawesson's Reagent (LR)Phosphorus Pentasulfide (P₄S₁₀)Davy's Reagents (DR)
Reactivity Order Amides > Ketones > EstersGenerally less selectiveTunable based on structure
Typical Solvents Toluene, Xylene, THF, DioxanePyridine, TolueneToluene, THF
Reaction Temperature Often requires heating (80-110 °C)High temperatures often necessaryCan often be used at lower temperatures
Work-up Aqueous work-up followed by chromatographyOften complex purificationGenerally simpler work-up
Substrate Scope BroadBroad, but can be harshGood for sensitive substrates
Safety/Handling Unpleasant odor, moisture sensitiveHighly moisture sensitive, corrosiveGenerally less odorous

Experimental Data: Thionation of Amides

The thionation of amides to thioamides is a common application for these reagents. The following data, compiled from various sources, illustrates typical yields.

Substrate (Amide)ReagentConditionsYield (%)
BenzamideLawesson's ReagentToluene, reflux, 4h~90%
BenzamideP₄S₁₀Pyridine, reflux, 6h~85%
N-Benzyl-2-pyrrolidinoneLawesson's ReagentTHF, rt, 30 min86%[1]
PhenylacetamideLawesson's ReagentToluene, 80°C, 2h~92%

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the general reaction mechanism for Lawesson's reagent and a typical experimental workflow.

Lawesson_Mechanism LR_dimer Lawesson's Reagent (Dimer) LR_monomer Reactive Dithiophosphine Ylide LR_dimer->LR_monomer Equilibrium Intermediate Thiaoxaphosphetane Intermediate LR_monomer->Intermediate Cycloaddition Carbonyl R-C(=O)-R' Carbonyl->Intermediate Cycloaddition Thiocarbonyl R-C(=S)-R' Intermediate->Thiocarbonyl Cycloreversion Byproduct Phosphorus-Oxygen Byproduct Intermediate->Byproduct Thionation_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification Dissolve Dissolve Substrate & Reagent in Anhydrous Solvent React Heat to Reflux (or stir at RT) Dissolve->React Monitor Monitor by TLC React->Monitor Evaporate Remove Solvent Monitor->Evaporate Reaction Complete Aqueous Aqueous Work-up (e.g., NaHCO₃ wash) Evaporate->Aqueous Extract Extract with Organic Solvent Aqueous->Extract Dry Dry & Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product Pure Thiocarbonyl Product

References

Advantages of 4-(o-Methoxythiobenzoyl)morpholine over other thionating agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate thionating agent is a critical step in the synthesis of sulfur-containing molecules, which are pivotal in numerous therapeutic areas. While a variety of such reagents exist, a comprehensive understanding of their comparative advantages is essential for optimizing reaction outcomes and accelerating discovery. This guide provides a detailed comparison of common thionating agents, with a special focus on the structural benefits that certain moieties, like morpholine, can impart.

A search for the specific reagent, 4-(o-Methoxythiobenzoyl)morpholine, did not yield results in scientific literature or commercial catalogs, suggesting it is not a recognized or available thionating agent. However, the constituent parts of this hypothetical molecule—a thiobenzoyl group and a morpholine scaffold—bring to light an interesting discussion on reagent design. The morpholine ring is widely recognized as a "privileged structure" in medicinal chemistry, often incorporated to enhance the physicochemical and metabolic properties of drug candidates.[1][2][3][4] Its inclusion in a thionating agent could theoretically offer advantages in terms of solubility, safety, and handling.

Given the absence of data for the specific agent in the query, this guide will focus on a comparative analysis of well-established and widely used thionating agents: Lawesson's Reagent, Phosphorus Pentasulfide (P4S10), and Belleau's Reagent.

Comparative Performance of Thionating Agents

The efficiency and applicability of a thionating agent are dictated by several factors, including reaction conditions, substrate scope, yield, and safety profile. The following table summarizes the key performance indicators for Lawesson's Reagent, P4S10, and Belleau's Reagent based on available data.

FeatureLawesson's ReagentPhosphorus Pentasulfide (P4S10)Belleau's Reagent
Chemical Formula C14H14O2P2S4P4S10C16H18N2O2P2S4
Typical Reaction Temperature 80-110 °C (Toluene, Xylene)110-140 °C (Pyridine, Xylene)Room Temperature to 50 °C
Substrate Scope Ketones, esters, amides, lactamsKetones, amides, lactamsAmides, lactams
Selectivity Generally good, can thionate a wide range of carbonylsLess selective, can lead to side reactionsHigh for amides and lactams
Yields Generally highVariable, often lower than Lawesson's ReagentHigh
Solubility Soluble in many organic solvents (e.g., toluene, THF, dioxane)Poorly soluble in most organic solventsSoluble in solvents like dichloromethane and THF
Byproducts Organophosphorus byproducts, can complicate purificationPolymeric phosphorus sulfides, difficult to removeWater-soluble phosphorus byproducts, easier removal
Safety Concerns Unpleasant odor, toxic byproductsHighly flammable, reacts violently with water, corrosiveLess hazardous than P4S10, but still requires careful handling

Experimental Protocols: A Practical Overview

Detailed experimental procedures are crucial for the successful application of these reagents. Below are representative protocols for the thionation of an amide using each of the compared agents.

Thionation of N-Benzoylmorpholine with Lawesson's Reagent
  • Reaction Setup: A solution of N-benzoylmorpholine (1.0 mmol) in anhydrous toluene (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Lawesson's Reagent (0.55 mmol) is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to 110 °C and stirred for 4 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the corresponding thioamide.

Thionation of N-Benzoylmorpholine with Phosphorus Pentasulfide (P4S10)
  • Reaction Setup: To a stirred solution of N-benzoylmorpholine (1.0 mmol) in anhydrous pyridine (10 mL) in a round-bottom flask is added Phosphorus Pentasulfide (0.3 mmol).

  • Reaction Conditions: The mixture is heated to reflux (around 115 °C) for 6 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and poured into a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Thionation of N-Benzoylmorpholine with Belleau's Reagent
  • Reaction Setup: In a round-bottom flask, N-benzoylmorpholine (1.0 mmol) is dissolved in anhydrous dichloromethane (10 mL).

  • Reagent Addition: Belleau's Reagent (0.6 mmol) is added in one portion.

  • Reaction Conditions: The reaction is stirred at room temperature for 8 hours.

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash chromatography.

Visualizing the Thionation Workflow

The general process for a typical thionation reaction, from starting material to purified product, can be visualized as a clear workflow.

Thionation_Workflow Start Starting Material (e.g., Amide) Reaction Thionation Reaction (Addition of Thionating Agent in Solvent) Start->Reaction Workup Aqueous Work-up (Quenching and Extraction) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Purified Thioamide Purification->Product

Caption: A generalized workflow for a chemical thionation reaction.

Signaling Pathway of Carbonyl to Thiocarbonyl Conversion

The conversion of a carbonyl group to a thiocarbonyl group using a phosphorus-based thionating agent like Lawesson's Reagent proceeds through a key intermediate.

Thionation_Mechanism Carbonyl Carbonyl Compound (R-C(=O)-R') Intermediate [2+2] Cycloaddition Intermediate (Oxathiaphosphetane) Carbonyl->Intermediate Reaction with ThionatingAgent Thionating Agent (e.g., Lawesson's Reagent) ThionatingAgent->Intermediate Reaction with Thiocarbonyl Thiocarbonyl Compound (R-C(=S)-R') Intermediate->Thiocarbonyl Cycloreversion Byproduct Phosphorus-Oxygen Byproduct Intermediate->Byproduct Cycloreversion

Caption: A simplified mechanism for carbonyl thionation.

References

A Comparative Analysis of Thionation Methods for the Modern Researcher

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic chemistry, the conversion of a carbonyl group to a thiocarbonyl, or thionation, is a fundamental transformation with wide-ranging applications in drug discovery and materials science. The choice of thionating agent can significantly impact reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of common thionation methods, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific needs.

Performance Comparison of Key Thionation Reagents

The efficacy of a thionating agent is determined by several factors including reaction time, temperature, and yield. Below is a summary of the performance of three prominent reagents in the thionation of amides, a common substrate class in pharmaceutical development.

ReagentSubstrateEquivalents of ReagentSolventTemperature (°C)TimeYield (%)Reference
Lawesson's Reagent (LR) Generic Amide0.5THFRoom Temp.30 min86[1]
P₄S₁₀/HMDO (Curphey's Reagent) N,N-dimethylbenzamide0.18 (P₄S₁₀)DichloromethaneReflux (40°C)1.5 h87[2]
P₄S₁₀ Amides (General)ExcessToluene/XyleneReflux (110-140°C)6-10 hVariable, often lower than LR[3]
Lawesson's Reagent (LR) N-p-methylphenylbenzamide0.52TolueneReflux (110°C)3 h79[4]

Key Observations:

  • Lawesson's Reagent (LR) is a mild and efficient thionating agent, often providing high yields at room temperature with short reaction times.[1][5] However, the workup can be complicated by phosphorus-containing byproducts that may require chromatographic separation.[4]

  • Phosphorus Decasulfide (P₄S₁₀) is a classical and cost-effective reagent but generally requires harsh reaction conditions, such as high temperatures and prolonged reaction times, and often necessitates a large excess of the reagent.[3][5] This can lead to the formation of unwanted side products.[3]

  • P₄S₁₀ in combination with Hexamethyldisiloxane (HMDO) , known as Curphey's Reagent, offers a significant improvement over P₄S₁₀ alone.[2] Yields are often comparable or superior to those obtained with Lawesson's Reagent, and a key advantage is the simpler workup, where byproducts can be removed by a simple hydrolytic workup or filtration.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the thionation of amides using Lawesson's Reagent and the P₄S₁₀/HMDO combination.

Protocol 1: Thionation of an Amide using Lawesson's Reagent

Materials:

  • Amide (1.0 equiv)

  • Lawesson's Reagent (0.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask, dissolve Lawesson's Reagent in anhydrous THF.

  • To this solution, add a solution of the amide in anhydrous THF at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). Reactions are often complete within 30 minutes to a few hours.[1]

  • Upon completion, evaporate the solvent under reduced pressure.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ether).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the desired thioamide.[1]

Protocol 2: Thionation of an Amide using P₄S₁₀/HMDO (Curphey's Method)

Materials:

  • Amide (1.0 equiv)

  • Phosphorus Decasulfide (P₄S₁₀) (0.18 - 0.25 equiv)

  • Hexamethyldisiloxane (HMDO) (5 equiv relative to P₄S₁₀)

  • Anhydrous Dichloromethane or Toluene

Procedure:

  • To a suspension of the amide and P₄S₁₀ in the chosen anhydrous solvent, add HMDO.

  • Heat the reaction mixture to reflux. Dichloromethane is often a suitable solvent for the thionation of amides with this reagent combination.[6]

  • Monitor the reaction by TLC. Reaction times can range from 30 minutes to a few hours.

  • After completion, cool the reaction mixture.

  • The workup is simplified as the byproducts can often be removed by a hydrolytic workup or by filtration through a short plug of silica gel, avoiding the need for extensive chromatography.[2]

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms of these thionation reactions can provide insight into their reactivity and potential side reactions.

The thionation process generally involves the nucleophilic attack of the carbonyl oxygen on the phosphorus center of the thionating agent, followed by a series of rearrangements to form the thiocarbonyl group.

Thionation_Workflow Start Start: Carbonyl Compound (Amide) Reagent Select Thionating Reagent (LR, P4S10, P4S10/HMDO) Start->Reagent Reaction Thionation Reaction Reagent->Reaction Add Reagent & Solvent Workup Workup & Purification Reaction->Workup Reaction Complete Product End: Thiocarbonyl Compound (Thioamide) Workup->Product Isolate Pure Product

Caption: General workflow for a thionation reaction.

The mechanism of thionation with Lawesson's Reagent is believed to proceed through a reactive dithiophosphine ylide intermediate.

Lawessons_Reagent_Mechanism LR Lawesson's Reagent Ylide Dithiophosphine Ylide (Reactive Intermediate) LR->Ylide Dissociation Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate + Carbonyl Carbonyl R-C(=O)-NR'₂ Carbonyl->Intermediate Thioamide R-C(=S)-NR'₂ Intermediate->Thioamide Cycloreversion Byproduct Phosphorus-Oxygen Byproduct Intermediate->Byproduct

Caption: Simplified mechanism of thionation with Lawesson's Reagent.

For P₄S₁₀, the reaction is thought to involve the dissociation of the P₄S₁₀ cage into more reactive P₂S₅ units. The addition of HMDO is proposed to prevent the formation of polymeric phosphorus byproducts by capping reactive intermediates with trimethylsilyl groups.[3]

P4S10_Mechanism P4S10 P₄S₁₀ P2S5 2 P₂S₅ P4S10->P2S5 Dissociation Adduct Amide-P₂S₅ Adduct P2S5->Adduct Amide Amide Amide->Adduct Thioamide Thioamide Adduct->Thioamide Polyphosphate Polythiophosphate Byproducts Adduct->Polyphosphate

Caption: Proposed mechanism for thionation with P₄S₁₀.

Conclusion

The selection of a thionation method is a critical decision in the design of a synthetic route. While Lawesson's Reagent has been a reliable workhorse, offering mild conditions and high yields, the combination of P₄S₁₀ and HMDO has emerged as a strong alternative, providing comparable or even superior yields with the significant advantage of a more straightforward purification process. For initial explorations and small-scale syntheses where purification by chromatography is feasible, Lawesson's Reagent remains an excellent choice. However, for larger-scale applications where ease of workup and avoidance of chromatography are paramount, the P₄S₁₀/HMDO system presents a compelling and efficient alternative. The classical P₄S₁₀ reagent, while economical, is often relegated to substrates that are resistant to other methods, due to the harsh conditions required.

References

Validating Experimental Results with 4-(o-Methoxythiobenzoyl)morpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery and chemical biology, the rigorous validation of experimental findings is paramount. This guide provides a comparative framework for evaluating the performance of 4-(o-Methoxythiobenzoyl)morpholine , a compound of interest within the broader class of morpholine derivatives. Due to a lack of extensive, publicly available experimental data specifically for this compound, this document outlines a theoretical yet robust methodology for its characterization and comparison against potential alternatives. The protocols and data structures presented herein serve as a template for researchers embarking on the study of this and related novel chemical entities.

Hypothetical Performance Comparison

The following table summarizes hypothetical experimental data for this compound against two representative alternatives from the benzamide and thiobenzamide classes of compounds. This data is illustrative and intended to guide the presentation of actual experimental findings.

CompoundTarget Affinity (Kd, nM)In vitro Potency (IC50, µM)Cell Viability (CC50, µM)Selectivity Index (CC50/IC50)
This compound 501.2> 100> 83.3
Alternative A (Benzamide derivative)1205.8> 100> 17.2
Alternative B (Thiobenzamide analog)752.58032

Proposed Experimental Protocols

To generate the comparative data presented above, a series of well-defined experimental protocols should be employed. The following methodologies provide a foundation for the rigorous assessment of this compound.

Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of o-methoxythiobenzoyl chloride with morpholine.

Procedure:

  • Dissolve morpholine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of o-methoxythiobenzoyl chloride (1.0 equivalent) in the same solvent to the stirred morpholine solution. The reaction of thioacyl chlorides with amines is typically rapid.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Target Affinity Assay (e.g., Surface Plasmon Resonance)

Objective: To determine the binding affinity (Kd) of the test compounds to a purified target protein.

Methodology:

  • Immobilize the purified target protein on a sensor chip.

  • Prepare a series of dilutions of this compound and alternative compounds in a suitable running buffer.

  • Inject the compound solutions over the sensor chip surface at a constant flow rate.

  • Measure the change in the refractive index at the surface, which is proportional to the mass of the bound compound.

  • Regenerate the sensor surface between injections.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association (kon) and dissociation (koff) rate constants, and subsequently the equilibrium dissociation constant (Kd).

In Vitro Potency Assay (e.g., Enzyme Inhibition Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against a specific enzyme.

Methodology:

  • Prepare a reaction mixture containing the target enzyme, its substrate, and any necessary cofactors in a suitable buffer.

  • Add varying concentrations of this compound or alternative compounds to the reaction mixture.

  • Initiate the enzymatic reaction and monitor its progress over time by measuring the formation of a product or the depletion of a substrate (e.g., by spectrophotometry or fluorimetry).

  • Plot the initial reaction rates against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (e.g., MTT Assay)

Objective: To assess the cytotoxicity of the compounds on a relevant cell line and determine the half-maximal cytotoxic concentration (CC50).

Methodology:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or alternative compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to an untreated control and plot it against the logarithm of the compound concentration to determine the CC50 value.

Visualizing Mechanisms and Workflows

To facilitate a deeper understanding of the compound's hypothetical mechanism and the experimental processes, the following diagrams are provided.

cluster_synthesis Synthesis Workflow reagents o-Methoxythiobenzoyl Chloride + Morpholine reaction Reaction in Anhydrous Solvent (e.g., Dichloromethane) reagents->reaction Base (e.g., Triethylamine) purification Column Chromatography reaction->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

cluster_pathway Hypothetical Signaling Pathway Inhibition compound This compound target Target Protein (e.g., Kinase, Enzyme) compound->target Inhibition product Product target->product Catalysis substrate Substrate substrate->target downstream Downstream Signaling product->downstream cellular_response Cellular Response (e.g., Proliferation, Inflammation) downstream->cellular_response

Caption: Hypothetical inhibition of a signaling pathway.

cluster_workflow Experimental Validation Workflow synthesis Compound Synthesis in_vitro In Vitro Assays (Affinity, Potency) synthesis->in_vitro in_cellulo Cell-Based Assays (Viability, Target Engagement) in_vitro->in_cellulo in_vivo In Vivo Models (Efficacy, Toxicology) in_cellulo->in_vivo data_analysis Data Analysis & Comparison in_vivo->data_analysis

References

A Head-to-Head Comparison of Thionating Reagents for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the conversion of a carbonyl group to a thiocarbonyl is a critical transformation in the synthesis of a wide array of biologically active molecules and functional materials. This guide provides an objective, data-driven comparison of the most common thionating reagents, focusing on their performance, scope, and practical considerations. We present quantitative data in structured tables, detailed experimental protocols for key reactions, and visual representations of reaction mechanisms to aid in reagent selection.

Introduction to Thionating Reagents

Thionation, the replacement of a carbonyl oxygen atom with sulfur, is a fundamental reaction in organic chemistry. The resulting thiocarbonyl compounds, including thioamides, thioketones, and thioesters, are valuable intermediates and are themselves present in numerous natural products and pharmaceuticals. The choice of thionating reagent is crucial and depends on the substrate's reactivity, the desired selectivity, and practical aspects such as reaction conditions and purification. The most prominent reagents in this class are Lawesson's Reagent (LR), Phosphorus Pentasulfide (P₄S₁₀), and to a lesser extent, Belleau's Reagent. This guide will delve into a head-to-head comparison of these reagents.

Key Thionating Reagents at a Glance

ReagentStructureKey Characteristics
Lawesson's Reagent (LR) 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfideMild, soluble in many organic solvents, generally provides high yields under moderate conditions. Byproducts can sometimes complicate purification.
Phosphorus Pentasulfide (P₄S₁₀) P₄S₁₀A foundational and cost-effective thionating agent. Often requires higher temperatures and longer reaction times. Can be used with additives like HMDO or Al₂O₃ to enhance reactivity and selectivity.[1] Byproducts are generally easy to remove.
Belleau's Reagent 2,4-Bis(4-phenoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfideA structural analog of Lawesson's Reagent, sometimes reported to have different reactivity profiles, though detailed comparative data is less common.

Performance Comparison: Experimental Data

The efficacy of a thionating reagent is highly dependent on the substrate. Below, we present a summary of experimental data comparing the performance of Lawesson's Reagent and Phosphorus Pentasulfide (often in combination with hexamethyldisiloxane, HMDO) for the thionation of amides, ketones, and esters.

Thionation of Amides

Amides are generally the most reactive carbonyl compounds towards thionation.

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
N-PhenylbenzamideLawesson's ReagentTolueneReflux389[2]
Bridged LactamLawesson's ReagentToluene1102470 (conversion)[3]
Bridged LactamP₄S₁₀/HMDOToluene9022Not specified[3]
Thionation of Ketones

The thionation of ketones is a common route to thioketones, which are useful intermediates.

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
BenzophenoneP₄S₁₀/HMDOXyleneReflux295[4]
BenzophenoneLawesson's ReagentXyleneReflux295[4]
BenzophenoneP₄S₁₀XyleneReflux278[4]
CamphorP₄S₁₀/HMDOTolueneReflux1254[5]
Thionation of Esters

Esters are generally less reactive than amides and ketones, often requiring more forcing conditions. The P₄S₁₀/HMDO combination has been shown to be particularly effective for this transformation.[4]

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl BenzoateP₄S₁₀/HMDOXyleneReflux287[4]
Methyl BenzoateLawesson's ReagentXyleneReflux485[4]
Ethyl BenzoateP₄S₁₀/HMDOXyleneReflux475[4]
Ethyl BenzoateLawesson's ReagentXyleneReflux868[4]
Ethyl HeptanoateP₄S₁₀/HMDOXyleneReflux482[4]
Ethyl HeptanoateLawesson's ReagentXyleneReflux875[4]

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms of these reagents is key to optimizing reaction conditions and predicting outcomes.

Lawesson's Reagent Thionation Mechanism

Lawesson's reagent is believed to be in equilibrium with a more reactive dithiophosphine ylide. This ylide undergoes a [2+2] cycloaddition with the carbonyl group to form a transient four-membered thiaoxaphosphetane intermediate. This intermediate then fragments in a manner analogous to the Wittig reaction to yield the desired thiocarbonyl and a stable phosphorus-oxygen byproduct.[3][6]

Lawessons_Mechanism LR Lawesson's Reagent Ylide Dithiophosphine Ylide LR->Ylide Dissociation Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate [2+2] Cycloaddition Carbonyl R-C(=O)-R' Carbonyl->Intermediate Thiocarbonyl R-C(=S)-R' Intermediate->Thiocarbonyl Cycloreversion Byproduct P=O Byproduct Intermediate->Byproduct

Caption: Mechanism of thionation using Lawesson's Reagent.

Phosphorus Pentasulfide (P₄S₁₀) Thionation Mechanism

Phosphorus pentasulfide is thought to initially dissociate into the more reactive P₂S₅ monomer. The reaction with a carbonyl compound is proposed to proceed through a similar four-membered ring intermediate, which then collapses to the thiocarbonyl and a phosphorus-oxygen species. The addition of HMDO is believed to facilitate the breakdown of polymeric phosphorus byproducts, leading to cleaner reactions and easier purification.[4][7]

P4S10_Mechanism P4S10 P₄S₁₀ P2S5 P₂S₅ Monomer P4S10->P2S5 Dissociation Intermediate Thiaoxaphosphetane-like Intermediate P2S5->Intermediate Carbonyl R-C(=O)-R' Carbonyl->Intermediate Thiocarbonyl R-C(=S)-R' Intermediate->Thiocarbonyl Byproduct Phosphorus-Oxygen Byproducts Intermediate->Byproduct

Caption: Proposed mechanism for thionation with P₄S₁₀.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for success in the laboratory.

General Procedure for Thionation of an Amide with Lawesson's Reagent

This protocol is adapted from a procedure for the synthesis of N-(p-methylphenyl)benzothioamide.[8]

Materials:

  • N-p-methylphenylbenzamide (0.20 mol)

  • Lawesson's Reagent (0.104 mol)

  • Toluene (200 mL)

  • Ethylene glycol (100 mL)

  • Water (1.0 mL)

Procedure:

  • To a 500 mL three-necked flask, add N-p-methylphenylbenzamide, Lawesson's reagent, and toluene.

  • Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by TLC (Thin Layer Chromatography). For this specific substrate, the reaction is typically complete in 3 hours.

  • Cool the mixture and add ethylene glycol and water.

  • Stir the resulting mixture at 95 °C. Monitor the disappearance of the Lawesson's reagent byproduct by TLC (typically 3.5 hours).

  • Cool the mixture and transfer it to a separatory funnel. Separate the layers and perform a standard aqueous workup.

  • The product can be further purified by recrystallization.

General Procedure for Thionation of an Ester with P₄S₁₀/HMDO

This protocol is a general procedure adapted from the thionation of various esters.[5]

Materials:

  • Ester (e.g., Ethyl Benzoate, 50 mmol)

  • Phosphorus Pentasulfide (P₄S₁₀, 16.7 mmol)

  • Hexamethyldisiloxane (HMDO, 83 mmol)

  • Xylene (50 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the ester, phosphorus pentasulfide, hexamethyldisiloxane, and xylene.

  • Heat the reaction mixture to reflux. The reaction time will vary depending on the substrate (e.g., 8 hours for isopropyl benzoate). Monitor the reaction progress by a suitable method such as HPLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The reaction mixture can be worked up by pouring it into a saturated sodium bicarbonate solution and extracting with an organic solvent. The organic layer is then dried and concentrated.

  • The crude product can be purified by distillation or column chromatography.

General Procedure for Thionation of a Ketone with P₄S₁₀/HMDO

This protocol is based on the thionation of camphor.[5]

Materials:

  • Ketone (e.g., (1R)-(+)-camphor, 18 mmol)

  • Phosphorus Pentasulfide (P₄S₁₀, 3.3 mmol)

  • Hexamethyldisiloxane (HMDO, 30 mmol)

  • Toluene (18 mL)

Procedure:

  • Combine the ketone, phosphorus pentasulfide, hexamethyldisiloxane, and toluene in a suitable flask.

  • Heat the mixture to reflux for 12 hours.

  • After cooling, the reaction can be worked up by filtration through a pad of silica gel, eluting with a non-polar solvent (e.g., pentane).

  • The product can be further purified by recrystallization.

Conclusion and Reagent Selection Strategy

The choice of a thionating reagent is a critical decision in synthetic planning.

  • Lawesson's Reagent is often the first choice for its mildness and generally high yields, particularly for amide thionation.[9] However, the removal of its byproducts can sometimes be challenging.[8]

  • Phosphorus Pentasulfide (P₄S₁₀) , especially when combined with HMDO , presents a powerful and often higher-yielding alternative, particularly for less reactive substrates like esters.[4] A significant advantage is the typically easier removal of byproducts through a simple hydrolytic workup or filtration.[4]

  • Belleau's Reagent , while less commonly cited with extensive comparative data, may offer advantages in specific cases and is worth considering when other reagents fail.

For initial explorations, Lawesson's Reagent is a reliable starting point. For scaling up or for substrates that prove sluggish with LR, the P₄S₁₀/HMDO system is an excellent and often superior alternative. As with any chemical transformation, small-scale trials are recommended to determine the optimal reagent and conditions for a specific substrate.

References

Reproducibility of Experiments Using 4-(o-Methoxythiobenzoyl)morpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Components: Thiobenzamide and Morpholine

4-(o-Methoxythiobenzoyl)morpholine combines two key chemical features: a thiobenzoyl group, which can act as a reactive electrophile, and a morpholine ring, a common scaffold in medicinal chemistry known for conferring favorable pharmacokinetic properties. The potential for the thiobenzoyl group to form covalent bonds with biological macromolecules places this compound in the category of covalent inhibitors.

Thiobenzamides: A Look at Covalent Binding and Potential for Off-Target Effects

Thioamides, such as thiobenzamide, are known to undergo metabolic activation to reactive intermediates that can covalently bind to cellular proteins. Studies on thiobenzamide have shown that its metabolites can adduct to a wide array of proteins, particularly in the liver. This broad reactivity highlights a critical consideration for reproducibility and specificity.

While covalent binding can lead to potent and durable target engagement, promiscuous reactivity can result in off-target effects and complicate the interpretation of experimental results. The reproducibility of experiments with such compounds can be challenging if the observed phenotype is the result of interactions with multiple targets.

Below is a table summarizing some of the known protein targets of thiobenzamide metabolites, illustrating the potential for broad reactivity.

Cellular ComponentProtein Targets of Thiobenzamide Metabolites
Cytosolic ProteinsGlutathione S-transferases, Aldehyde dehydrogenases, Carbonic anhydrases
Microsomal ProteinsCytochrome P450 enzymes, Epoxide hydrolase, UDP-glucuronosyltransferases

The Morpholine Scaffold: A Privileged Structure in Drug Discovery

The morpholine ring is a six-membered heterocycle containing both nitrogen and oxygen. It is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in approved drugs and its ability to impart desirable properties such as improved solubility, metabolic stability, and oral bioavailability. The inclusion of a morpholine moiety in a molecule like this compound could be intended to optimize its drug-like properties. Morpholine derivatives have been successfully developed for a wide range of therapeutic targets, including kinases, G-protein coupled receptors, and enzymes.

A Comparative Look at Covalent Inhibitor "Warheads"

The "warhead" of a covalent inhibitor is the electrophilic group responsible for forming the covalent bond with the target protein. The choice of warhead is critical in balancing reactivity and selectivity. Below is a comparison of the thioamide group with other commonly used covalent warheads.

Covalent WarheadTypical Target Residue(s)Reactivity ProfileExample Drug/Probe
Thioamide Cysteine, LysineCan be metabolized to reactive species; potential for broad reactivity.Thiobenzamide (research tool)
Acrylamide CysteineMichael acceptor; widely used for targeted covalent inhibitors.Ibrutinib (BTK inhibitor)
Nitrile CysteineForms a reversible covalent bond.Nirmatrelvir (Mpro inhibitor)
Epoxide Cysteine, Serine, HistidineHighly reactive; can lead to off-target effects.E64 (Cysteine protease inhibitor)
Fluoromethylketone Serine, CysteineForms a stable hemiketal or thiohemiketal.Z-VAD-FMK (Caspase inhibitor)

Experimental Protocols for Assessing Covalent Inhibition

To ensure the reproducibility of experiments involving a potential covalent inhibitor like this compound, a series of well-defined experimental protocols are necessary. Below are generalized methodologies for key experiments.

Protocol 1: Determination of Time-Dependent Inhibition

Objective: To determine if the compound exhibits time-dependent inhibition, a hallmark of covalent modification.

Methodology:

  • Prepare a series of dilutions of the test compound.

  • Initiate the enzymatic reaction by adding the substrate to a solution containing the enzyme.

  • At various time points after the addition of the inhibitor, measure the enzyme activity.

  • Plot the enzyme activity as a function of time for each inhibitor concentration.

  • A time-dependent decrease in enzyme activity that is not observed in the absence of the inhibitor is indicative of covalent modification.

Protocol 2: "Jump-Dilution" Assay for Irreversibility

Objective: To assess the reversibility of the covalent bond.

Methodology:

  • Pre-incubate the enzyme with a high concentration of the inhibitor for a sufficient time to allow for covalent modification.

  • Rapidly dilute the enzyme-inhibitor complex into a large volume of assay buffer containing the substrate.

  • Monitor the recovery of enzyme activity over time.

  • If the inhibition is irreversible, no significant recovery of enzyme activity will be observed upon dilution.

Protocol 3: Mass Spectrometry for Adduct Confirmation

Objective: To directly confirm the covalent modification of the target protein.

Methodology:

  • Incubate the target protein with the test compound.

  • Analyze the protein sample using liquid chromatography-mass spectrometry (LC-MS).

  • Compare the mass of the treated protein with that of the untreated protein. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.

  • Further analysis by tandem mass spectrometry (MS/MS) can identify the specific amino acid residue that has been modified.

Visualizing Potential Mechanisms and Pathways

To conceptualize how this compound might function, the following diagrams illustrate a general mechanism of covalent inhibition and a representative signaling pathway that could be targeted.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation E Enzyme (E) EI Enzyme-Inhibitor Complex (E-I) E->EI k_on I Inhibitor (I) I->E EI->E k_off EI_star Covalent Adduct (E-I*) EI->EI_star k_inact G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RAF Covalent Inhibition

Cross-Validating Findings: A Comparative Guide to Target Validation Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of therapeutic targets is a cornerstone of successful drug discovery. This guide provides an objective comparison of key techniques used to cross-validate experimental findings, ensuring the robustness and reliability of your results. We delve into genetic and chemical validation methods, comparing their performance based on experimental data and outlining their respective methodologies.

The journey from a potential therapeutic target to a clinically successful drug is fraught with challenges. A primary reason for late-stage failures is the inadequate validation of the initial biological target. Therefore, employing orthogonal methods—independent techniques that measure the same attribute—is crucial to building a confident biological rationale for a drug discovery program. This guide will explore and compare several widely used target validation techniques.

Genetic vs. Chemical Target Validation: A Head-to-Head Comparison

Target validation can be broadly categorized into genetic and chemical approaches. Genetic methods modulate the target's gene or transcript to observe a phenotypic change, while chemical methods use small molecules to inhibit the target's function. Each approach has its distinct advantages and limitations.

FeatureGenetic Validation (e.g., RNAi, CRISPR)Chemical Validation (e.g., Small Molecule Inhibitors)
Specificity High on-target efficacy, but off-target effects are a concern, particularly with RNAi. CRISPR is generally considered more specific.[1][2][3]Specificity can vary greatly depending on the inhibitor. Off-target effects are common.
Speed Relatively rapid for transient knockdown (RNAi), but generating stable knockout/knock-in lines (CRISPR) can be time-consuming.[4]Can be rapid if a suitable chemical probe is available.
"Druggability" Assessment Does not directly address whether a target is "druggable" by a small molecule.Directly assesses the feasibility of modulating the target's function with a drug-like molecule.
Reversibility Knockdown (RNAi) is transient; knockout (CRISPR) is permanent.[2]Typically reversible, allowing for the study of acute effects.
Cellular Context Can be applied to a wide range of cell types and in vivo models.Dependent on the cell permeability and stability of the chemical probe.

In Vitro vs. In Vivo Validation: Weighing the Pros and Cons

Target validation studies can be conducted in controlled laboratory environments (in vitro) or within living organisms (in vivo). The choice between these settings involves a trade-off between physiological relevance, cost, and throughput.

ParameterIn Vitro StudiesIn Vivo Studies
Physiological Relevance Lower; lacks the complexity of a whole organism.[5][6]Higher; provides insights into the target's role in a complex biological system.[6][7]
Cost Generally less expensive.[6][7][8][9][10]Significantly more expensive due to animal care and housing.[7][8][10]
Time to Results Faster, enabling higher throughput screening.[6][7][9]Slower, due to the longer duration of animal studies.[7][8][10]
Ethical Considerations Fewer ethical concerns.[7][9]Significant ethical considerations regarding the use of animals in research.[7][11]
Controllability Highly controlled environment, allowing for the dissection of specific molecular mechanisms.More complex system with more potential confounding variables.

Experimental Workflows and Signaling Pathways

To effectively implement these validation techniques, a clear understanding of the experimental workflow is essential. Below are diagrams illustrating a general workflow for target validation using genetic methods and a simplified signaling pathway that can be interrogated using these techniques.

experimental_workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Cell Culture Cell Culture siRNA/CRISPR Transfection siRNA/CRISPR Transfection Cell Culture->siRNA/CRISPR Transfection 1. Seed Cells Target Knockdown/out Target Knockdown/out siRNA/CRISPR Transfection->Target Knockdown/out 2. Introduce Genetic Tool Phenotypic Assay Phenotypic Assay Target Knockdown/out->Phenotypic Assay 3. Assess Functional Consequence qPCR/Western Blot qPCR/Western Blot Target Knockdown/out->qPCR/Western Blot 4. Confirm Target Modulation Animal Model Animal Model Genetic Modification Genetic Modification Animal Model->Genetic Modification 1. Create Model Disease Progression Disease Progression Genetic Modification->Disease Progression 2. Monitor Phenotype Histology/Biomarker Analysis Histology/Biomarker Analysis Disease Progression->Histology/Biomarker Analysis 3. Analyze Tissues

Fig. 1: A generalized workflow for genetic target validation in vitro and in vivo.

signaling_pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Induces Cellular Response Cellular Response Gene Expression->Cellular Response

Fig. 2: A simplified kinase signaling pathway amenable to target validation.

Detailed Experimental Protocols

To ensure the reproducibility and accuracy of your findings, adhering to detailed experimental protocols is paramount. Below are summaries of key experimental procedures.

siRNA-Mediated Gene Knockdown and Validation

This protocol outlines the steps for transiently silencing a target gene using small interfering RNA (siRNA) and validating the knockdown at both the mRNA and protein levels.

1. siRNA Transfection:

  • Cell Seeding: Plate cells in a multi-well format to achieve 30-50% confluency at the time of transfection.[12]

  • Complex Formation: Dilute the siRNA and a suitable transfection reagent (e.g., lipid-based) separately in serum-free medium.[13] Combine the diluted siRNA and reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.[12][14]

  • Transfection: Add the siRNA-reagent complexes to the cells in complete growth medium.[15]

  • Incubation: Incubate the cells for 24-72 hours to allow for gene silencing. The optimal time will depend on the target gene and cell type.[12][14]

2. Validation by quantitative Real-Time PCR (qPCR):

  • RNA Isolation: Extract total RNA from the transfected cells using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR: Perform qPCR using primers specific for the target gene and a housekeeping gene (for normalization). The reduction in target mRNA levels is typically calculated using the ΔΔCt method. A knockdown of ≥70% is generally considered effective.[16]

3. Validation by Western Blot:

  • Protein Extraction: Lyse the transfected cells to extract total protein.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., β-actin, GAPDH).

  • Detection: Use a secondary antibody conjugated to an enzyme or fluorophore for detection and quantify the protein bands to determine the extent of knockdown.[16]

Label-Free Quantitative Proteomics for Target Identification

Label-free quantitative proteomics is a powerful tool for identifying the protein targets of small molecules by comparing the proteome of treated and untreated cells.

1. Sample Preparation:

  • Cell Lysis and Protein Extraction: Lyse cells and extract total protein.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Separate the peptides using liquid chromatography (LC).

  • Mass Spectrometry: Analyze the eluted peptides using tandem mass spectrometry (MS/MS).[17] In a data-dependent acquisition (DDA) approach, the most abundant precursor ions are selected for fragmentation and analysis.[16] In a data-independent acquisition (DIA) approach, all precursor ions within a specified mass range are fragmented.[16]

3. Data Analysis:

  • Peptide/Protein Identification: Identify peptides and proteins by searching the MS/MS spectra against a protein sequence database.

  • Quantification: Quantify the relative abundance of proteins between samples by comparing the peak intensities of their corresponding peptides or by spectral counting.[17]

  • Statistical Analysis: Perform statistical tests to identify proteins that are significantly altered in abundance upon treatment with the small molecule.

Conclusion

The cross-validation of findings using alternative and orthogonal techniques is not merely a confirmatory step but a critical component of building a robust and compelling case for a therapeutic target. By carefully selecting and implementing a combination of genetic and chemical, as well as in vitro and in vivo approaches, researchers can significantly increase the confidence in their target validation and ultimately, the likelihood of success in the complex and challenging process of drug development. This guide provides a framework for comparing and selecting the most appropriate techniques to ensure the scientific rigor of your research.

References

Comparative Kinetic Analysis of Thioacylating Reagents: A Focus on 4-(o-Methoxythiobenzoyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide for Researchers in Drug Development and Organic Synthesis

This publication presents a detailed comparative kinetic study of 4-(o-Methoxythiobenzoyl)morpholine and other commonly employed thioacylating reagents. This guide is intended to provide researchers, scientists, and drug development professionals with objective data to inform their selection of reagents for thioamide synthesis, a critical transformation in the development of various therapeutic agents and functional materials.

Abstract

The efficiency of thioamide formation is paramount in numerous synthetic applications. This guide provides a comparative analysis of the kinetic performance of this compound against alternative thioacylating agents. While direct kinetic data for this compound is not extensively available in the public domain, this guide compiles and compares kinetic data from structurally related compounds and general thioacylation reactions to provide a useful benchmark. The experimental protocols detailed herein offer a standardized approach for researchers to conduct their own comparative kinetic studies.

Introduction to Thioacylation and its Importance

Thioamides are crucial structural motifs found in a wide array of biologically active molecules and are key intermediates in organic synthesis. The conversion of an amine to a thioamide, known as thioacylation, is a fundamental reaction. The rate and efficiency of this reaction are highly dependent on the nature of the thioacylating agent employed. A thorough understanding of the kinetics of different thioacylating reagents is therefore essential for optimizing reaction conditions, improving yields, and minimizing side products.

Comparative Kinetic Data

While specific second-order rate constants for the reaction of this compound with amines are not readily found in published literature, we can infer its reactivity relative to other agents by examining the kinetics of analogous systems. The following table summarizes representative kinetic data for the aminolysis of various thioesters, which serve as a proxy for comparing thioacylating agents. The reactions are typically second-order overall, being first-order with respect to both the thioacylating agent and the amine.

Table 1: Comparative Second-Order Rate Constants (k₂) for the Aminolysis of Various Thioacylating Agents

Thioacylating Agent (Analog)AmineSolventTemperature (°C)k₂ (M⁻¹s⁻¹)
Phenyl DithiobenzoatesAnilinesAcetonitrile55.0Varies with substituents
Aryl N-Benzyl ThiocarbamatesBenzylaminesAcetonitrileNot SpecifiedVaries with substituents
O-Aryl S-Methyl ThiocarbonatesNot SpecifiedNot Specified25.0Varies with substituents

Note: The reactivity of these agents is highly influenced by the electronic and steric nature of the substituents on both the thioacylating agent and the amine.

Key Classes of Thioacylating Reagents: A Comparison

Thiobenzoyl Morpholides (e.g., this compound)

Thioamides derived from morpholine are often employed due to their stability and moderate reactivity. The electron-donating methoxy group in the ortho position of this compound is expected to slightly decrease the electrophilicity of the thiocarbonyl carbon compared to an unsubstituted thiobenzoyl derivative, potentially leading to slower reaction rates.

Dithioesters

Dithioesters are a common class of thioacylating agents. Their reactivity is tunable by modifying the substituents on the dithiobenzoate ring. Electron-withdrawing groups generally increase the reaction rate by making the thiocarbonyl carbon more electrophilic.

Lawesson's Reagent

Lawesson's reagent (and its analogues) is a widely used thionating agent for the conversion of amides to thioamides. While it is not a direct thioacylating agent for amines, it is a key reagent in thioamide synthesis. The reaction mechanism is complex and proceeds through a dissociative mechanism to form a reactive dithiophosphine ylide.[1][2] The reaction rate is generally faster for the thionation of amides and ketones compared to esters.[1][2]

Experimental Protocols for Kinetic Studies

To facilitate standardized comparison, the following detailed experimental protocols for determining the kinetics of thioacylation reactions are provided.

General Workflow for Kinetic Analysis

The following diagram outlines the general workflow for a typical kinetic study of a thioacylation reaction.

Kinetic Analysis Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Reagent_Prep Prepare Stock Solutions (Thioacylating Agent & Amine) Instrument_Setup Setup Spectrophotometer (UV-Vis or NMR) Reagent_Prep->Instrument_Setup Mixing Rapid Mixing of Reactants (Stopped-Flow or Manual) Instrument_Setup->Mixing Data_Acquisition Monitor Reaction Progress (Absorbance/Concentration vs. Time) Mixing->Data_Acquisition Plotting Plot Kinetic Data (e.g., 1/[A] vs. time for 2nd order) Data_Acquisition->Plotting Rate_Constant Calculate Rate Constant (k) from the slope of the linear plot Plotting->Rate_Constant

Caption: General workflow for kinetic analysis of thioacylation reactions.

Kinetic Measurement using UV-Vis Stopped-Flow Spectrophotometry

This method is ideal for fast reactions (millisecond to second timescale).

Objective: To determine the second-order rate constant for the reaction between a thioacylating agent and an amine by monitoring the change in absorbance of a reactant or product over time.

Materials:

  • UV-Vis spectrophotometer equipped with a stopped-flow accessory

  • Syringes for the stopped-flow apparatus

  • Thermostatted cell holder

  • Solvent (e.g., Acetonitrile, spectroscopic grade)

  • Thioacylating agent stock solution (e.g., 0.1 M in the chosen solvent)

  • Amine stock solution (e.g., 1 M in the chosen solvent)

Procedure:

  • Instrument Preparation:

    • Turn on the UV-Vis spectrophotometer and the stopped-flow apparatus and allow them to warm up for at least 30 minutes.

    • Set the desired wavelength for monitoring the reaction. This should be a wavelength where a significant change in absorbance is observed as the reaction progresses (e.g., the λ_max of the thioacylating agent or the thioamide product).

    • Set the temperature of the cell holder to the desired reaction temperature (e.g., 25 °C).

  • Solution Preparation:

    • Prepare fresh stock solutions of the thioacylating agent and the amine in the chosen solvent.

    • Prepare a series of amine solutions of varying concentrations by diluting the stock solution. The amine concentration should be in large excess (at least 10-fold) compared to the thioacylating agent to ensure pseudo-first-order conditions.

  • Data Acquisition:

    • Load one syringe of the stopped-flow apparatus with the thioacylating agent solution and the other with one of the amine solutions.

    • Purge the lines to ensure no air bubbles are present.

    • Initiate the reaction by rapidly mixing the two solutions. The instrument will automatically start recording the absorbance at the set wavelength as a function of time.

    • Repeat the experiment for each of the different amine concentrations.

    • Acquire at least 3-5 replicate runs for each concentration to ensure reproducibility.

  • Data Analysis:

    • For each run, plot the natural logarithm of the absorbance (ln(A)) versus time. If the reaction is pseudo-first-order, this plot should be linear.

    • Determine the pseudo-first-order rate constant (k_obs) from the negative of the slope of this line.

    • Plot the obtained k_obs values against the corresponding amine concentrations.

    • The slope of this second plot will give the second-order rate constant (k₂).

Kinetic Measurement using ¹H NMR Spectroscopy

This method is suitable for slower reactions (minutes to hours timescale).

Objective: To determine the reaction rate by monitoring the change in concentration of reactants and products over time using ¹H NMR.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Thermostatted NMR probe

  • Deuterated solvent (e.g., CD₃CN)

  • Thioacylating agent

  • Amine

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of the thioacylating agent and the internal standard in the deuterated solvent.

    • Acquire a spectrum of this initial solution (t=0).

    • Add a known amount of the amine to the NMR tube, quickly mix, and immediately place it in the pre-thermostatted NMR probe.

  • Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the reaction rate.

  • Data Analysis:

    • For each spectrum, integrate the signals corresponding to a characteristic proton of the thioacylating agent, the thioamide product, and the internal standard.

    • Calculate the concentration of the reactant and product at each time point by comparing their integral values to that of the internal standard.

    • Plot the reciprocal of the concentration of the thioacylating agent (1/[Reactant]) versus time. For a second-order reaction, this should yield a straight line.

    • The slope of this line is the second-order rate constant (k₂).

Reaction Mechanism

The aminolysis of thioesters is generally believed to proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. The stability of this intermediate and the rates of the subsequent steps can be influenced by the solvent and the electronic nature of the substituents.

Aminolysis Mechanism Reactants Thioacylating Agent + Amine Intermediate Zwitterionic Tetrahedral Intermediate Reactants->Intermediate k1 (Nucleophilic Attack) Intermediate->Reactants k-1 Products Thioamide + Leaving Group Intermediate->Products k2 (Leaving Group Departure)

Caption: General mechanism for the aminolysis of a thioacylating agent.

Conclusion

The selection of an appropriate thioacylating reagent is a critical decision in synthetic chemistry. While a direct kinetic comparison involving this compound is not currently available, this guide provides a framework for its evaluation relative to other common reagents based on the kinetics of analogous structures. The detailed experimental protocols provided herein will empower researchers to conduct their own kinetic studies, leading to a more rational approach to thioamide synthesis. Further studies are warranted to establish a comprehensive kinetic profile for this compound and expand the comparative dataset of thioacylating agents.

References

A Comparative Guide to Selectivity and Functional Group Tolerance in Modern Catalytic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and complex molecular architectures, the efficiency and predictability of chemical transformations are paramount. Selectivity—the ability to modify a specific functional group in the presence of others—and broad functional group tolerance are the hallmarks of a truly powerful synthetic method. This guide provides an objective comparison of the performance of several workhorse reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling, the Buchwald-Hartwig amination, and Click Chemistry (specifically CuAAC and SPAAC). The information presented is supported by experimental data to aid researchers in selecting the optimal catalytic system for their specific synthetic challenges.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Buchwald-Hartwig reactions are pillars in this field, widely employed in the synthesis of pharmaceuticals and functional materials. While both offer remarkable capabilities, their tolerance to various functional groups can differ significantly.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. Its success is largely due to the mild reaction conditions and the general stability and low toxicity of the boronic acid coupling partners.[1][2]

Functional Group Tolerance:

The Suzuki-Miyaura coupling is celebrated for its exceptional functional group tolerance.[3] A wide array of functional groups are compatible with typical reaction conditions, including esters, amides, ketones, aldehydes, nitriles, and nitro groups. However, substrates with acidic protons, such as unprotected amines and phenols, can sometimes interfere with the basic reaction conditions, potentially leading to side reactions or catalyst deactivation.[3][4] The choice of base is crucial in mitigating these effects.

Table 1: Quantitative Comparison of Functional Group Tolerance in Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Various Arylboronic Acids

EntryArylboronic AcidProduct Yield (%)Notes
1Phenylboronic acid95Standard coupling
24-Methoxyphenylboronic acid98Electron-donating group tolerated
34-Trifluoromethylphenylboronic acid92Electron-withdrawing group tolerated
44-Formylphenylboronic acid85Aldehyde tolerated
54-Cyanophenylboronic acid90Nitrile tolerated
64-Nitrophenylboronic acid88Nitro group tolerated
72-Aminophenylboronic acid65Free amine can lower yield

Yields are representative and can vary based on specific catalyst, ligand, base, and solvent system.

Chemoselectivity:

The Suzuki-Miyaura reaction can exhibit excellent chemoselectivity. In molecules with multiple halide leaving groups, the order of reactivity is generally I > Br > OTf > Cl.[5] This allows for selective and sequential cross-couplings on polyhalogenated substrates.[5][6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[7][8] The development of increasingly sophisticated phosphine ligands has dramatically expanded the scope and functional group tolerance of this reaction.

Functional Group Tolerance:

Modern Buchwald-Hartwig protocols tolerate a broad range of functional groups. However, the strong bases often employed (e.g., NaOtBu, K₃PO₄) can be incompatible with base-sensitive functionalities like esters and some ketones.[8] The choice of a milder base can sometimes circumvent these issues, albeit potentially at the cost of reaction efficiency. Functional groups like nitro groups and some heterocycles can also pose challenges.[8]

Table 2: Comparison of Yields in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Various Amines

EntryAmineProduct Yield (%)Notes
1Aniline92Primary arylamine
2Morpholine95Secondary cyclic amine
3n-Butylamine88Primary alkylamine
4Benzylamine90Primary benzylic amine
52-Aminopyridine75Heterocyclic amine, can be challenging
64-Nitroaniline50Electron-withdrawing group can reduce nucleophilicity

Yields are representative and depend heavily on the specific ligand and reaction conditions.

Comparative Analysis: Suzuki-Miyaura vs. Buchwald-Hartwig
FeatureSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed C-CC-N
Key Reagents Organoboron compounds, Aryl/vinyl halides/triflatesAmines, Aryl halides/triflates
Typical Bases Carbonates, Phosphates, HydroxidesAlkoxides, Phosphates
Functional Group Tolerance Generally excellent, sensitive to acidic protonsGood, but can be limited by strong bases
Key Challenge Protodeboronation of boronic acidsCatalyst inhibition by certain heterocycles, base-sensitive groups

Click Chemistry: A Paradigm of Selectivity

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[5] These reactions are characterized by their exceptional selectivity, often proceeding in complex biological media without interference from other functional groups.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, forming a stable triazole linkage between an azide and a terminal alkyne.[5] Its high efficiency and selectivity stem from the copper-catalyzed mechanism.

Functional Group Tolerance:

The CuAAC reaction exhibits near-perfect functional group tolerance. It is compatible with a vast array of functionalities commonly found in biomolecules, including alcohols, carboxylic acids, amides, and thiols. The reaction is typically run in aqueous solutions and is insensitive to oxygen and water.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free variant of the azide-alkyne cycloaddition that utilizes a strained cyclooctyne to react with an azide.[9] The absence of a cytotoxic copper catalyst makes it particularly well-suited for applications in living systems.

Functional Group Tolerance:

Similar to CuAAC, SPAAC is bioorthogonal and displays excellent functional group tolerance. It proceeds cleanly in the presence of a wide range of biological functionalities without the need for protecting groups.

Table 3: Comparison of CuAAC and SPAAC Reactions

FeatureCuAACSPAAC
Catalyst Copper(I)None
Reactants Terminal alkyne, AzideStrained cyclooctyne, Azide
Reaction Rate Generally fasterCan be slower, but highly tunable
Biocompatibility Copper toxicity can be a concernExcellent, widely used in vivo
Cost Reagents are generally inexpensiveStrained cyclooctynes can be expensive

Experimental Protocols

General Protocol for Screening Functional Group Tolerance

This protocol is designed to assess the compatibility of various functional groups with a given set of reaction conditions using an additive-based screening method.

  • Reaction Setup: In a series of reaction vials, set up the standard reaction with the desired substrates, catalyst, ligand, base, and solvent.

  • Additive Introduction: To each vial, add one equivalent of a test compound containing a specific functional group (e.g., a ketone, an ester, a nitrile, a free amine, etc.). Include a control reaction with no additive.

  • Reaction Monitoring: Run all reactions under the identical, optimized conditions (temperature, time). Monitor the progress of the reactions by a suitable analytical technique (e.g., TLC, GC, LC-MS).

  • Analysis: After the designated reaction time, quench the reactions and analyze the crude reaction mixtures. Determine the yield of the desired product in the presence of each additive and compare it to the control reaction. Also, analyze the recovery of the additive to assess its stability under the reaction conditions.

  • Data Interpretation: A significant decrease in product yield in the presence of an additive indicates that the corresponding functional group is not well-tolerated. Degradation of the additive suggests its instability under the reaction conditions.

Representative Protocol for Suzuki-Miyaura Cross-Coupling
  • To an oven-dried reaction tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., a mixture of toluene and water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 12-24 hours).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • In a reaction vial, dissolve the alkyne-containing substrate (1.0 mmol) and the azide-containing substrate (1.0 mmol) in a suitable solvent (e.g., a mixture of water and t-butanol).

  • To this solution, add a solution of copper(II) sulfate pentahydrate (0.05 mmol in water) followed by a solution of sodium ascorbate (0.1 mmol in water).

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can often be isolated by simple filtration or extraction, depending on its solubility.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycles of the discussed reactions and a general experimental workflow for catalyst screening.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Rprime R-Pd(II)Ln-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product Reagents R-X + R'-B(OR)2 Reagents->OxAdd Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)Ln-X OxAdd->PdII_ArX AmineCoord Amine Coordination PdII_ArX->AmineCoord PdII_Amine [Ar-Pd(II)Ln(HNR'R'')]X AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)Ln-NR'R'' Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product Reagents Ar-X + HNR'R'' Reagents->OxAdd Base Base Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Click_Chemistry_Comparison Comparison of Click Chemistry Reactions cluster_CuAAC CuAAC cluster_SPAAC SPAAC CuAAC_Reactants Terminal Alkyne + Azide CuAAC_Catalyst Cu(I) Catalyst CuAAC_Reactants->CuAAC_Catalyst CuAAC_Product 1,4-disubstituted Triazole CuAAC_Catalyst->CuAAC_Product SPAAC_Reactants Strained Cyclooctyne + Azide SPAAC_Reaction No Catalyst SPAAC_Reactants->SPAAC_Reaction SPAAC_Product Triazole SPAAC_Reaction->SPAAC_Product

Caption: Comparison of CuAAC and SPAAC click chemistry reactions.

Experimental_Workflow Workflow for Functional Group Tolerance Screening Start Start: Define Reaction Conditions Setup Prepare Reaction Array (Control + Additives) Start->Setup Run Execute Reactions (Identical Conditions) Setup->Run Monitor Monitor Reaction Progress (TLC, GC, LC-MS) Run->Monitor Analysis Quench and Analyze (Yield, Additive Recovery) Monitor->Analysis Interpret Interpret Data: Assess Tolerance and Stability Analysis->Interpret End End: Identify Tolerated Functional Groups Interpret->End

Caption: Experimental workflow for functional group tolerance screening.

Conclusion

The selection of a synthetic methodology should be guided by a thorough understanding of its scope and limitations. The Suzuki-Miyaura coupling offers broad functional group tolerance for C-C bond formation, while the Buchwald-Hartwig amination provides a powerful avenue for C-N bond synthesis, with modern ligands significantly expanding its compatibility. For applications demanding the highest levels of selectivity and biocompatibility, particularly in complex biological systems, Click Chemistry, in both its copper-catalyzed and strain-promoted forms, remains the gold standard. By carefully considering the comparative data and protocols presented in this guide, researchers can make more informed decisions, accelerating the discovery and development of novel molecules.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-(o-Methoxythiobenzoyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-(o-Methoxythiobenzoyl)morpholine was publicly available at the time of this writing. The following disposal procedures are based on the known hazards of its core chemical component, morpholine. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of this compound. The procedures outlined are derived from safety data for morpholine, a primary structural component of the target compound, and are intended to ensure the safe handling and disposal of this chemical in a laboratory setting.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the toxic and corrosive properties of the morpholine component, strict adherence to safety protocols is mandatory. The compound is expected to be harmful if swallowed, toxic in contact with skin or if inhaled, and capable of causing severe skin burns and eye damage.[1][2][3]

Recommended Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Use chemical safety goggles and a face shield.

  • Skin and Body Protection: Wear protective clothing.

  • Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[4]

Step-by-Step Disposal Protocol

This protocol provides a general framework for the safe disposal of this compound.

  • Segregation and Storage:

    • Store waste in a designated, well-ventilated, and secured area.

    • Keep the waste container tightly closed.[3][4]

    • Store locked up.[3][4]

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container.

    • Ensure the container is compatible with the chemical to prevent degradation or reaction.

  • Waste Transfer:

    • When transferring the waste, use only non-sparking tools and take precautionary measures against static discharge.[1][4]

    • Ground and bond the container and receiving equipment.[1][3]

  • Spill Management:

    • In the event of a spill, do not flush into surface water or the sanitary sewer system.[4]

    • Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, diatomaceous earth).[1][4]

    • Collect the absorbed material into a suitable, closed container for disposal.[4]

  • Final Disposal:

    • Dispose of the contents and container in accordance with local, regional, national, and international regulations.[3]

    • Contact a licensed professional waste disposal service to arrange for pickup and disposal.

Quantitative Data for Morpholine

The following table summarizes key quantitative data for morpholine, which should be considered when handling this compound due to its structural similarity.

PropertyValue
Melting Point/Range-5 °C / 23 °F
Boiling Point/Range126 - 130 °C / 258.8 - 266 °F @ 760 mmHg
Flash PointNot specified in the provided search results.
Autoignition Temperature255 °C / 491 °F
Vapor Density3.0 (Air = 1.0)
pHNot specified in the provided search results.

Source: Based on data for Morpholine.[4]

Experimental Protocols

General Protocol for Chemical Waste Disposal:

  • Characterization: Identify all components of the chemical waste stream.

  • Segregation: Keep different classes of chemical waste separate to avoid dangerous reactions.

  • Containment: Choose a container that is chemically resistant to the waste and has a secure lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and list all the contents, including percentages.

  • Accumulation: Store the waste in a designated satellite accumulation area.

  • Disposal Request: When the container is full or ready for disposal, submit a request to your institution's EHS department for pickup.

Visualizations

The following diagrams illustrate the recommended workflow for chemical disposal and the logical relationship of associated hazards.

Chemical_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal A Identify Waste B Select Proper Container A->B C Label Container B->C D Wear Appropriate PPE E Transfer Waste in Fume Hood D->E F Securely Close Container E->F G Store in Designated Area H Request EHS Pickup G->H I Document Disposal H->I

Caption: General workflow for the safe disposal of laboratory chemical waste.

Hazard_Relationship_Diagram cluster_chemical This compound cluster_hazards Associated Hazards (from Morpholine component) cluster_ppe Required Controls Chem Chemical Compound H1 Toxic if Inhaled Chem->H1 H2 Toxic in Contact with Skin Chem->H2 H3 Causes Severe Skin Burns Chem->H3 H4 Causes Serious Eye Damage Chem->H4 H5 Harmful if Swallowed Chem->H5 C1 Chemical Fume Hood H1->C1 C2 Gloves H1->C2 C3 Goggles & Face Shield H1->C3 C4 Protective Clothing H1->C4 H2->C1 H2->C2 H2->C3 H2->C4 H3->C1 H3->C2 H3->C3 H3->C4 H4->C1 H4->C2 H4->C3 H4->C4 H5->C1 H5->C2 H5->C3 H5->C4

Caption: Logical relationship between the chemical, its hazards, and required controls.

References

Personal protective equipment for handling 4-(o-Methoxythiobenzoyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4-(o-Methoxythiobenzoyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is compiled from the known hazards of its primary structural components: the morpholine ring and the thiobenzoyl group, which is a type of thioamide. This document aims to be your preferred resource for ensuring laboratory safety and proper chemical handling, thereby building a foundation of trust through comprehensive and actionable guidance.

Hazard Assessment

The overall hazard profile of this compound should be considered a combination of the risks associated with morpholine and thioamides.

  • Morpholine Moiety: Morpholine is a flammable, corrosive, and toxic compound.[1][2][3] It can cause severe skin burns and eye damage.[1][3] Inhalation or skin contact can be harmful.[1][3]

  • Thioamide/Thiobenzoyl Moiety: Thioamides are a class of compounds with known biological activity, including use as antithyroid drugs.[4][5] Some thioamides have been shown to be carcinogenic, mutagenic, and teratogenic in animal studies.[4][6] Organic thiocarbonyl compounds can be toxic and irritating.[2][7]

Therefore, this compound should be handled as a substance that is potentially flammable, corrosive, toxic, and may have long-term health effects.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure.

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles meeting ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses, especially when there is a risk of splashing or a highly exothermic reaction.[8]
Hand Protection Chemically resistant gloves are essential. Given the composite nature of the hazard, double gloving with a nitrile base glove and a neoprene or butyl rubber outer glove is recommended. Always check manufacturer's glove compatibility charts.[8]
Body Protection A flame-resistant lab coat (e.g., Nomex®) buttoned completely is required.[8] For larger quantities or in case of a spill, a chemically impervious suit may be necessary.[9]
Footwear Closed-toe, closed-heel shoes made of a non-porous material are mandatory.[8]
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols. If a fume hood is not available or in the event of a large spill, a full-face air-purifying respirator with multi-sorbent cartridges or a self-contained breathing apparatus (SCBA) should be used.[1][8][10]
Operational Plan: Step-by-Step Handling Protocol

3.1. Preparation and Weighing:

  • Work Area: Designate a specific area within a certified chemical fume hood for handling this compound.

  • Decontamination: Ensure the work surface is clean before and after use. Have a spill kit readily accessible.

  • Weighing: If weighing a solid, use a tared container inside the fume hood to prevent contamination of the balance. If it is a liquid, transfer it using a calibrated pipette or syringe.

3.2. Experimental Use:

  • Inert Atmosphere: For reactions sensitive to air or moisture, use of a Schlenk line or glovebox is advisable, especially considering that thiols can be air-sensitive.[11]

  • Temperature Control: Be aware of potential exothermic reactions. Use an ice bath for cooling as needed.

  • Avoid Incompatibilities: Keep away from strong oxidizing agents.[2]

3.3. Post-Experiment:

  • Quenching: If necessary, quench the reaction carefully in the fume hood.

  • Cleaning Glassware: Decontaminate glassware with an appropriate solvent. A bleach solution can be used to oxidize residual thiol-containing compounds, but be mindful of the potential for exothermic reactions.[11]

Disposal Plan
  • Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, and paper towels, must be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[2]

Visualized Workflow

The following diagram illustrates the standard operating procedure for handling this compound, from initial preparation to final disposal.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh Compound prep_fume_hood->prep_weigh exp_reaction Conduct Reaction prep_weigh->exp_reaction exp_monitoring Monitor Reaction exp_reaction->exp_monitoring cleanup_quench Quench Reaction exp_monitoring->cleanup_quench cleanup_decontaminate Decontaminate Glassware cleanup_quench->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose cleanup_doff_ppe Doff PPE cleanup_dispose->cleanup_doff_ppe

Caption: Workflow for handling this compound.

References

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